C12H10N2
Description
The exact mass of the compound (E)-2-[2-(3-pyridyl)vinyl]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63903. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-pyridin-3-ylethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDIUGCNUFQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-75-9 | |
| Record name | (E)-2-[2-(3-pyridyl)vinyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Novel Azobenzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, characterization, and application of novel azobenzene derivatives. Azobenzene-based compounds are a cornerstone of photopharmacology and smart materials due to their ability to undergo reversible trans-cis isomerization when exposed to light, making them ideal candidates for developing photoswitchable drugs and functional materials.[1][2] This document details common synthetic routes, essential characterization techniques, and key photophysical properties, with a focus on applications relevant to drug development.
Synthesis of Azobenzene Derivatives
The synthesis of azobenzenes can be approached through various methods, from classical reactions to modern catalytic systems. The choice of method often depends on the desired substitution pattern and functional group tolerance.
Prominent Synthetic Methodologies
-
Azo Coupling Reaction : This is a classic and widely used method involving the reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol or aniline.[1][3]
-
Mills Reaction : This method produces aromatic azo compounds through the condensation of aromatic nitroso derivatives with anilines.[1][4]
-
Wallach Reaction : This reaction involves the acid-catalyzed transformation of azoxybenzenes into 4-hydroxy-substituted azobenzene derivatives.[1]
-
Oxidative Coupling : More recent methods utilize the direct oxidative coupling of aromatic amines, often catalyzed by metal nanoparticles or metal oxides, providing a more direct route to the azo linkage.[4]
-
Reduction of Nitroaromatics : The reductive coupling of aromatic nitro compounds is an efficient pathway to synthesize symmetrical azobenzenes.[5]
-
Modern Catalytic Methods : Palladium-catalyzed C-N coupling reactions between N-aryl-N′-silyl diazenes and aryl halides have emerged for synthesizing asymmetrical azobenzene derivatives.[5]
Caption: A generalized workflow for the synthesis and purification of azobenzene derivatives.
Experimental Protocol: Azo Coupling Synthesis
This protocol provides a representative example for synthesizing an azo dye, 1-(4-hydroxyphenylazo)-2-naphthol, via a diazo coupling reaction.[6]
Materials:
-
4-aminophenol
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Naphthalen-2-ol
-
Sodium hydroxide (NaOH)
-
Ice, distilled water
Procedure:
-
Preparation of Naphthalen-2-ol Solution: Dissolve 1.44 g of naphthalen-2-ol in a freshly prepared solution of 3 g of NaOH in 27 mL of water. Stir until fully dissolved and cool the solution in an ice-water bath.[6]
-
Preparation of Diazonium Salt Solution:
-
In a separate flask, dissolve 0.70 g of NaNO₂ in 5 mL of water.[6]
-
In another flask, dissolve 1.20 g of 4-aminophenol in 45 mL of water, then slowly add 12 mL of concentrated HCl. Stir until the 4-aminophenol dissolves completely.[6]
-
Cool the 4-aminophenol solution in an ice bath to 0 °C. Slowly add the chilled NaNO₂ solution dropwise while maintaining the temperature at 0-5 °C with constant stirring. Stir for an additional 2-3 minutes to ensure the completion of diazotization.[6]
-
-
Coupling Reaction:
-
Isolation and Purification:
Characterization of Azobenzene Derivatives
Proper characterization is crucial to confirm the identity, purity, and photophysical properties of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.
Caption: A standard workflow for the characterization of synthesized azobenzene derivatives.
Key Characterization Techniques
-
NMR Spectroscopy (¹H and ¹³C): Essential for elucidating the molecular structure and confirming the successful synthesis of the target compound.[7]
-
UV-Visible Spectroscopy: Used to study the electronic transitions of the azobenzene derivatives. The trans isomer typically displays a strong π–π* transition band and a weaker n–π* band. Upon isomerization to the cis form, the π–π* band intensity decreases and often blue-shifts, while the n–π* band becomes more prominent.[2][7]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to determine the composition of the photostationary state (PSS) after irradiation.[8]
Experimental Protocol: UV-Vis Analysis of Photoisomerization
This protocol outlines the steps to monitor the trans-cis photoisomerization and thermal back-relaxation.
Materials:
-
Synthesized azobenzene derivative
-
Spectroscopic grade solvent (e.g., DMSO, Acetonitrile)
-
Quartz cuvette (10 mm path length)
-
UV-Vis Spectrophotometer
-
Light source for irradiation (e.g., UV lamp at 365 nm, visible light lamp > 420 nm)
Procedure:
-
Prepare a dilute solution of the azobenzene derivative (e.g., 30 µM) in the chosen solvent.[8]
-
Record the initial absorption spectrum of the solution at room temperature. This spectrum represents the thermally stable trans isomer.
-
Induce trans → cis Isomerization: Irradiate the solution in the cuvette with UV light (typically around the λmax of the π–π* band, e.g., 365 nm) for a set period until no further spectral changes are observed, indicating the photostationary state (PSS) has been reached.[8] Record the spectrum of the PSS.
-
Monitor Thermal cis → trans Relaxation: Place the cuvette containing the PSS mixture in the dark in a temperature-controlled holder within the spectrophotometer. Record spectra at regular time intervals to monitor the recovery of the initial trans-isomer spectrum.[8]
-
Data Analysis: Plot the absorbance change at the π–π* λmax over time to determine the kinetics of thermal relaxation and calculate the half-life (t₁/₂) of the cis isomer.[8]
Quantitative Data of Azobenzene Derivatives
The utility of an azobenzene derivative is defined by its quantitative properties, including synthesis yield and its unique photophysical characteristics.
Table 1: Synthesis and Physical Properties of Representative Azobenzene Derivatives
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Ref. |
|---|---|---|---|---|
| Azobenzene | Reductive Coupling (Nitrobenzene with Zinc) | 84–86 | 66–67.5 | [9] |
| Derivative AZO1¹ | Azo Coupling | - | - | [7] |
| Naphthalene-based Azo (2a) | Azo Coupling | - | - | [8] |
| Bis-azobenzene (3a) | Azo Coupling | - | - | [8] |
¹ 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid
Table 2: Spectroscopic and Photophysical Properties of Selected Azobenzene Derivatives
| Compound | Solvent | trans λmax (π–π*) | Isomerization Rate Constant (kᵢ) | cis Isomer Half-life (t₁/₂) | Ref. |
|---|---|---|---|---|---|
| AZO1¹ | DMSO | ~420 nm | 1.5 × 10⁻⁴ s⁻¹ | - | [7] |
| AZO2² | DMSO | ~420 nm | 3.1 × 10⁻³ s⁻¹ | - | [7] |
| Azobenzene (1a) | Acetonitrile | ~320 nm | - | 322 hours | [8] |
| Naphthyl-Azo (2a) | Acetonitrile | ~360 nm | - | 9 hours | [8] |
| Bis-Azo (3a) | Acetonitrile | ~400 nm | - | 0.5 hours | [8] |
| AzoF8-alt-Azo (side-chain) | - | 360 nm | - | - | [2] |
| AzoF8-alt-Azo (main-chain) | - | 425 nm | - | - | [2] |
¹ 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid ² Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate
Applications in Drug Development and Signaling
Azobenzene derivatives are at the forefront of photopharmacology, a field that uses light to control the activity of drugs.[10] By incorporating an azobenzene moiety into a biologically active molecule, its conformation, and therefore its ability to interact with a biological target like an enzyme or receptor, can be controlled externally with high spatiotemporal precision.[10][11]
The trans isomer is typically more stable and planar, while the cis isomer is bent and less stable. This structural change can be exploited to design a drug that is inactive in its trans form (administered in the dark) and becomes active only in its cis form when illuminated at a specific site in the body.[11] This approach has the potential to reduce off-target side effects and improve therapeutic efficacy. Azobenzene-based systems have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer applications.[12][13]
Caption: Photocontrolled inhibition of a signaling pathway by an azobenzene-based drug.
References
- 1. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of a novel azobenzene-containing polymer both in the main- and side-chain toward unique photocontrolled isomerization properties - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Photophysical Properties of C12H10N2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of key C12H10N2 isomers, including phenazine, benzo[c]cinnoline, 1,10-phenanthroline, and 2,2'-bipyridine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing key experimental workflows.
Introduction to this compound Isomers
The constitutional isomers of this compound represent a fascinating class of diaza-aromatic compounds with diverse and tunable photophysical properties. Their rigid, planar structures and the presence of nitrogen heteroatoms give rise to unique electronic transitions, making them suitable for a wide range of applications, including as photosensitizers, in organic light-emitting diodes (OLEDs), as fluorescent probes, and as ligands in coordination chemistry. Understanding the distinct photophysical behavior of each isomer is crucial for harnessing their full potential in these fields. This guide focuses on four prominent isomers: phenazine, benzo[c]cinnoline, 1,10-phenanthroline, and 2,2'-bipyridine.
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for the selected this compound isomers. It is important to note that these properties can be highly sensitive to the solvent environment.
Table 1: Photophysical Properties of Phenazine
| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |
| Ethanol | 248 | 107,000[1] | - | - | - |
| 362 | 13,500 | ||||
| Cyclohexane | ~250-350 | - | - | - | - |
Note: Fluorescence data for the parent phenazine is sparse as it is known to be weakly fluorescent. However, its derivatives can exhibit strong emission.[2][3]
Table 2: Photophysical Properties of Benzo[c]cinnoline
| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) | Φ_T |
| Various | Broad (300-550)[4] | - | - | - | - | ~1.0[4] |
Note: Benzo[c]cinnoline is characterized by broad absorption bands and a large Stokes shift. While the parent compound's fluorescence is not well-documented, certain derivatives show fluorescence, for instance, a derivative with electron push-pull substitutions fluoresces at 571 nm.[4] Its most notable feature is a high quantum yield of triplet formation.[4]
Table 3: Photophysical Properties of 1,10-Phenanthroline
| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |
| Dichloromethane | ~230, ~265, ~290 | - | ~360, ~380 | - | - |
| DMSO | ~270, ~320, ~340 | - | ~420 | - | - |
| Acetonitrile | - | - | 403 | - | - |
Note: The photophysical properties of 1,10-phenanthroline are significantly influenced by its environment, including solvent polarity and pH.[5][6][7] Much of the research focuses on its highly luminescent metal complexes.[8]
Table 4: Photophysical Properties of 2,2'-Bipyridine
| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |
| Ethanol | 233, 281 | 10,000, 13,500 | - | - | - |
| Cyclohexane | 245, 280 | - | - | - | - |
Note: Similar to 1,10-phenanthroline, 2,2'-bipyridine is a fundamental ligand in coordination chemistry, and its metal complexes, particularly those of ruthenium, are known for their intense luminescence.[9] The parent ligand itself is not strongly emissive. The photophysical properties of its derivatives can be tuned, with some exhibiting fluorescence quantum yields up to 49.1% in THF.[10]
Experimental Protocols
The accurate determination of photophysical properties relies on standardized experimental procedures. This section details the methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the this compound isomers.
Methodology:
-
Sample Preparation: Prepare stock solutions of the isomer in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile) of known concentration. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Measure the absorbance spectra of the sample solutions over a relevant wavelength range (typically 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f).
Methodology for Emission Spectra:
-
Sample Preparation: Prepare dilute solutions of the isomer in a spectroscopic grade solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Select an appropriate excitation wavelength (usually the λ_abs).
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).
Methodology for Fluorescence Quantum Yield (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and emission in a similar spectral region as the sample.
-
Measurement:
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength, ensuring the absorbance is below 0.1.
-
Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
Methodology for Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.
-
Measurement:
-
Excite the sample with the pulsed light source.
-
Measure the time delay between the excitation pulse and the arrival of the first emitted photon.
-
Repeat this process to build a histogram of photon arrival times.
-
-
Data Analysis: Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ_f).
Transient Absorption Spectroscopy
Objective: To study the properties and dynamics of excited states, such as triplet states.
Methodology (Pump-Probe Technique):
-
Instrumentation: A transient absorption spectrometer consisting of a pump laser (to excite the sample) and a probe laser (to measure the absorption of the excited state), with a variable delay line.
-
Measurement:
-
The intense pump pulse excites the sample.
-
A weaker, broad-spectrum probe pulse passes through the sample at a specific time delay after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
-
Data Analysis: The resulting data provides a three-dimensional map of differential absorbance (ΔA) versus wavelength and time, allowing for the identification of transient species and the determination of their lifetimes.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental techniques described above.
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Caption: Workflow for Transient Absorption Spectroscopy (Pump-Probe).
Conclusion
The this compound isomers—phenazine, benzo[c]cinnoline, 1,10-phenanthroline, and 2,2'-bipyridine—exhibit a rich and varied photophysical landscape. Their properties are highly dependent on their specific molecular structure and the surrounding environment. While phenazine and its derivatives are of interest for their redox properties and potential as emitters, benzo[c]cinnoline stands out for its efficient triplet state formation. 1,10-Phenanthroline and 2,2'-bipyridine are foundational building blocks in the synthesis of highly luminescent metal complexes with broad applications. This guide provides a foundational understanding of their core photophysical properties and the experimental techniques used for their characterization, serving as a valuable starting point for further research and development in materials science, chemistry, and pharmacology.
References
- 1. PhotochemCAD | Phenazine [photochemcad.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. proquest.com [proquest.com]
- 6. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Study of fluorescence quenching properties of 5-hydroxy-l,10- phenanthroline in the presence of heavy metal ions in acetonitrile [dr.lib.sjp.ac.lk]
- 8. mdpi.com [mdpi.com]
- 9. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
cis-trans isomerization mechanism of azobenzene
An In-depth Technical Guide to the Cis-Trans Isomerization Mechanism of Azobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azobenzene and its derivatives are paramount in the development of photoresponsive materials, molecular machines, and photopharmacology due to their robust and reversible photoisomerization. The molecule can be switched between its thermally stable trans (E) isomer and a metastable cis (Z) isomer using light. The reverse cis-to-trans isomerization can be triggered photochemically or thermally. Understanding the intricate mechanisms governing this transformation is critical for the rational design of new photoswitchable systems with tailored properties. This technical guide provides a comprehensive overview of the core isomerization mechanisms, the role of electronic excited states, and the influence of environmental and structural factors. It includes a summary of key quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying processes.
Core Isomerization Mechanisms
The isomerization of azobenzene can proceed through two primary, distinct pathways in the ground and excited states: rotation and inversion. A third mechanism, concerted inversion, has been proposed to explain certain photochemical outcomes.
-
Rotation: This mechanism involves the torsion of the CNNC dihedral angle around the N=N double bond.[1][2] In the ground state (S₀), this pathway has a high energy barrier.[2] However, upon photoexcitation to an excited state (S₁ or S₂), the N=N bond order is reduced, making this rotation energetically favorable and often barrierless.[1][3] This pathway is widely accepted as the dominant mechanism for photoisomerization.[1][3][4]
-
Inversion: This pathway involves an in-plane, linear-like transition state where one of the NNC bond angles widens significantly (approaching 180°).[3][5] Computational studies suggest that in the ground state (S₀), the inversion pathway is energetically preferred over rotation for thermal isomerization.[1][2][6] In the first excited state (S₁), however, the inversion pathway typically involves a substantial energy barrier and is considered highly improbable for efficient photoisomerization.[2][3]
-
Concerted Inversion: Proposed by Diau and others, this mechanism involves the simultaneous inversion of both nitrogen centers.[1][2][3] This pathway is thought to become accessible upon excitation to the S₂ state and may provide an additional relaxation channel that leads preferentially back to the trans ground state, explaining the lower trans-to-cis quantum yield observed with S₂ excitation compared to S₁ excitation.[2][3]
Photochemical Isomerization
Light absorption promotes the azobenzene molecule to an electronically excited state, where the isomerization process occurs rapidly before relaxation back to the ground state.
Role of Electronic Excited States
The photochemistry of azobenzene is primarily governed by its two lowest energy singlet excited states:
-
S₁ (n→π): This state results from the promotion of a non-bonding electron (n) from a nitrogen atom to an antibonding π orbital. This transition is symmetry-forbidden, resulting in a weak absorption band in the visible region (~440 nm).[1][7] Excitation into this state generally leads to a higher quantum yield for trans-to-cis isomerization.[1][2] The dominant mechanism following S₁ excitation is rotation around the N=N bond.[1][2]
-
S₂ (π→π): This state arises from the promotion of an electron from a bonding π orbital to an antibonding π orbital. This is a symmetry-allowed transition, leading to a strong absorption band in the UV region (~320-350 nm).[7][8] Following excitation to S₂, the molecule undergoes a very rapid (femtosecond) internal conversion to the S₁ state, from which isomerization proceeds.[2] However, excitation to S₂ results in a lower trans-to-cis quantum yield compared to direct S₁ excitation.[1][2] This is often attributed to the opening of additional relaxation channels, such as the concerted inversion pathway, that can efficiently return the molecule to the trans ground state.[2][3]
Thermal Isomerization (cis → trans)
The cis isomer is thermodynamically less stable than the trans isomer by approximately 0.6 eV.[2] Consequently, it can thermally relax back to the trans form in the dark. The rate of this thermal back-isomerization is highly dependent on the substitution pattern of the azobenzene core and the surrounding environment. The activation energy for unsubstituted azobenzene is around 95 kJ mol⁻¹.[8] The accepted mechanism for thermal relaxation in the ground state is inversion.[1][2]
Factors Influencing Isomerization
The photochemical and thermal properties of azobenzene can be precisely tuned by chemical modification and by changing the solvent environment.
-
Substituent Effects: The electronic nature of substituents on the phenyl rings significantly alters isomerization behavior.
-
Electron-donating groups (e.g., -NH₂, -OCH₃) and electron-withdrawing groups (e.g., -NO₂) in the para positions create "push-pull" systems. These substitutions can red-shift the absorption bands and dramatically affect the thermal half-life of the cis isomer.[8][9] Push-pull substitution often accelerates thermal cis-to-trans relaxation.
-
Computational studies indicate that electron-donating groups tend to increase the ground-state inversion barrier, while electron-withdrawing groups decrease it.[1][2] This influences the rate of thermal relaxation.
-
-
Solvent Effects: The properties of the solvent can influence the rates of both photoisomerization and thermal relaxation.
-
Polarity: Studies have shown a strong dependence of the thermal isomerization rate on solvent polarity, with rates increasing by several orders of magnitude in more polar solvents for certain push-pull derivatives.[10] The photoisomerization constant shows a slighter dependence on solvent polarity.[10]
-
Viscosity: While solvent viscosity can play a role in systems with large-scale molecular motion, studies on simple azobenzene derivatives have shown that polarity has a much more dominant effect than viscosity on isomerization rates.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data for azobenzene and selected derivatives. Values can vary based on specific experimental conditions.
Table 1: Spectroscopic Properties and Quantum Yields (Φ)
| Compound | Solvent | trans λmax (π→π*) [nm] | cis λmax (n→π*) [nm] | Φt→c (at π→π*) | Φc→t (at n→π*) |
|---|---|---|---|---|---|
| Azobenzene | n-Hexane | 318 | 433 | 0.11 - 0.20[1][2] | 0.41 |
| Azobenzene | Ethanol | 320 | 434 | 0.12 | 0.42 |
| 4-Nitro-4'-dimethylaminoazobenzene | Toluene | 478 | ~450 | <0.01 | ~0.50 |
| Azobenzene in dsDNA | Buffer | 365 | - | 0.0056[11] | - |
Table 2: Thermal Isomerization Kinetics (cis → trans)
| Compound | Solvent | Half-life (τ1/2) at RT | Activation Energy (Ea) [kJ/mol] |
|---|---|---|---|
| Azobenzene | Acetonitrile | ~4.7 hours[11] | 95[8] |
| Azobenzene in dsDNA | Buffer | - | 88.8[12] |
| m-AB.Me | THF | ~8.5 hours[7] | - |
| m-AB.CO₂Me | THF | ~9.5 hours[7] | - |
Experimental Protocols
UV-Vis spectroscopy is the most common and direct method for monitoring azobenzene isomerization due to the distinct and well-separated absorption spectra of the E and Z isomers.
Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy
Objective: To quantify the kinetics and photostationary state (PSS) of an azobenzene derivative's trans↔cis isomerization.
Materials:
-
Azobenzene derivative
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol, toluene)
-
Quartz cuvette with a stopper
-
UV-Vis spectrophotometer
-
Irradiation source for trans→cis (e.g., 365 nm LED or filtered lamp)
-
Irradiation source for cis→trans (e.g., >420 nm LED or filtered lamp)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the azobenzene derivative in the chosen solvent.
-
Dilute the stock solution to a working concentration where the maximum absorbance of the trans isomer's π→π* band is between 1.0 and 1.5.[13]
-
(Optional) Deaerate the solution by bubbling with N₂ or Ar for 10-15 minutes to prevent potential side reactions with oxygen in the excited state.[13]
-
-
Initial Spectrum (100% trans):
-
Keep the solution in the dark to ensure thermal equilibrium, where the population is almost exclusively the trans isomer.
-
Place the cuvette in the spectrophotometer and record a full absorption spectrum. This serves as the reference for the pure trans isomer.
-
-
trans-to-cis Isomerization:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the sample with the UV light source (e.g., 365 nm) for a defined period (e.g., 15-30 seconds).
-
Immediately after irradiation, place the cuvette back in the spectrophotometer and record the spectrum.
-
Observe the decrease in the π→π* band and the simultaneous increase in the n→π* band, indicating the formation of the cis isomer.[13]
-
Repeat this irradiation-measurement cycle until no further changes in the spectrum are observed. This point is the Photostationary State (PSS) under that specific wavelength.[13]
-
-
cis-to-trans Isomerization (Photochemical):
-
Using the sample at the PSS from the previous step, irradiate it with visible light (e.g., >420 nm).
-
Record spectra intermittently as in Step 3 until the original trans spectrum is recovered or a new PSS is reached.
-
-
cis-to-trans Isomerization (Thermal):
-
Take the sample at the PSS (high cis concentration).
-
Place the cuvette in a temperature-controlled holder inside the spectrophotometer, shielded from light.
-
Record absorption spectra at regular time intervals (e.g., every 5-10 minutes) to monitor the thermal relaxation back to the trans isomer.
-
Data Analysis: The fraction of cis and trans isomers in any mixture can be calculated from the absorbance at a specific wavelength using the Beer-Lambert law, provided the molar extinction coefficients of the pure isomers are known. The kinetics of thermal relaxation can be determined by plotting the change in absorbance over time and fitting to a first-order rate equation.
Conclusion
The cis-trans isomerization of azobenzene is a complex process governed by competing relaxation pathways from electronically excited states. While photoisomerization is dominated by a rotational mechanism, thermal relaxation proceeds via inversion. The efficiency and kinetics of these transformations can be finely tuned through electronic substitution and solvent choice, making azobenzene a uniquely versatile molecular switch. A thorough understanding of these fundamental principles, supported by robust quantitative characterization, is essential for leveraging azobenzene's photoswitching capabilities in advanced materials and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
The Quantum Yield of Azobenzene Photoisomerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, owing to their ability to undergo reversible photoisomerization between their trans (E) and cis (Z) forms. The efficiency of this process is quantified by the photoisomerization quantum yield (Φ), a critical parameter for the rational design of photoswitchable systems. This guide provides a comprehensive overview of the quantum yield of azobenzene photoisomerization, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Core Concepts in Azobenzene Photoisomerization
The photoisomerization of azobenzene is a light-induced transformation between its two geometric isomers. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, typically corresponding to the π-π* transition. The reverse process, from cis to trans, can be triggered by visible light (n-π* transition) or occur thermally.[1] The quantum yield (Φ) is defined as the number of molecules that isomerize for each photon absorbed.[2]
The mechanism of photoisomerization has been a subject of extensive research, with two primary pathways proposed: rotation around the N=N double bond and inversion at one of the nitrogen atoms.[3] The specific pathway and the resulting quantum yield are influenced by a variety of factors, including the excitation wavelength, solvent polarity, temperature, and the presence of substituents on the azobenzene core.[4][5] Notably, the wavelength dependence of the quantum yield in azobenzene derivatives often violates Kasha's rule, indicating that the isomerization mechanism can differ depending on the initially excited electronic state.[6]
Quantitative Data on Photoisomerization Quantum Yields
The quantum yield of azobenzene and its derivatives is highly sensitive to the molecular environment and the specific experimental conditions. The following tables summarize key quantitative data from the literature.
| Compound | Solvent | Excitation Wavelength (nm) | Φ (E→Z) | Φ (Z→E) | Reference(s) |
| Azobenzene | Methanol | 313 | 0.11 | 0.41 | [3] |
| Azobenzene | Methanol | 365 | 0.24 | 0.53 | [3] |
| Azobenzene | Methanol | 436 | 0.11 | 0.47 | [3] |
| Azobenzene in ssDNA | Buffer | 365 | 0.036 | - | [3][7] |
| Azobenzene in dsDNA | Buffer | 365 | 0.0056 | - | [3][7] |
| Phenyl azopyrazole (PAP) derivatives | Acetonitrile | 365 | 0.33 - 0.58 | 0.29 - 0.44 | [8][9] |
| Phenyl azopyrazole (PAP) derivatives | Acetonitrile | 445 | 0.05 - 0.10 | 0.45 - 0.57 | [8][9] |
Factors Influencing Quantum Yield
Several factors can significantly modulate the photoisomerization quantum yield of azobenzene derivatives:
-
Wavelength of Irradiation: As shown in the table above, the quantum yield is dependent on the excitation wavelength.[4] Irradiation into the S2 state (π-π) and the S1 state (n-π) can lead to different isomerization efficiencies.[10]
-
Solvent: The polarity and viscosity of the solvent can influence the stability of the excited states and the transition states, thereby affecting the quantum yield.[5][11]
-
Substituents: Electron-donating or -withdrawing groups on the phenyl rings can alter the electronic structure and the energy levels of the excited states, leading to changes in the quantum yield.[12][13][14] Push-pull substitution, for instance, can redshift the absorption spectrum and influence the deactivation mechanism.[12]
-
Molecular Environment: The local environment, such as incorporation into DNA or other macromolecules, can impose steric constraints that alter the isomerization pathway and reduce the quantum yield.[7][15] The quantum yield for trans-to-cis photoisomerization is significantly decreased when azobenzene is incorporated into single-stranded DNA (ssDNA) and even more so in double-stranded DNA (dsDNA).[7]
-
Temperature: While the photoisomerization quantum yield of free azobenzene is largely temperature-independent, it can become strongly temperature-dependent when the molecule is incorporated into a structured environment like DNA, often correlating with the melting temperature of the host structure.[15][16]
Experimental Determination of Quantum Yield
Accurate determination of the photoisomerization quantum yield is crucial for the development of photoswitchable systems. The most common method involves chemical actinometry to determine the photon flux of the light source, followed by monitoring the photoisomerization process using techniques like UV-Vis spectroscopy.[2]
Key Experimental Protocol: Potassium Ferrioxalate Actinometry
This method utilizes a chemical actinometer, a solution with a well-characterized photochemical reaction of known quantum yield, to calibrate the photon flux of the irradiation source.[2] Potassium ferrioxalate is a widely used actinometer for the UV and visible regions.[2]
Objective: To determine the photon flux of a light source for subsequent measurement of the absolute photoisomerization quantum yield.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (e.g., 0.2% w/v in a buffer)
-
The sample of interest dissolved in a suitable solvent
Procedure:
-
Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate in 0.05 M sulfuric acid. The concentration should be adjusted to ensure sufficient light absorption at the irradiation wavelength.
-
Irradiation of Actinometer: Place a known volume of the actinometer solution in a quartz cuvette and irradiate it with the light source for a precisely measured time. It is advisable to perform irradiations for different time intervals to ensure linearity.
-
Development and Measurement: After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution. This will form a colored complex with the Fe²⁺ ions produced during the photochemical reaction. Allow the color to develop in the dark and then measure the absorbance at its maximum (typically around 510 nm).
-
Calibration: Create a calibration curve by measuring the absorbance of standard solutions of Fe²⁺ of known concentrations.
-
Calculation of Photon Flux: From the absorbance of the irradiated actinometer solution and the calibration curve, determine the amount of Fe²⁺ formed. The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the specific irradiation wavelength.
-
Irradiation of Sample: Irradiate a solution of the sample of interest with a known concentration under the identical conditions used for the actinometry experiment.
-
Monitoring of Isomerization: Monitor the change in the concentration of the isomers over time using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or NMR.[2][17][18]
-
Calculation of Quantum Yield: The photoisomerization quantum yield (Φ_iso) is calculated as the rate of isomerization divided by the rate of photon absorption.[2]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key photoisomerization pathways and a generalized experimental workflow for quantum yield determination.
Caption: Photoisomerization pathways of azobenzene.
Caption: Experimental workflow for quantum yield determination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cis → trans photoisomerisation of azobenzene: a fresh theoretical look - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Spectroscopic Investigation of Azobenzene's Solvatochromic Behavior
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Azobenzene and its derivatives are a cornerstone of photochemical research, prized for their robust and reversible trans-cis isomerization when exposed to light. This photoswitching capability has positioned them as critical components in the development of light-activated drugs, molecular machines, and smart materials. A fundamental understanding of how the surrounding solvent environment influences the spectroscopic properties of azobenzene is paramount for the precise control and optimization of these applications. This technical guide provides a comprehensive overview of the spectroscopic analysis of azobenzene in various solvents, detailing experimental protocols and presenting key quantitative data to aid in research and development.
The electronic absorption spectrum of azobenzene is characterized by two primary bands: an intense π-π* transition and a weaker, lower-energy n-π* transition. The thermodynamically more stable trans-isomer typically exhibits a strong π-π* absorption in the ultraviolet region (around 320-350 nm), while the n-π* transition is often symmetry-forbidden and appears as a very weak band. Upon photoisomerization to the cis-isomer, the selection rules are relaxed, resulting in a more prominent n-π* absorption band in the visible region (around 430-450 nm), and a blue-shift of the π-π* band to around 280 nm.[1][2][3][4] The precise wavelength of maximum absorbance (λmax) for these transitions is highly sensitive to the solvent, a phenomenon known as solvatochromism.[5][6][7]
Solvatochromic Effects on Azobenzene's Absorption Spectra
The interaction between azobenzene and solvent molecules can significantly alter the energy levels of its molecular orbitals, leading to shifts in the absorption maxima. These solvatochromic shifts are primarily influenced by the solvent's polarity, dielectric constant, and its ability to act as a hydrogen bond donor or acceptor.[5][6][8]
Generally, the n-π* transition of the trans-azobenzene experiences a hypsochromic (blue) shift in polar, protic solvents. This is because the lone pair of electrons in the non-bonding orbital of the nitrogen atoms can be stabilized by hydrogen bonding with the solvent, increasing the energy required for the n-π* transition. Conversely, the π-π* transition often shows a bathochromic (red) shift with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.[5][6] The behavior of the cis-isomer's absorption bands is also subject to these solvent-dependent interactions.
Quantitative Spectroscopic Data
The following table summarizes the reported λmax values for the characteristic π-π* and n-π* electronic transitions of trans- and cis-azobenzene in a range of solvents with varying polarities. This data is essential for selecting appropriate solvents and excitation wavelengths in photoswitching experiments.
| Solvent | Isomer | Transition | λmax (nm) |
| Hexane | trans | π-π | ~320 |
| cis | n-π | ~433 | |
| Cyclohexane | trans | π-π | 321-330 |
| cis | n-π | 435-461 | |
| Toluene | trans | π-π | Varies with polarity |
| cis | n-π | Varies with polarity | |
| Chloroform | trans | π-π | Varies with polarity |
| cis | n-π | Varies with polarity | |
| Acetonitrile | trans | π-π | Not specified |
| cis | n-π | Not specified | |
| Methanol | trans | π-π | 321-330 |
| cis | n-π | 435-461 | |
| Ethanol | trans | π-π | Not specified |
| cis | n-π | Not specified | |
| Dimethyl Sulfoxide (DMSO) | trans | π-π | ~350 |
| cis | n-π | ~440 |
Note: The λmax values can be influenced by the specific azobenzene derivative and experimental conditions. The data presented here is for unsubstituted or minimally substituted azobenzene and should be used as a reference.
Experimental Protocols
Accurate spectroscopic analysis of azobenzene requires meticulous experimental procedures. The following protocols outline the key steps for sample preparation and UV-Vis spectroscopic measurements to monitor azobenzene isomerization.
Protocol 1: Sample Preparation
-
Solvent Selection : Choose a spectroscopic grade solvent appropriate for the intended experiment. Ensure the solvent does not absorb significantly in the spectral region of interest.[9]
-
Stock Solution Preparation : Prepare a stock solution of the azobenzene derivative in the chosen solvent at a known concentration.
-
Working Solution Preparation : Dilute the stock solution to a final concentration that results in a maximum absorbance between 0.5 and 1.5 for the most intense absorption band (typically the π-π* transition of the trans-isomer).[9][10] This ensures the measurement is within the linear range of the Beer-Lambert law.
-
Degassing (Optional) : For kinetic studies, it is recommended to deaerate the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can sometimes influence the isomerization process.[10]
Protocol 2: UV-Vis Spectroscopic Measurement and Photoisomerization
-
Initial Spectrum (Thermal Equilibrium) : Record the UV-Vis absorption spectrum of the prepared solution in a quartz cuvette. This initial spectrum, recorded in the dark, represents the thermally stable, predominantly trans-isomer.[9][10]
-
trans-to-cis Isomerization : Irradiate the sample with UV light at a wavelength corresponding to the λmax of the π-π* transition of the trans-isomer (e.g., 365 nm).[4][9] This can be done directly within a spectrophotometer equipped with a light source or externally.
-
Monitoring Isomerization : Record the UV-Vis spectra at regular intervals during irradiation. A decrease in the absorbance of the π-π* band of the trans-isomer and a concurrent increase in the absorbance of the n-π* band of the cis-isomer will be observed.[11]
-
Photostationary State (PSS) : Continue irradiation until no further changes in the absorption spectrum are observed. This indicates that a photostationary state, a dynamic equilibrium between the trans and cis isomers, has been reached.[10][12]
-
cis-to-trans Isomerization : The reverse isomerization can be induced by irradiating the sample at the PSS with light corresponding to the λmax of the n-π* transition of the cis-isomer (e.g., >420 nm visible light) or by allowing the solution to relax thermally in the dark.[4][10] The rate of thermal relaxation is highly dependent on the azobenzene derivative and the solvent.[10]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of azobenzene in different solvents, from sample preparation to data analysis.
This guide provides the foundational knowledge and practical protocols for the spectroscopic analysis of azobenzene in different solvents. A thorough understanding of these principles is crucial for harnessing the full potential of azobenzene-based systems in various scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Azobenzene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]
- 6. Solvatochromism - Wikipedia [en.wikipedia.org]
- 7. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 12. arxiv.org [arxiv.org]
New Frontiers in High-Energy Molecules: A Technical Guide to Novel C12H10N2 Isomers
For Immediate Release
Fayetteville, AR – Researchers have computationally discovered two novel high-energy isomers of C12H10N2, designated this compound-Cs and this compound-C2v. These "fused sandwich" structures, derived from cis-azobenzene, are predicted to be at least 100 kcal/mol higher in energy than their parent molecule, positioning them as potentially significant high-energy-density materials. Despite their high energy content, these isomers are believed to be kinetically stable.[1][2] This whitepaper provides a comprehensive overview of their discovery, predicted properties, and proposed methodologies for their synthesis and characterization.
Introduction
The quest for new high-energy-density materials (HEDMs) is a critical area of research with applications ranging from advanced propellants to novel explosives. Nitrogen-rich compounds are particularly promising candidates due to the large amount of energy released upon the formation of stable dinitrogen gas. This document details the theoretical discovery of two high-energy isomers of this compound, which represent a new frontier in the exploration of energetic molecules.
Computational Discovery
The new this compound isomers were discovered using a computational technique known as Enforced Geometry Optimization (EGO).[3] This method involves applying external forces to specific atoms within a molecule to explore its potential energy surface and identify new, metastable structures.
The discovery workflow began with the cis-conformer of azobenzene (this compound). By computationally "pushing" together symmetry-equivalent pairs of carbon atoms from the two phenyl rings, two new symmetrical "fused sandwich" isomers were identified.[3] These isomers, designated this compound-Cs and this compound-C2v based on their molecular symmetry, were found to be true minima on the potential energy surface, as confirmed by vibrational analysis.[2]
References
- 1. rsc.org [rsc.org]
- 2. Kinetically stable high-energy isomers of C14H12 and this compound derived from cis-stilbene and cis-azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetically stable high-energy isomers of C14H12 and this compound derived from cis-stilbene and cis-azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Back-Relaxation Kinetics of cis-Azobenzene
This guide provides a comprehensive overview of the thermal cis-to-trans isomerization of azobenzene, a critical parameter in the design and application of photoswitchable molecules. The stability of the cis-isomer, governed by its thermal back-relaxation kinetics, dictates the temporal window for the action of light-activated drugs and the operational lifetime of molecular machines.
Introduction to Azobenzene Isomerization
Azobenzene is a prototypical molecular switch that undergoes reversible isomerization between its thermodynamically stable trans (E) form and a metastable cis (Z) form.[1] This transformation can be triggered by light, with UV radiation typically favoring the trans-to-cis conversion and visible light promoting the reverse.[2] Crucially, the cis-isomer can also revert to the more stable trans-isomer thermally, in the absence of light.[3] This spontaneous process, known as thermal back-relaxation or thermal isomerization, is a first-order kinetic process whose rate is highly sensitive to the molecular structure and its environment.[1] Understanding and controlling the kinetics of this thermal decay is paramount in photopharmacology, where the duration of a light-induced biological effect is directly linked to the half-life of the active cis-isomer.[4][5]
Mechanisms of Thermal cis-to-trans Isomerization
The thermal relaxation from the cis to the trans isomer is generally understood to proceed via one of two primary mechanistic pathways on the ground-state potential energy surface. The preferred pathway can be influenced by the substitution pattern on the azobenzene core and the polarity of the solvent.[1][6]
-
Rotation: This mechanism involves the rotation around the central N=N double bond. It proceeds through a twisted transition state where the π-bond is temporarily broken, leading to a dipolar character.[3] This pathway is often favored for "push-pull" azobenzenes (those substituted with both an electron-donating and an electron-withdrawing group) in polar solvents, which can stabilize the charge-separated transition state.[6][7]
-
Inversion: This pathway involves the planar inversion of one of the sp²-hybridized nitrogen atoms through a linear, sp-hybridized transition state.[1] The N=N double bond remains intact during this process. This mechanism is typically dominant for unsubstituted azobenzene and derivatives lacking strong push-pull character, particularly in nonpolar solvents.[4][6]
Some computational studies also propose a "rotation-assisted inversion" mechanism, suggesting a concerted motion involving both bending and twisting.[8]
Quantitative Kinetic Data
The rate of thermal back-relaxation is quantified by the rate constant (k), the half-life (t½), and the activation energy (Ea). These parameters are highly dependent on the molecular structure and the experimental conditions, such as solvent and temperature. Below is a summary of representative data from the literature.
| Compound | Solvent | Temperature (°C) | Half-Life (t½) | Activation Energy (Ea) | Reference |
| Unsubstituted Azobenzene | Gas Phase (UHV) | 41 - 112 | N/A | 1.09 eV (~105 kJ/mol) | [9] |
| Unsubstituted Azobenzene | Benzene | 35 | 1.4 days | N/A | [5] |
| Unsubstituted Azobenzene | N/A | N/A | 4 hours | N/A | [8] |
| 4-Methoxyazobenzene | BMIM PF₆ / BMIM Tf₂N | 15 - 50 | N/A | 84-104 kJ/mol | [3] |
| p-Hydroxyazobenzene | Toluene | N/A | ~30 minutes | N/A | [10] |
| p-Hydroxyazobenzene | Ethanol | N/A | 200-300 ms | N/A | [10] |
| Polyhydroxyazobenzenes | Ethanol | N/A | 6-12 ms | N/A | [10] |
| Azobenzo-13-crown ether | Isooctane / Gas Phase | N/A | N/A | 26 kcal/mol (~109 kJ/mol) | [11] |
Factors Influencing Back-Relaxation Kinetics
The electronic properties and steric bulk of substituents on the phenyl rings can dramatically alter the half-life of the cis-isomer.
-
Electronic Effects: Substituents in the para-position generally accelerate the isomerization rate, regardless of whether they are electron-donating or electron-withdrawing, leading to a characteristic V-shaped Hammett plot.[6] This is because both types of substituents can stabilize the transition state. "Push-pull" systems, with a donor on one ring and an acceptor on the other, often exhibit very fast relaxation, particularly in polar solvents, due to strong stabilization of the rotational transition state.[6]
-
Steric Effects: Bulky substituents, especially in the ortho-positions, can sterically hinder the planar trans-state or destabilize the transition state, often leading to a longer cis-isomer half-life.[1]
The polarity of the solvent plays a crucial role, primarily by influencing the energy of the transition state.
-
Polar Solvents: For push-pull azobenzenes, increasing solvent polarity significantly accelerates the thermal relaxation rate.[6][12] This is attributed to the stabilization of the dipolar rotational transition state.[7]
-
Nonpolar Solvents: In nonpolar media, the inversion mechanism is generally favored, and the solvent has a less pronounced effect on the relaxation rate compared to push-pull systems.[9] The solvent's internal pressure can influence the activation energy in these cases.[12]
Experimental Protocols for Kinetic Analysis
The kinetics of thermal back-relaxation are most commonly studied using UV-visible (UV-vis) absorption spectroscopy.[13][14] The trans and cis isomers have distinct absorption spectra; the trans isomer typically shows a strong π-π* transition band in the UV region (~320-350 nm) and a weak n-π* transition in the visible region, while the cis isomer exhibits a decreased π-π* band and a more prominent n-π* band (~440 nm).[15]
-
Sample Preparation: A solution of the azobenzene derivative is prepared in the solvent of interest at a known concentration and placed in a quartz cuvette.
-
Initial State: An initial absorption spectrum of the thermally-equilibrated solution (predominantly trans-isomer) is recorded.
-
trans-to-cis Isomerization: The solution is irradiated with UV light (e.g., 365 nm) until a photostationary state (PSS) is reached, characterized by a maximal population of the cis-isomer. This is confirmed by stable absorption spectra upon continued irradiation.[13]
-
Kinetic Monitoring: The irradiation source is turned off, and the sample is kept in the dark at a constant, controlled temperature. A series of absorption spectra are then recorded at regular time intervals.[14] The thermal decay of the cis-isomer back to the trans-isomer is observed by the recovery of the initial trans absorption band and the disappearance of the cis bands.[3] Isosbestic points, where the absorbance remains constant, indicate a clean conversion between the two species.
-
Data Analysis: The change in absorbance at a specific wavelength (typically the λₘₐₓ of the trans isomer) is plotted against time. This data is then fitted to a first-order kinetic model (ln(A∞ - At) vs. time) to determine the observed rate constant (kobs).
-
Activation Energy Determination: The experiment is repeated at several different temperatures. The activation energy (Ea) and pre-exponential factor (A) are then calculated from an Arrhenius plot (ln(k) vs. 1/T), while activation enthalpy (ΔH‡) and entropy (ΔS‡) can be derived from an Eyring plot.[3]
For reactions with half-lives in the millisecond range, such as those of some hydroxy-substituted azobenzenes, stopped-flow techniques are required.[10][16] This method involves the rapid mixing of two solutions to initiate a reaction, which is then monitored spectrophotometrically with millisecond time resolution.[17][18]
Role of Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT) and QM/MM methods, are invaluable tools for investigating the thermal isomerization of azobenzene.[6][8] These computational studies allow for:
-
Mechanism Elucidation: Mapping the potential energy surface to identify the transition state structures (for both rotation and inversion) and determine the lowest energy pathway.[6]
-
Prediction of Kinetics: Calculating activation energies and enthalpies, which can be used with Eyring transition state theory to predict reaction rates.[19] These predictions generally show good qualitative agreement with experimental trends.[6]
-
Systematic Screening: Enabling high-throughput virtual screening of large libraries of azobenzene derivatives to identify candidates with desired thermal half-lives for specific applications.[4][5]
Conclusion
The thermal back-relaxation kinetics of cis-azobenzene are a complex function of its molecular architecture and environment. A thorough understanding of the competing inversion and rotation mechanisms, coupled with precise experimental quantification and computational modeling, is essential for the rational design of azobenzene-based systems. For applications in drug development, tailoring the substituent pattern and considering the physiological environment are critical steps in tuning the cis-isomer half-life to achieve the desired therapeutic window of photo-activated medicines.
References
- 1. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Theoretical study of solvent effects on the ground and low-lying excited free energy surfaces of a push-pull substituted azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Stopped-flow - Wikipedia [en.wikipedia.org]
- 17. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 18. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
early synthetic methods for aromatic azo compounds
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.
Introduction
Aromatic azo compounds, characterized by the functional group Ar-N=N-Ar', represent the largest and most versatile class of synthetic dyes. Their discovery in the mid-19th century was a pivotal moment in synthetic organic chemistry, marking the beginning of the synthetic dye industry and displacing natural dyes that had been used for millennia. The foundation of azo dye synthesis is the diazotization reaction, first reported by the German chemist Peter Griess in 1858. This discovery enabled the creation of a vast spectrum of colors by coupling diazonium salts with various aromatic compounds. The first azo dye, Aniline Yellow, was synthesized in 1859, followed by Bismarck Brown in 1863, which became the first commercially successful azo dye. This guide provides a detailed overview of these foundational synthetic methods, their chemical principles, experimental protocols, and the logical workflows involved.
Core Synthetic Principles: Diazotization and Azo Coupling
The synthesis of aromatic azo compounds is fundamentally a two-stage process: the formation of a diazonium salt via diazotization, followed by an azo coupling reaction.
Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). A critical condition for this reaction is maintaining a low temperature, typically between 0-5°C, as diazonium salts are unstable and can decompose at higher temperatures.
The mechanism begins with the formation of the highly electrophilic nitrosonium ion (NO⁺), which is then attacked by the nucleophilic amine. A series of proton transfer and dehydration steps yield the final aryl diazonium ion.
Caption: General workflow for the synthesis of aromatic azo compounds.
Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction where the aryl diazonium ion acts as the electrophile. It reacts with an activated, electron-rich aromatic compound, such as another aniline derivative or a phenol. The substitution typically occurs at the para position of the coupling agent. The pH of the reaction medium is crucial: couplings with phenols are performed under mildly alkaline conditions, while couplings with amines are best done in weakly acidic solutions.
Early Synthetic Methods and Protocols
The following sections detail the synthesis of two historically significant early azo dyes.
Aniline Yellow (p-Aminoazobenzene)
Aniline Yellow was the first azo dye to be synthesized. It is formed by the coupling reaction between benzene diazonium chloride and aniline in an acidic medium.
Stage 1: Diazotization of Aniline to form Benzene Diazonium Chloride
-
In a beaker, combine 10 mL of concentrated hydrochloric acid and 20 mL of water.
-
Add 4.5 mL of aniline to the acid solution and stir until a clear solution of aniline hydrochloride is formed.
-
Cool the beaker in an ice bath to bring the temperature of the solution down to 5°C.
-
In a separate beaker, dissolve 4.0 g of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature does not rise above 5°C. The formation of benzene diazonium chloride occurs during this step.
Stage 2: Azo Coupling
-
Prepare the coupling solution by dissolving 4.0 mL of aniline in 4.0 mL of hydrochloric acid.
-
Slowly add this aniline solution to the cold benzene diazonium chloride solution with continuous stirring.
-
A yellow precipitate of p-aminoazobenzene (Aniline Yellow) will form.
Stage 3: Isolation and Purification
-
Allow the reaction to stand for 15-30 minutes in the ice bath to ensure complete precipitation.
-
Filter the yellow precipitate using a Buchner funnel.
-
Wash the crude product with cold water.
-
The crude sample can be recrystallized by dissolving it in a minimal amount of a suitable solvent like carbon tetrachloride to obtain the pure dye.
| Reactant / Reagent | Quantity | Role | Stage |
| Aniline (for diazotization) | 4.5 mL | Primary Aromatic Amine | Diazotization |
| Concentrated HCl | 10.0 mL | Acid Catalyst | Diazotization |
| Sodium Nitrite (NaNO₂) | 4.0 g | Nitrosating Agent Source | Diazotization |
| Aniline (for coupling) | 4.0 mL | Coupling Component | Azo Coupling |
| Hydrochloric Acid | 4.0 mL | Solvent for Coupling | Azo Coupling |
| Reaction Condition | Value | ||
| Temperature | 0 - 5 °C | Diazotization |
digraph "Aniline_Yellow_Synthesis" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Synthesis Pathway of Aniline Yellow", fontcolor="#202124", size="7.6,5!", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];// Reactants Aniline1 [label="Aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaNO2_HCl [label="NaNO₂ + HCl (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aniline2 [label="Aniline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates & Products Diazonium [label="Benzene Diazonium\nChloride", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline_Yellow [label="Aniline Yellow\n(p-Aminoazobenzene)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aniline1 -> Diazonium; NaNO2_HCl -> Diazonium [label=" 0-5°C\n(Diazotization)", fontcolor="#202124"]; Diazonium -> Aniline_Yellow [label=" Azo Coupling", fontcolor="#202124"]; Aniline2 -> Aniline_Yellow; }
Caption: Reaction pathway for the synthesis of Aniline Yellow.
Bismarck Brown
Bismarck Brown holds the distinction of being the first commercially successful azo dye. Its synthesis is unique because a single reactant, m-phenylenediamine, serves as both the source for the diazonium salt and the coupling component. The process involves a double diazotization followed by coupling.
Note: Early detailed laboratory protocols for Bismarck Brown are less commonly documented than for Aniline Yellow. The following is based on the established reaction chemistry.
Stage 1: Double Diazotization of m-Phenylenediamine
-
Dissolve one molar equivalent of m-phenylenediamine in dilute hydrochloric acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add an aqueous solution containing two molar equivalents of sodium nitrite (NaNO₂) with vigorous stirring, maintaining the low temperature. This step forms the bis(diazonium) salt of the phenylenediamine.
Stage 2: Azo Coupling
-
The newly formed and highly reactive bis(diazonium) ion immediately reacts with two additional molar equivalents of m-phenylenediamine present in the reaction mixture.
-
The coupling occurs to form a complex mixture of azo compounds, with the primary product being the characteristic brown dye.
Stage 3: Isolation
-
The Bismarck Brown dye precipitates from the acidic solution.
-
The precipitate is isolated by filtration and washed with water.
| Reactant / Reagent | Molar Ratio | Role |
| m-Phenylenediamine | 1 | Diazo Component |
| Sodium Nitrite (NaNO₂) | 2 | Nitrosating Agent Source |
| Hydrochloric Acid (HCl) | >2 | Acid Catalyst |
| m-Phenylenediamine | 2 | Coupling Component |
| Reaction Condition | Value | |
| Temperature | 0 - 5 °C |
digraph "Bismarck_Brown_Synthesis" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Synthesis Pathway of Bismarck Brown", fontcolor="#202124", size="7.6,5!", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];// Reactants MPD1 [label="m-Phenylenediamine\n(1 equivalent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaNO2_HCl [label="2 eq. NaNO₂ + HCl (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MPD2 [label="m-Phenylenediamine\n(2 equivalents)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates & Products Bis_Diazonium [label="Bis(diazonium) Salt\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Bismarck_Brown [label="Bismarck Brown\n(Mixture of Azo Compounds)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges MPD1 -> Bis_Diazonium; NaNO2_HCl -> Bis_Diazonium [label=" Double\nDiazotization", fontcolor="#202124"]; Bis_Diazonium -> Bismarck_Brown [label=" Azo Coupling", fontcolor="#202124"]; MPD2 -> Bismarck_Brown; }
Caption: Reaction pathway for the synthesis of Bismarck Brown.
Conclusion
The , pioneered by chemists like Peter Griess, laid the groundwork for modern industrial organic chemistry. The two-step process of diazotization and azo coupling is a robust and versatile method that allowed for the creation of a wide array of dyes from simple coal tar derivatives like aniline. The synthesis of Aniline Yellow and Bismarck Brown are classic examples that demonstrate the fundamental principles of this chemistry. These foundational techniques, while refined over the past century, remain central to the synthesis of many azo compounds used today in various scientific and industrial fields, including their application as biological stains and pH indicators, which are relevant to drug development and research.
A Deep Dive into the Molecular Machinery of Azobenzene: A Technical Guide to Theoretical and Computational Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives represent a cornerstone in the development of photoresponsive materials and photopharmaceuticals.[1][2][3] Their ability to undergo reversible trans-cis isomerization upon light irradiation allows for the precise spatiotemporal control of molecular systems, opening up avenues for targeted drug delivery, molecular switches, and advanced optical materials.[1][4][5] A profound understanding of the structural dynamics and electronic properties of azobenzene is paramount for the rational design of novel photoswitches with tailored properties. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the intricate structure-function relationships of azobenzene, with a focus on data presentation, detailed experimental and computational protocols, and visual representations of key processes.
Core Concepts in Azobenzene Isomerization
The photoisomerization of azobenzene involves the interconversion between its two diastereomers: the thermodynamically more stable trans (E) isomer and the metastable cis (Z) isomer. The trans isomer is nearly planar, while the cis isomer has a non-planar, bent structure.[6] This structural change is the basis for its function as a molecular switch.
The isomerization process can be triggered by light or heat. Photoisomerization from the trans to the cis form is typically induced by UV light (around 320-380 nm), corresponding to the intense π→π* transition. The reverse cis to trans isomerization can be achieved with visible light (around 400-450 nm), targeting the weaker n→π* transition, or through thermal relaxation.[7]
Two primary mechanisms have been proposed for the isomerization process:
-
Rotation: This pathway involves the rotation around the N=N double bond.
-
Inversion: This mechanism proceeds through an inversion at one of the nitrogen atoms.[1][7][8]
Computational studies have been instrumental in dissecting the energetic landscapes of these pathways and have shown that the preferred mechanism can be influenced by factors such as substitution patterns and the surrounding environment.[7][9][10] For instance, in push-pull azobenzenes, the reaction mechanism can shift from inversion in nonpolar solvents to rotation in polar solvents.[9]
Quantitative Data on Azobenzene Properties
The rational design of azobenzene-based systems necessitates a quantitative understanding of their key photophysical and photochemical properties. The following tables summarize important data from various theoretical and experimental studies.
Table 1: Calculated and Experimental Excitation Energies and Isomerization Barriers for Unsubstituted Azobenzene
| Property | Computational Method | Value (eV) | Reference |
| trans → cis Isomerization Barrier (S0) | DFT/B3LYP | ~1.11 | [10] |
| Experimental | ~1.6 | [7][8] | |
| cis Isomer Energy Relative to trans (S0) | DFT/B3LYP | 0.65 | [10] |
| Experimental | ~0.6 | [7][8] | |
| S1 (n→π) Vertical Excitation (trans) | CASPT2 | 2.62 | [11] |
| Experimental | 2.6 - 2.8 | [11] | |
| S2 (π→π) Vertical Excitation (trans) | CASPT2 | 3.99 | [11] |
| Experimental | 3.8 - 4.0 | [11] | |
| S1 (n→π) Vertical Excitation (cis)* | CASPT2 | 2.89 | [11] |
| Experimental | 2.8 - 2.9 | [11] |
Table 2: Influence of Substituents on Thermal Half-Life of the cis-Isomer
| Substituent | Position | Thermal Half-Life (t1/2) | Computational Method | Reference |
| Unsubstituted | - | 4 hours (in toluene at 25°C) | - | [12] |
| 4-Adamantyl | para | - | DFT | [10] |
| 4-NO2, 4'-NMe2 (push-pull) | para, para | Significantly shorter | DFT | [9] |
| Ortho-Fluorination | ortho | Significantly longer | - | [12] |
Methodologies in Azobenzene Research
A combination of experimental and computational techniques is crucial for a comprehensive understanding of azobenzene's behavior.
Experimental Protocols
UV-Vis Spectroscopy for Isomerization Studies
-
Objective: To monitor the photoisomerization process and determine the absorption spectra of the trans and cis isomers.
-
Procedure:
-
Prepare a solution of the azobenzene derivative in a spectroscopic grade solvent (e.g., ethanol, DMSO).
-
Record the initial absorption spectrum using a UV-Vis spectrophotometer; this spectrum primarily represents the trans isomer.
-
Irradiate the solution with a UV light source (e.g., 365 nm LED) to induce trans to cis isomerization.
-
Record absorption spectra at different time intervals until the photostationary state (PSS) is reached, where the ratio of trans to cis isomers is constant.
-
To observe the reverse cis to trans isomerization, irradiate the solution at the PSS with visible light (e.g., 450 nm LED) or monitor the spectral changes over time in the dark for thermal relaxation.
-
-
Data Analysis: The absorption maxima (λmax) for the π→π* and n→π* transitions of both isomers are identified. The isosbestic point, where the absorbance of the trans and cis isomers is equal, can be used to monitor the isomerization process without knowing the exact concentrations of the isomers.
Computational Protocols
Quantum Chemical Calculations for Electronic Properties
-
Objective: To calculate the ground and excited state energies, electronic transitions, and isomerization barriers.
-
Methods:
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are widely used methods for optimizing the geometries of the ground and excited states and for calculating vertical excitation energies and absorption spectra.[13][14][15] Functionals like B3LYP are commonly employed.[13][14]
-
Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (CASPT2): These methods are essential for accurately describing the electronic structure in regions where multiple electronic states are close in energy, such as near conical intersections, which are critical for understanding the photoisomerization mechanism.[7][11]
-
-
Typical Workflow:
-
Geometry Optimization: The molecular geometries of the trans and cis isomers are optimized in the ground state (S0).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface.
-
Vertical Excitation Energies: TD-DFT or CASSCF/CASPT2 calculations are performed on the ground-state geometries to determine the vertical excitation energies, which correspond to the absorption maxima.
-
Potential Energy Surface Scans: To explore the isomerization pathways, relaxed scans of the potential energy surface are performed along the relevant reaction coordinates, such as the CNNC dihedral angle (for rotation) or the CNN angle (for inversion).[16]
-
Transition State Search: The transition state for thermal isomerization in the ground state is located and characterized.
-
Molecular Dynamics Simulations for Dynamic Properties
-
Objective: To simulate the time evolution of the azobenzene system and understand the dynamics of the isomerization process, including solvent effects.
-
Methods:
-
Classical Molecular Dynamics (MD): MD simulations using force fields like AMBER or GROMOS can be used to study the conformational dynamics of azobenzene and its derivatives in a condensed phase.[17][18][19][20] Specialized force fields have been developed for azobenzene to accurately model its properties.[17][18][20]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the azobenzene core with a quantum mechanical method while the surrounding environment (e.g., solvent or protein) is described by a classical force field. This allows for the study of environmental effects on the electronic properties and reaction dynamics.[17][18][20]
-
Ab Initio Molecular Dynamics (AIMD) and Nonadiabatic Dynamics: These methods allow for the simulation of the excited-state dynamics and the explicit treatment of nonadiabatic transitions between electronic states, providing a detailed picture of the photoisomerization process.[21][22][23][24][25][26][27]
-
Visualizing Azobenzene's Mechanisms and Workflows
Graphviz diagrams are provided to illustrate key concepts and workflows in azobenzene research.
Caption: Energy landscape and isomerization pathways of azobenzene.
Caption: A typical computational workflow for studying azobenzene.
Caption: A signaling pathway for an azobenzene-based photopharmaceutical.
Conclusion and Future Directions
Theoretical and computational studies have been indispensable in unraveling the complex photochemistry and photophysics of azobenzene. The methodologies outlined in this guide provide a robust framework for investigating the structure-property relationships of these versatile molecular switches. Future research will likely focus on the development of more accurate and efficient computational methods, particularly for simulating the dynamics of large, complex systems over longer timescales. The continued synergy between computational modeling and experimental validation will undoubtedly accelerate the design of next-generation azobenzene derivatives with optimized properties for applications in drug delivery, materials science, and beyond. The use of machine learning potentials trained on quantum chemistry data is also an emerging area that promises to significantly speed up the prediction of properties for large libraries of azobenzene derivatives.[1][2]
References
- 1. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. [PDF] Quantum chemical investigation of thermal cis-to-trans isomerization of azobenzene derivatives: substituent effects, solvent effects, and comparison to experimental data. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on the prediction of visible absorption maxima of azobenzene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Atomistic Force Field for Azobenzene Compounds Adapted for QM/MM Simulations with Applications to Liquids and Liquid Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular mechanics modeling of azobenzene-based photoswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. [0907.1729] Nonadiabatic simulation study of photoisomerization of azobenzene: Detailed mechanism and load-resisting capacity [arxiv.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. Trajectory-based nonadiabatic molecular dynamics without calculating nonadiabatic coupling in the avoided crossing case: trans ↔ cis photoisomerization in azobenzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. Nonadiabatic Dynamics Simulation of the Wavelength-Dependent Photochemistry of Azobenzene Excited to the nπ* and ππ* Excited States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nonadiabatic Dynamics Simulation of the Wavelength-Dependent Photochemistry of Azobenzene Excited to the nπ* and ππ* Excited States (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Application Notes and Protocols for Azobenzene as a Light-Controlled Molecular Switch
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that function as versatile, light-controlled molecular switches.[1][2] Upon irradiation with light of a specific wavelength, azobenzenes undergo reversible isomerization between their thermally stable trans (E) isomer and a metastable cis (Z) isomer.[2][3] This transformation is accompanied by significant changes in molecular geometry, polarity, and end-to-end distance, making azobenzene a powerful tool for the spatiotemporal control of biological processes and the development of photoresponsive materials.[4][5] The trans isomer is nearly planar, while the cis isomer adopts a bent conformation, leading to a decrease in the distance between the para-positions of the phenyl rings from approximately 9.0 Å to 5.5 Å.[4]
The trans-to-cis isomerization is typically induced by UV or visible light, while the reverse cis-to-trans isomerization can be triggered by a different wavelength of visible light or can occur thermally in the dark.[3] The ability to manipulate molecular structure with light has led to numerous applications in photopharmacology, allowing for the activation or deactivation of drugs at specific sites in the body, thereby minimizing off-target effects.[1][6][7]
Quantitative Data of Azobenzene Derivatives
The photochemical properties of azobenzene can be finely tuned by chemical substitutions on the phenyl rings. These modifications affect the absorption spectra (λmax), the efficiency of photoisomerization (quantum yield, Φ), and the thermal stability of the cis isomer (thermal half-life, t½). The following tables summarize key quantitative data for a selection of azobenzene derivatives.
Table 1: Photochemical Properties of Selected Azobenzene Derivatives
| Compound/Derivative | Substitution Pattern | λmax (trans) (nm) | λmax (cis) (nm) | Quantum Yield (Φtrans→cis) | Quantum Yield (Φcis→trans) | Thermal Half-life (t½) of cis-isomer | Solvent |
| Azobenzene | Unsubstituted | ~320 (π-π) | ~440 (n-π) | 0.11 | 0.41 | 48 hours | Toluene |
| 4-Aminoazobenzene | 4-NH₂ | ~385 (π-π) | ~450 (n-π) | 0.04 | 0.25 | ~10 minutes | Ethanol |
| 4-Nitroazobenzene | 4-NO₂ | ~330 (π-π) | ~430 (n-π) | 0.07 | 0.35 | ~150 hours | Toluene |
| Tetra-ortho-methoxy-azobenzene | 2,2',6,6'-(OCH₃)₄ | ~380 (π-π) | ~520 (n-π) | - | - | 2.4 days | Aqueous Buffer |
| Tetra-ortho-fluoro-azobenzene | 2,2',6,6'-F₄ | ~320 (π-π) | ~490 (n-π) | - | - | 15 hours | Acetonitrile |
Experimental Protocols
Synthesis of an Unsymmetrical Azobenzene Derivative via the Mills Reaction
The Mills reaction is a classic and reliable method for synthesizing unsymmetrical azobenzenes through the condensation of an aniline with a nitrosobenzene derivative.[8]
Materials:
-
Substituted aniline
-
Substituted nitrosobenzene
-
Glacial acetic acid
-
Deionized water
-
Ice
-
Standard laboratory glassware
-
Stir plate and stir bar
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted aniline in a minimal amount of glacial acetic acid with stirring.
-
Addition: To this solution, add an equimolar amount of the substituted nitrosobenzene.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.
-
Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing an ice-water mixture to precipitate the crude azobenzene product.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water to remove any remaining acetic acid.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure azobenzene derivative.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Workflow for the Mills reaction synthesis of an unsymmetrical azobenzene.
Characterization of Photoswitching by UV-Vis Spectroscopy
UV-Vis spectroscopy is the primary method for observing and quantifying the photoisomerization of azobenzene derivatives.
Materials:
-
Solution of the azobenzene derivative in a suitable solvent (e.g., DMSO, ethanol, or buffer)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source for trans-to-cis isomerization (e.g., UV lamp, ~365 nm LED)
-
Light source for cis-to-trans isomerization (e.g., visible light lamp, >420 nm LED)
Procedure:
-
Initial Spectrum: Prepare a dilute solution of the azobenzene derivative and record its initial UV-Vis absorption spectrum. This spectrum represents the thermally stable, predominantly trans isomeric state.
-
trans-to-cis Isomerization: Irradiate the sample in the cuvette with the appropriate light source (e.g., 365 nm) for a defined period (e.g., 30 seconds).
-
Record Spectrum: Immediately after irradiation, record the UV-Vis spectrum.
-
Reach Photostationary State (PSS): Repeat steps 2 and 3 until no further changes are observed in the spectrum, indicating that the trans-cis photostationary state (PSS) has been reached.
-
cis-to-trans Isomerization: Irradiate the sample at the PSS with a light source that promotes the reverse isomerization (e.g., >420 nm).
-
Monitor Reverse Isomerization: Record the UV-Vis spectrum periodically during this irradiation until the spectrum returns to or nears the initial state.
-
Thermal Relaxation: To measure the thermal half-life of the cis isomer, keep the sample in the dark at a constant temperature after reaching the PSS and record the spectrum at regular intervals until the initial trans isomer spectrum is restored.
Experimental workflow for UV-Vis spectroscopic characterization.
Analysis of Isomerization by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed structural information about the trans and cis isomers and allows for the quantification of the isomeric ratio in a sample.
Materials:
-
Azobenzene derivative
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
-
Light source for in-situ irradiation (optional, if available) or external light source
Procedure:
-
Prepare Sample: Dissolve the azobenzene derivative in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample. This will show the signals corresponding to the trans isomer.
-
Irradiation: Irradiate the NMR tube with a light source that induces trans-to-cis isomerization (e.g., a 365 nm UV lamp) for a sufficient time to reach the photostationary state.
-
Acquire Spectrum of PSS: Immediately acquire a ¹H NMR spectrum of the irradiated sample. New signals corresponding to the cis isomer will be visible. Protons in the cis isomer are typically shielded compared to the trans isomer, resulting in upfield shifts.[9]
-
Quantification: Integrate the signals corresponding to well-resolved protons of both the trans and cis isomers. The ratio of the integrals will give the isomeric ratio at the photostationary state.
-
Thermal Relaxation (Optional): The sample can be kept in the dark at a controlled temperature, and spectra can be acquired at different time points to monitor the thermal cis-to-trans relaxation.
Signaling pathway for NMR analysis of azobenzene isomerization.
Site-Specific Incorporation of Azobenzene Amino Acids into Peptides
Azobenzene can be incorporated into peptides as a photoswitchable amino acid to control peptide conformation and function. This is typically achieved using solid-phase peptide synthesis (SPPS).[10]
Materials:
-
Fmoc-protected azobenzene amino acid
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
SPPS reagents:
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: DIPEA
-
Solvents: DMF, DCM
-
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Peptide synthesizer or manual SPPS vessel
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution.
-
Amino Acid Coupling: Couple the first standard Fmoc-protected amino acid to the resin using the coupling reagents and base.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Incorporation of Azobenzene Amino Acid: At the desired position in the peptide sequence, couple the Fmoc-protected azobenzene amino acid using the same procedure as for standard amino acids.
-
Continue Chain Elongation: Continue the SPPS cycles until the full-length peptide is synthesized.
-
Final Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold ether, and then purify it by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the photoswitchable peptide by mass spectrometry and analytical HPLC.
Applications in Photopharmacology
A primary application of azobenzene molecular switches is in photopharmacology, where the biological activity of a drug is controlled by light.[11][12] An azobenzene moiety is incorporated into the structure of a pharmacologically active molecule. In one isomeric state, the drug is active and can bind to its biological target, while in the other state, it is inactive.
General Protocol for a Cell-Based Assay:
-
Cell Culture: Culture the target cells in a suitable medium.
-
Compound Incubation: Incubate the cells with the azobenzene-modified drug in its thermally stable, inactive form.
-
Irradiation for Activation: Irradiate the specific area of the cell culture (e.g., a single well in a multi-well plate or a region of interest under a microscope) with the wavelength of light that induces isomerization to the active form.
-
Assay for Biological Activity: Perform an assay to measure the biological response of interest (e.g., changes in cell signaling, ion channel activity, cell viability).
-
Irradiation for Deactivation: Irradiate the cells with a different wavelength of light to switch the drug back to its inactive form.
-
Re-measure Activity: Re-measure the biological activity to confirm the reversible control of the drug's effect.
-
Controls: Include appropriate controls, such as cells not treated with the compound, cells treated but not irradiated, and cells irradiated without the compound.
This approach allows for precise spatiotemporal control over drug activity, opening up new possibilities for targeted therapies and fundamental research in cell biology.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of an azobenzene amino acid as a light-switchable turn element in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Incorporating Azobenzene into Polymer Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary strategies for incorporating photo-responsive azobenzene moieties into polymer chains. The protocols outlined below are intended to serve as a foundational guide for researchers aiming to synthesize smart polymeric materials with light-switchable properties for applications in drug delivery, bio-sensing, and advanced materials development.
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This isomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, which, when incorporated into a polymer structure, can be harnessed to modulate the macroscopic properties of the material. The incorporation of azobenzene can be achieved through two main strategies: the polymerization of azobenzene-containing monomers and the post-polymerization modification of a pre-synthesized polymer. The choice of strategy depends on the desired polymer architecture, the specific properties required, and the synthetic accessibility of the starting materials.
I. Polymerization of Azobenzene-Containing Monomers
This approach involves the synthesis of a monomer that already contains the azobenzene unit, followed by its polymerization. This method allows for precise control over the placement and density of the azobenzene moieties within the polymer structure.
A. Synthesis of Azobenzene-Containing Monomers
A common strategy for synthesizing an azobenzene-containing monomer is to couple a diazonium salt with a phenol or aniline derivative that contains a polymerizable group, such as a vinyl, acrylate, or methacrylate group.
Protocol 1: Synthesis of a Methacrylate-Functionalized Azobenzene Monomer
This protocol describes a general procedure for the synthesis of 4-(phenylazo)phenyl methacrylate.
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Diazotization of Aniline: Dissolve aniline in an aqueous solution of HCl at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Azo Coupling: In a separate flask, dissolve phenol in an aqueous solution of NaOH at 0-5 °C. Slowly add the previously prepared diazonium salt solution to the phenol solution. A colored precipitate of 4-hydroxyazobenzene should form. Stir the reaction mixture for 2-3 hours at 0-5 °C.
-
Purification of 4-hydroxyazobenzene: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-hydroxyazobenzene.
-
Esterification: Suspend 4-hydroxyazobenzene in DCM and add TEA. Cool the mixture to 0 °C and add methacryloyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate eluent) to obtain the final azobenzene-containing methacrylate monomer.
B. Polymerization Methods
Various polymerization techniques can be employed to polymerize azobenzene-containing monomers.
Protocol 2: Free Radical Polymerization of an Azobenzene-Containing Monomer
Materials:
-
Azobenzene-containing monomer (from Protocol 1)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
Dissolve the azobenzene-containing monomer and AIBN in the chosen solvent in a Schlenk flask.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to the desired reaction temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer under vacuum.
Controlled Radical Polymerization (e.g., ATRP, RAFT): For better control over molecular weight and dispersity, controlled radical polymerization techniques can be used. These methods require specific initiators and catalysts/chain transfer agents.
II. Post-Polymerization Modification
This strategy involves the synthesis of a polymer with reactive functional groups, followed by the attachment of azobenzene moieties. This is particularly useful when the azobenzene group is incompatible with the polymerization conditions. "Click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this purpose.[1]
Protocol 3: Post-Polymerization Modification via "Click" Chemistry
This protocol describes the "clicking" of an azide-functionalized azobenzene onto a polymer with pendant alkyne groups.
Step 1: Synthesis of an Azide-Functionalized Azobenzene
-
Synthesize 4-hydroxyazobenzene as described in Protocol 1.
-
React 4-hydroxyazobenzene with a linker containing a terminal halide (e.g., 1-bromo-3-chloropropane) under basic conditions.
-
Substitute the terminal halide with an azide group using sodium azide.
Step 2: Synthesis of an Alkyne-Containing Polymer
-
Polymerize a monomer containing a protected alkyne group (e.g., using a trimethylsilyl protecting group).
-
Deprotect the alkyne groups after polymerization. Alternatively, a monomer with a terminal alkyne, such as propargyl methacrylate, can be polymerized directly.[2]
Step 3: "Click" Reaction Materials:
-
Alkyne-containing polymer
-
Azide-functionalized azobenzene
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))
-
Solvent (e.g., DMF or THF)
Procedure:
-
Dissolve the alkyne-containing polymer and the azide-functionalized azobenzene in the solvent in a Schlenk flask.
-
Add the copper catalyst and the ligand.
-
De-gas the solution and stir at room temperature under an inert atmosphere for 24-48 hours.
-
Pass the reaction mixture through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Data Presentation
| Method | Polymerization Technique | Monomer/Precursor Polymer | Azobenzene Loading | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) | Reference |
| Polymerization of Azo-Monomer | Free Radical Polymerization | 4-methacryloyloxyazobenzene | 42 mol% | - | - | [3] |
| Polymerization of Azo-Monomer | RAFT Dispersion Polymerization | 11-(4-(4-butylphenylazo) phenoxy) undecyl methacrylate | - | - | - | [4] |
| Post-Polymerization Modification | "Click" Chemistry (CuAAC) | Poly(propargyl methacrylate) | ≥97% functionalization | High MW | - | [2] |
| Main-Chain Incorporation | One-Pot Two-Step Polymerization | Azobenzene initiator with lactones/carbonates | 1 azo unit per 5-20 monomer units | - | - | [5] |
Note: Dashes indicate data not specified in the provided search result abstracts.
Characterization of Azobenzene-Containing Polymers
1. Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomers and the final polymers. 2D-NMR techniques can be used for complex structures.[1]
-
FTIR Spectroscopy: To identify characteristic functional groups of the azobenzene moiety and the polymer backbone.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and dispersity of the polymers.
2. Photoswitching Behavior:
-
UV-Vis Spectroscopy: To monitor the trans-cis isomerization. The trans isomer typically has a strong π-π* absorption band in the UV region (~320-360 nm) and a weaker n-π* band in the visible region. Upon UV irradiation, the intensity of the π-π* band decreases while the n-π* band may increase, indicating the formation of the cis isomer. The process is reversible with visible light or thermal relaxation.[5][6]
-
Kinetic Studies: The rate of thermal back-isomerization (cis to trans) can be determined by monitoring the change in absorbance over time in the dark. The half-life of the cis-isomer can then be calculated.
Quantitative Data on Photoswitching:
| Polymer System | Solvent/State | Irradiation Wavelength | Isomerization Yield (cis) | Half-life of cis-isomer | Reference |
|---|---|---|---|---|---|
| Main-chain azobenzene polymer | Solution | UV light | up to 90% | Several days | [5] |
| Main-chain azobenzene polymer | Solid film | UV light | - | Less stable than in solution | [5] |
| Side-chain azobenzene copolymer | DMSO | 365 nm (UV) | - | - |[3] |
Visualizing the Synthetic Strategies
Below are diagrams illustrating the key synthetic workflows for incorporating azobenzene into polymer chains.
References
- 1. Synthesis and characterization of new photoswitchable azobenzene-containing poly(ε-caprolactones) - RSC Advances (RSC Publishing) DOI:10.1039/C5RA25216D [pubs.rsc.org]
- 2. Efficient synthesis of photoresponsive azobenzene -containing side-chain liquid crystalline polymers with high molecular weights by click chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/C0PY00138D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of azobenzene-containing liquid crystalline block copolymer nanoparticles via polymerization induced hierarchical self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Applications of Azobenzene in Photopharmacology and Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives have emerged as powerful molecular photoswitches, enabling precise spatiotemporal control over biological processes.[1] Their ability to undergo reversible isomerization between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light has made them invaluable tools in photopharmacology and drug delivery.[1] This photoisomerization induces significant changes in molecular geometry, dipole moment, and end-to-end distance, which can be harnessed to modulate the activity of drugs and control their release from delivery systems.[2]
These application notes provide a comprehensive overview of the use of azobenzene in photopharmacology and drug delivery, including detailed experimental protocols, quantitative data on photoswitch performance, and visualizations of key concepts and workflows.
Core Principles of Azobenzene Photoisomerization
The photochromism of azobenzene is central to its application in biological systems. The trans isomer is typically planar and more stable, while the cis isomer has a bent conformation.[3] The isomerization process is triggered by light of specific wavelengths:
-
trans-to-cis isomerization: Typically induced by UV-A light (around 320-380 nm).[2]
-
cis-to-trans isomerization: Can be triggered by visible light (e.g., blue light, ~450 nm) or can occur thermally in the dark.[2]
The photophysical properties of azobenzene derivatives, such as their absorption spectra, quantum yields of isomerization, and the thermal half-life of the cis isomer, can be tuned by chemical modifications to the azobenzene core.[4] This allows for the design of photoswitches with properties optimized for specific biological applications. For instance, red-shifting the absorption wavelengths is crucial for in vivo applications to improve tissue penetration.[5]
Data Presentation: Photophysical Properties of Azobenzene Derivatives
The selection of an appropriate azobenzene photoswitch is dictated by its photophysical properties. The following tables summarize key quantitative data for a selection of azobenzene derivatives, providing a comparative overview of their performance characteristics.
Table 1: Wavelengths of Maximum Absorption (λmax) for trans and cis Isomers
| Compound/Derivative | Substitution Pattern | λmax (trans) (nm) | λmax (cis) (nm) | Solvent |
| Azobenzene | Unsubstituted | ~320 | ~440 | Methanol |
| 4-Methoxyazobenzene | 4-OCH₃ | 345 | 435 | Cyclohexane |
| 4-Aminoazobenzene | 4-NH₂ | 398 | 430 | Ethanol |
| 4-Nitroazobenzene | 4-NO₂ | 332 | 430 | Cyclohexane |
| 2,2',6,6'-Tetrafluoroazobenzene | Ortho-fluoro | 305 | 430 | Acetonitrile |
Table 2: Quantum Yields (Φ) for Photoisomerization
| Compound/Derivative | Solvent | Φ (trans → cis) | Φ (cis → trans) |
| Azobenzene | Methanol | 0.11 - 0.14 | 0.41 - 0.44 |
| Azobenzene | Hexane | ~0.25 | ~0.50 |
| 4-Aminoazobenzene | Ethanol | 0.04 | 0.35 |
| 4-Nitro-4'-dimethylaminoazobenzene | Toluene | 0.14 | 0.48 |
Note: Quantum yields are dependent on the excitation wavelength and temperature.[6]
Table 3: Thermal Half-lives (t½) of the cis-Isomer
| Compound/Derivative | Solvent | Temperature (°C) | t½ |
| Unsubstituted Azobenzene | Various | Varies | Hours to Days |
| Push-Pull Substituted | Various | Varies | Milliseconds to Seconds |
| Ortho-substituted | Various | Varies | Can be very long (hours to years) |
| 4-Aminoazobenzene | Ethanol | Room Temp. | minutes |
| 2,2',6,6'-Tetrafluoroazobenzene | Acetonitrile | Room Temp. | ~36.9 hours |
Experimental Protocols
Protocol 1: Synthesis of a Photoswitchable Azobenzene-Containing Kinase Inhibitor
This protocol describes a general method for synthesizing a photoswitchable kinase inhibitor by incorporating an azobenzene moiety. The synthesis involves a diazotization reaction followed by an azo coupling.[7]
Materials:
-
Substituted aniline (e.g., 4-amino-N-(3-chlorophenyl)benzamide)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Substituted phenol (e.g., 3-ethynylphenol)
-
Sodium hydroxide (NaOH)
-
Solvents (e.g., water, ethanol, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
Dissolve the substituted aniline (1.0 eq.) in an aqueous solution of HCl (2 M).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate flask, dissolve the substituted phenol (1.0 eq.) in an aqueous solution of NaOH (1 M).
-
Cool this solution to 0-5 °C.
-
Slowly add the diazonium salt solution to the phenol solution with vigorous stirring, keeping the temperature below 5 °C. A colored precipitate of the azobenzene derivative will form.[7]
-
Continue stirring for 1-2 hours at 0-5 °C.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Monitoring Azobenzene Isomerization using UV-Vis Spectroscopy
This protocol details the procedure for monitoring the photoisomerization of an azobenzene derivative.[6]
Materials:
-
Azobenzene derivative solution in a suitable solvent (e.g., DMSO, methanol)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
Light sources for irradiation (e.g., LEDs at 365 nm and 450 nm)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative with a maximum absorbance of ~1.0 in the trans state.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This represents the 100% trans isomer.
-
trans-to-cis Isomerization:
-
Irradiate the sample in the cuvette with a 365 nm light source for a defined period (e.g., 30 seconds).
-
Immediately record the UV-Vis spectrum.
-
Repeat the irradiation and measurement until the spectrum no longer changes, indicating the photostationary state (PSS) has been reached.[6]
-
-
cis-to-trans Isomerization:
-
Irradiate the sample at the PSS with a 450 nm light source.
-
Record the UV-Vis spectrum intermittently until the original trans isomer spectrum is recovered.
-
-
Thermal Relaxation:
-
After reaching the PSS with 365 nm light, place the cuvette in the dark in a temperature-controlled holder.
-
Record the UV-Vis spectrum at regular intervals to monitor the thermal back-isomerization to the trans state.
-
Protocol 3: Cell-Based Assay for a Photoswitchable Ligand
This protocol outlines a general procedure for evaluating the activity of a photoswitchable ligand on a cell-surface receptor.
Materials:
-
Cells expressing the target receptor
-
Cell culture medium and supplements
-
Photoswitchable ligand
-
Assay-specific reagents (e.g., for measuring downstream signaling, such as a calcium indicator or a reporter gene assay)
-
Microplate reader
-
Light sources for irradiation
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation:
-
Prepare dilutions of the photoswitchable ligand in the appropriate buffer or medium.
-
Add the ligand to the cells.
-
-
Light Application and Incubation:
-
"Light" condition: Irradiate the cells with the activating wavelength of light (e.g., 365 nm for trans-to-cis isomerization) for a defined period.
-
"Dark" condition: Keep a parallel set of cells in the dark.
-
Incubate the plates for the desired time to allow for the biological response.
-
-
Signal Readout:
-
Add the assay-specific reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
-
Data Analysis: Compare the signal from the "light" and "dark" conditions to determine the light-dependent activity of the ligand.
Visualizations
Signaling Pathways
Caption: Photocontrol of a signaling pathway with a photoswitchable ligand.
Experimental Workflows
Caption: General experimental workflow for developing azobenzene-based photoswitchable drugs.
Drug Delivery Systems
Caption: Light-activated drug release from an azobenzene-gated nanoparticle.
References
Application Notes and Protocols for Azobenzene-Based Materials in Optical Data Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azobenzene-based materials for optical data storage, including key performance data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between two states, a thermally stable trans form and a metastable cis form, upon irradiation with light of specific wavelengths. This photoisomerization process leads to significant changes in the molecule's geometry, dipole moment, and refractive index. When incorporated into polymer matrices, these molecular changes can be harnessed for high-density optical data storage. The ability to write, erase, and rewrite information using light makes azobenzene-based materials promising candidates for next-generation data storage technologies, including holographic memory.
Data Presentation: Performance of Azobenzene-Based Materials
The following table summarizes key performance metrics of various azobenzene-based materials for optical data storage, compiled from recent literature. This allows for a comparative analysis of different material systems.
| Material System | Recording Wavelength (nm) | Recording Intensity/Power | Writing Speed/Time | Erasing Method | Erasing Speed/Time | Data Density | Cyclability/Stability |
| Azobenzene Side-Chain Polyester | 532 | 2.55 W/cm² | < 1 sec for anisotropy formation | Circularly polarized 532 nm light | Not specified | 2.77 bit/µm² | Found to be satisfactory after many write-erase cycles.[1] |
| PMMA grafted with DR1 | 800 (two-photon absorption) | 30-120 GW/cm² | 30 - 180 ms | Reheating and repoling | Not specified | Not specified | Rewritable system.[2] |
| Azobenzene Polyester | 532 | Not specified | Not specified | Not specified | Not specified | 1.3 bit/µm² (read-only at 635 nm) | More than 1000 readouts without data loss.[3] |
| Azobenzene Polyester | 407 | Not specified | Not specified | Not specified | Not specified | M# of 0.25 for 1 µm thick film | Not specified |
| Azobenzene Polymer Film | Not specified | 10 W/cm² (peak pulse intensity) | Not specified | Not specified | Not specified | Not specified | Hologram stable for over 120 days.[4] |
Experimental Protocols
Synthesis of a Representative Azobenzene-Containing Methacrylate Polymer
This protocol describes the synthesis of a polymethacrylate with a side-chain azobenzene chromophore, a common platform for optical data storage materials.
Materials:
-
Azobenzene-containing methacrylate monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Initiator Preparation: Dissolve the azobenzene-containing methacrylate monomer and AIBN (typically 1-2 mol% with respect to the monomer) in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture to a specific temperature (e.g., 60-70 °C) and stir for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored by techniques like NMR or by observing an increase in viscosity.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. The polymer will precipitate out of the solution.
-
Purification: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate it into the non-solvent. Repeat this process 2-3 times to remove unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index (using gel permeation chromatography), chemical structure (using NMR and FTIR), and thermal properties (using DSC and TGA).
Thin-Film Preparation via Spin-Coating
This protocol outlines the fabrication of high-quality thin films of azobenzene-containing polymers, suitable for optical data storage applications.
Materials:
-
Synthesized azobenzene polymer
-
A suitable solvent (e.g., cyclopentanone, THF, chloroform)
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin-coater
-
Hotplate or vacuum oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating them in a sequence of solvents such as acetone, and isopropanol, followed by drying with a stream of nitrogen gas. A final oxygen plasma treatment can further enhance surface cleanliness and hydrophilicity.
-
Polymer Solution Preparation: Dissolve the azobenzene polymer in a suitable solvent to achieve the desired concentration (typically 2-5 wt%). Stir the solution overnight to ensure complete dissolution. Filter the solution through a syringe filter (e.g., 0.2 µm pore size) to remove any particulate matter.
-
Spin-Coating: Place a cleaned substrate on the chuck of the spin-coater. Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spinning: Start the spin-coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The final thickness is dependent on the solution concentration, solvent volatility, and spin speed.
-
Annealing: Transfer the coated substrate to a hotplate or into a vacuum oven. Anneal the film at a temperature above the polymer's glass transition temperature (Tg) for a sufficient time (e.g., 1-2 hours) to remove residual solvent and to relax any internal stresses in the film. Cool the film slowly to room temperature.
-
Film Characterization: Characterize the film thickness using a profilometer or ellipsometer. The optical quality of the film can be assessed using UV-Vis spectroscopy and atomic force microscopy (AFM).
Holographic Data Storage and Retrieval
This protocol provides a general procedure for recording and reading a hologram in an azobenzene polymer thin film.
Materials:
-
Azobenzene polymer thin film on a transparent substrate
-
Laser source (e.g., a continuous wave laser at a wavelength absorbed by the azobenzene, such as 488 nm or 532 nm)
-
Optical components: beam splitter, mirrors, spatial filters, lenses, and a half-wave plate
-
CCD camera or photodetector
-
Rotation and translation stages
Procedure:
-
Optical Setup: Arrange the optical components for a standard two-beam interference setup. The laser beam is split into two beams: the object beam and the reference beam. The polarization of the writing beams can be controlled using a half-wave plate.
-
Writing (Recording) the Hologram:
-
The object beam is encoded with data (e.g., by passing through a spatial light modulator).
-
The object beam and the reference beam are then overlapped on the azobenzene polymer film at a specific angle.
-
The interference pattern of the two beams induces a corresponding modulation of the refractive index and/or surface relief in the film due to the photoisomerization and reorientation of the azobenzene chromophores. This recorded pattern is the hologram.
-
-
Reading (Retrieving) the Data:
-
Block the object beam.
-
Illuminate the recorded hologram with the reference beam at the same angle used for writing.
-
The hologram diffracts the reference beam, reconstructing the original object beam.
-
-
Data Detection: The reconstructed object beam is captured by a CCD camera or photodetector, allowing the stored data to be read.
-
Erasing the Hologram: The hologram can be erased by irradiating the film with a single beam of circularly polarized light or by heating the film above its glass transition temperature. This randomizes the orientation of the azobenzene molecules, erasing the recorded pattern. The material is then ready for a new writing cycle.
Visualizations
Photoisomerization and Molecular Reorientation
Caption: Reversible photoisomerization of azobenzene between the trans and cis states and its application in optical data storage through light-induced alignment.
Experimental Workflow for Azobenzene-Based Optical Data Storage
Caption: A typical experimental workflow for developing and utilizing azobenzene-based materials for optical data storage applications.
References
Application Notes and Protocols for Studying Azobenzene Photoisomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans (E) and cis (Z) forms upon irradiation with light of specific wavelengths. This photoisomerization leads to significant changes in their molecular geometry, dipole moment, and absorption spectra, making them valuable tools in a wide range of applications, including photopharmacology, molecular machines, and smart materials.[1][2] The thermodynamically more stable trans isomer is converted to the metastable cis isomer typically by UV light, while the reverse process can be triggered by visible light or occur thermally in the dark.[1][3] This document provides detailed application notes and protocols for the experimental investigation of azobenzene photoisomerization.
Core Principles of Azobenzene Photoisomerization
The photoisomerization of azobenzene is a light-induced reversible transformation between two geometric isomers, trans-azobenzene and cis-azobenzene. The trans isomer is thermodynamically more stable by approximately 40–60 kJ mol−1.[3] The isomerization process is initiated by the absorption of a photon, which excites the molecule to an electronically excited state.
-
trans-to-cis Isomerization: This process is typically induced by irradiating the sample with UV light (around 320-380 nm), which corresponds to the strong π-π* absorption band of the trans isomer.[1][4]
-
cis-to-trans Isomerization: The reverse isomerization can be achieved by irradiating with visible light (typically >420 nm), which excites the n-π* transition of the cis isomer.[1][4] This process can also occur thermally in the dark.[1]
Upon continuous irradiation, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the trans and cis isomers.[3][4] The composition of the PSS depends on the excitation wavelength, light intensity, and the quantum yields of the forward and reverse photoisomerization reactions.
Key Quantitative Data in Azobenzene Photoisomerization
The following tables summarize key quantitative data for azobenzene and its derivatives, which are crucial for designing and interpreting photoisomerization experiments.
Table 1: Spectroscopic Properties of trans- and cis-Azobenzene
| Isomer | Absorption Band | λmax (in hexane) | Molar Extinction Coefficient (ε) at λmax |
| trans | π-π | ~320 nm | ~22,000 M⁻¹cm⁻¹ |
| trans | n-π | ~440 nm | ~400 M⁻¹cm⁻¹ |
| cis | π-π | ~280 nm | ~5,000 M⁻¹cm⁻¹ |
| cis | n-π | ~430 nm | ~1,500 M⁻¹cm⁻¹ |
Table 2: Photoisomerization Quantum Yields (Φ) of Azobenzene in Methanol [5]
| Isomerization | Excitation Wavelength | Quantum Yield (Φ) |
| trans → cis | 313 nm | 0.10 |
| trans → cis | 366 nm | 0.20 |
| cis → trans | 405 nm | 0.41 |
| cis → trans | 436 nm | 0.52 |
Note: Quantum yields are highly dependent on the solvent, temperature, and specific azobenzene derivative.[4][6]
Experimental Protocols
This section provides detailed protocols for the most common techniques used to study azobenzene photoisomerization.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique for monitoring the kinetics of photoisomerization by observing changes in the absorption spectra of the trans and cis isomers.[3][7][8]
Objective: To monitor the photoisomerization of an azobenzene derivative and determine the composition of the photostationary state.
Materials:
-
Azobenzene derivative
-
High-purity solvent (e.g., hexane, ethanol, DMSO)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp, LED) with appropriate filters
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the azobenzene derivative in the chosen solvent with a known concentration.
-
Dilute the stock solution to a final concentration that gives a maximum absorbance between 0.5 and 1.5 in the quartz cuvette.
-
(Optional) Deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to minimize photodegradation.[4]
-
-
Initial Spectrum (100% trans):
-
Place the cuvette in the spectrophotometer.
-
Record the full UV-Vis absorption spectrum. This spectrum represents the thermally stable trans-isomer.[4]
-
-
trans-to-cis Photoisomerization:
-
Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (e.g., 365 nm).[4]
-
Record the absorption spectrum at regular intervals until no further significant changes are observed. This indicates that the photostationary state (PSS) has been reached.[4]
-
-
cis-to-trans Photoisomerization:
-
Following the establishment of the PSS, irradiate the sample with visible light (e.g., >420 nm) to induce isomerization back to the trans form.[4]
-
Record spectra intermittently until the original trans-isomer spectrum is recovered.
-
-
Thermal Relaxation:
-
To measure the thermal back-isomerization, first, enrich the cis content by UV irradiation.
-
Then, place the cuvette in a temperature-controlled holder in the dark and record spectra at regular time intervals.[4]
-
Data Analysis: The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and allows for the quantification of the trans and cis isomers in solution.[9][10]
Objective: To determine the isomeric ratio of an azobenzene derivative at the photostationary state.
Materials:
-
Azobenzene derivative
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
-
Light source for irradiation (a fiber-optic cable coupled to a light source is recommended for in-situ irradiation)[11]
Protocol:
-
Sample Preparation: Dissolve the azobenzene derivative in the deuterated solvent in an NMR tube.
-
Initial Spectrum (100% trans): Record the ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans isomer.[11]
-
Irradiation: Irradiate the NMR tube with the desired wavelength of light to induce isomerization. For in-situ monitoring, insert the fiber-optic cable into the NMR tube.[11]
-
PSS Spectrum: After sufficient irradiation time to reach the PSS, record the ¹H NMR spectrum.[11]
Data Analysis: Identify the distinct signals corresponding to the protons of the trans and cis isomers. Integrate the respective signals to determine the relative concentrations of the two isomers at the PSS.[11]
Femtosecond Transient Absorption Spectroscopy
This advanced technique allows for the direct observation of the short-lived excited states and the dynamics of the isomerization process on the femtosecond to picosecond timescale.[12][13][14]
Objective: To investigate the ultrafast excited-state dynamics of azobenzene photoisomerization.
Experimental Setup: A pump-probe setup is typically used.[11] An ultrashort laser pulse (the "pump") excites the sample, and a second, time-delayed pulse (the "probe") measures the change in absorption of the sample.[11] By varying the delay time between the pump and probe pulses, the evolution of the excited state can be monitored.[11][15]
Protocol:
-
Sample Preparation: Prepare a solution of the azobenzene derivative in a suitable solvent in a quartz cuvette with a short path length (e.g., 200 µm) to minimize signal distortion. The absorbance should be low, typically less than 0.1 OD at the excitation wavelength.[15]
-
Data Acquisition:
-
The sample is excited with a femtosecond laser pulse at a wavelength corresponding to the desired electronic transition.
-
A broadband white-light continuum probe pulse measures the transient absorption spectrum at various time delays after excitation.[12]
-
-
Data Analysis: The transient absorption data is analyzed to identify the lifetimes of the excited states and the kinetics of the isomerization process.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of Broadband Optical Nonlinear Absorption and Transient Dynamics in Orange IV Containing Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mills Reaction for Unsymmetrical Azobenzene Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Mills reaction is a classic condensation reaction that provides a versatile and efficient method for the synthesis of unsymmetrical azobenzenes. This reaction involves the coupling of an aniline with a nitrosobenzene derivative, typically in an acidic medium. The synthesis of unsymmetrical azobenzenes is of significant interest due to their wide-ranging applications as molecular switches, photosensitizers in photodynamic therapy, and components of light-controlled drugs.[1][2] Azobenzene-based compounds can undergo reversible trans-cis isomerization upon light irradiation, allowing for spatiotemporal control over biological activity.[2][3] This document provides detailed protocols and data for the synthesis of unsymmetrical azobenzenes using the Mills reaction, with a focus on a continuous flow methodology that enables scalability and high yields.[4][5]
Reaction Mechanism
The Baeyer-Mills reaction proceeds via a nucleophilic attack of the aniline on the nitrosobenzene in an acidic or basic environment.[4][6] The general mechanism is outlined below:
Figure 1: Proposed mechanism of the Baeyer-Mills reaction.
Data Presentation
The following table summarizes the results from a continuous flow synthesis of various unsymmetrical azobenzenes via the Mills reaction. The data highlights the substrate scope and the isolated yields under optimized conditions.[4][7]
| Entry | Aniline Derivative (Reactant 1) | Nitrosobenzene (Reactant 2) | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Nitrosobenzene | Azobenzene | 50 | 70 | 98[4] |
| 2 | 4-Methylaniline | Nitrosobenzene | 4-Methylazobenzene | 50 | 70 | >99[4] |
| 3 | 4-Methoxyaniline | Nitrosobenzene | 4-Methoxyazobenzene | 50 | 70 | >99[4] |
| 4 | 4-Fluoroaniline | Nitrosobenzene | 4-Fluoroazobenzene | 50 | 70 | 85[4] |
| 5 | 4-Chloroaniline | Nitrosobenzene | 4-Chloroazobenzene | 50 | 70 | 68[4] |
| 6 | 4-Bromoaniline | Nitrosobenzene | 4-Bromoazobenzene | 50 | 70 | 65[4] |
| 7 | 4-Cyanoaniline | Nitrosobenzene | 4-Cyanoazobenzene | 50 | 70 | 8[4] |
| 8 | 4-Cyanoaniline | Nitrosobenzene | 4-Cyanoazobenzene | 50 | 90 | 17[5] |
| 9 | 4-Cyanoaniline | Nitrosobenzene | 4-Cyanoazobenzene | 50 | 110 | 19[5] |
Note: The reaction generally proceeds best for electron-rich anilines with electron-poor nitrosobenzenes.[4][5] Low yields observed for electron-poor anilines, such as 4-cyanoaniline, can be attributed to their reduced nucleophilicity.[4][5] Increasing the reaction temperature can improve yields for these less reactive substrates, but may also lead to the formation of azoxybenzene as a side product.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Unsymmetrical Azobenzene Synthesis in Continuous Flow
This protocol is adapted from a reported continuous flow synthesis of azobenzenes via the Baeyer-Mills reaction.[4][5]
Materials:
-
Substituted aniline
-
Nitrosobenzene
-
Acetic acid (solvent)
-
Cyclohexane (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Equipment:
-
Continuous flow reactor system (e.g., Vapourtec E-Series) with at least two pumps and a tube reactor
-
Phase separator or separating funnel
-
Rotary evaporator
Procedure:
-
Solution Preparation: Prepare separate solutions of the desired aniline and nitrosobenzene in acetic acid at the same concentration (e.g., 0.1 M).
-
System Setup: Set up the continuous flow system as depicted in the workflow diagram below. The system consists of two pumps to introduce the reactant solutions, a T-mixer, a tube reactor for the reaction to occur, and a setup for workup.
-
Reaction: Pump the aniline and nitrosobenzene solutions at equal flow rates into the T-mixer. The combined stream then flows through the tube reactor, which is heated to the desired temperature (typically 70 °C). The residence time in the reactor is controlled by the total flow rate and the reactor volume (a typical residence time is 50 minutes).[4][5]
-
Workup: After exiting the reactor, the reaction mixture is mixed with cyclohexane pumped by a third pump. This mixture is then directed to a phase separator or collected for manual extraction with brine.
-
Extraction and Drying: The organic phase is separated, dried over anhydrous MgSO₄, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: For most electron-rich anilines, the product is obtained in high purity and may not require further purification.[4] In cases where side products like azoxybenzene are formed, purification by flash column chromatography may be necessary.[5]
Large-Scale Synthesis Example: For a large-scale synthesis, both the aniline and nitrosobenzene were dissolved in acetic acid and pumped through the flow setup. The reaction was run for 3 days, yielding 72 g of the azobenzene product, which did not require further purification.[4][5]
Figure 2: Experimental workflow for continuous flow synthesis.
Application in Drug Development: Photoregulation of Biological Activity
Unsymmetrical azobenzenes synthesized via the Mills reaction can be incorporated into biologically active molecules to create photoswitchable drugs. The trans and cis isomers of azobenzene have different shapes and dipole moments, which can lead to differential binding affinities for a biological target.[2] This allows for the activation or deactivation of a drug's effect using light.
Figure 3: Photoregulation of a biological target by an azobenzene-containing drug.
References
- 1. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]
- 2. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azobenzene as Antimicrobial Molecules [mdpi.com]
- 4. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]
- 5. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of C12H10N2 Derivatives in Photoresponsive Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of C12H10N2 derivatives, primarily focusing on azobenzenes and diazocines, in the development of photoresponsive materials. These molecules are renowned for their ability to undergo reversible photoisomerization, a property that has been harnessed in a wide array of applications, including smart materials, data storage, and photopharmacology.
Introduction to this compound-Based Photoswitches
The most prominent this compound derivative utilized in photoresponsive materials is azobenzene . It exists in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The reversible transformation between these two states can be triggered by light, leading to significant changes in molecular geometry, dipole moment, and absorption spectra. This photoisomerization is the fundamental principle behind their use as molecular switches.
Another important class of this compound derivatives is diazocines , which are bridged azobenzenes. This structural modification results in superior photophysical properties, such as switching wavelengths in the visible range and high quantum yields, making them particularly suitable for biological applications where UV light can be damaging.
Quantitative Data Presentation
The photophysical properties of this compound derivatives are crucial for their application in photoresponsive materials. The following tables summarize key quantitative data for selected azobenzene and diazocine derivatives.
Table 1: Photophysical Properties of Selected Azobenzene Derivatives
| Derivative | Solvent | trans Isomer λmax (π-π) (nm) | cis Isomer λmax (n-π) (nm) | trans → cis Quantum Yield (Φ) | Thermal Half-life (t1/2) of cis Isomer | Reference |
| Azobenzene | Various | ~320 | ~430 | ~0.1-0.2 | Hours to days | [1] |
| 4-Methoxyazobenzene | Toluene | 333 | 451 | - | ~20 hours | [2] |
| Tetra-ortho-fluoro azobenzene | DMSO | ~320-330 | ~430 | High | 15 hours - 25 days (at 37 °C) | [3] |
| 4-((2-hydroxy-5-methylphenyl) diazenyl)-3-methoxybenzoic acid (AZO1) | DMF | ~325 | ~412 | Low (3.3% conversion after 4.5h) | - | [4] |
| Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl) diazenyl)benzoate (AZO2) | DMF | ~320 | ~412 | High (45.7% conversion after 50 min) | - | [4] |
Table 2: Photophysical Properties of Selected Diazocine Derivatives
| Derivative | Solvent | Z Isomer λmax (n-π*) (nm) | E Isomer λmax (nm) | Z → E Quantum Yield (Φ) | E → Z Quantum Yield (Φ) | Reference |
| Diazocine | - | ~400 | ~492 | 0.7-0.9 | High | [5] |
| cAz1 | - | - | - | - | - | [6] |
| cAz2 | - | - | - | - | - | [6] |
Experimental Protocols
Synthesis of a Photoresponsive Azobenzene-Containing Polymer
This protocol describes the synthesis of a generic side-chain azobenzene-containing polymer via free radical polymerization.
Materials:
-
Azobenzene-containing methacrylate monomer
-
Trimethylolpropane trimethacrylate (TRIM) as a cross-linker
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Dissolve the azobenzene-containing methacrylate monomer and TRIM in anhydrous toluene in a reaction flask.
-
Add AIBN to the solution.
-
Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.
-
Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Filter the precipitate and wash it several times with methanol to remove unreacted monomers and initiator.
-
Dry the resulting polymer under vacuum.
-
Characterize the polymer using ¹H NMR and Gel Permeation Chromatography (GPC).
Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol outlines the procedure for monitoring the trans-cis photoisomerization of an azobenzene derivative in solution.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvette (1 cm path length)
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., >420 nm)
Procedure:
-
Prepare a dilute solution of the azobenzene derivative in a suitable solvent (e.g., toluene, DMSO). The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.
-
Record the initial UV-Vis absorption spectrum of the solution. This spectrum represents the predominantly trans isomer. The strong absorption band around 320-360 nm corresponds to the π-π* transition of the trans isomer.
-
Irradiate the solution in the quartz cuvette with a UV lamp (e.g., 365 nm) for a specific duration.
-
Record the UV-Vis spectrum again. Observe the decrease in the intensity of the π-π* band and the increase in the intensity of the n-π* band around 430-450 nm, which is characteristic of the cis isomer.[2]
-
Continue irradiating and recording spectra at intervals until the photostationary state (PSS) is reached, where no further significant spectral changes are observed.
-
To observe the reverse cis to trans isomerization, irradiate the solution at the PSS with a visible light source (e.g., >420 nm) or keep it in the dark to monitor thermal back-isomerization.
-
Record the UV-Vis spectra at intervals to follow the recovery of the initial spectrum corresponding to the trans isomer.
Signaling Pathways and Experimental Workflows
Photoisomerization Mechanism of Azobenzene
The photoisomerization of azobenzene can proceed through two primary mechanisms: rotation and inversion. Upon absorption of a photon, the molecule is excited to an excited electronic state. From there, it can decay back to the ground state via a conical intersection, leading to either the trans or cis isomer.
Caption: Photoisomerization pathway of azobenzene between trans and cis states.
Experimental Workflow for Characterizing a Photoresponsive Polymer
The following diagram illustrates a typical workflow for the synthesis and characterization of a photoresponsive polymer incorporating a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Employing Azobenzene in Light-Activated Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans (E) and cis (Z) forms upon irradiation with light of specific wavelengths. This unique photoswitching capability allows for the dynamic and reversible control of molecular properties, making azobenzene a powerful tool in the development of light-activated catalysts. The significant structural change between the two isomers can be harnessed to modulate the activity of a catalyst, enabling precise spatiotemporal control over chemical reactions. This has profound implications for various fields, including organic synthesis, materials science, and photopharmacology.[1][2][3]
These application notes provide an overview of the principles, key quantitative data, experimental protocols, and conceptual frameworks for utilizing azobenzene in light-activated catalysis.
Principle of Azobenzene-Based Light-Activated Catalysis
The core principle lies in the light-induced isomerization of the azobenzene moiety, which is covalently attached to a catalytically active species. The trans isomer is generally the more thermodynamically stable form, while the cis isomer is metastable.[4]
-
Activation: Irradiation with UV or near-UV light (typically ~365 nm) promotes the isomerization from the trans to the cis form.
-
Deactivation/Reversion: The reverse isomerization from cis to trans can be triggered by visible light (typically >400 nm) or can occur thermally in the dark.
This reversible switching modulates the catalytic activity in several ways:
-
Steric Hindrance: The bent shape of the cis isomer can block the active site of the catalyst, rendering it inactive. The linear trans isomer relieves this steric hindrance, activating the catalyst.
-
Electronic Effects: The isomerization can alter the electronic properties of the catalyst, influencing its reactivity.
-
Conformational Control: In bifunctional catalysts, the distance and orientation between two catalytic groups can be controlled by the isomerization of the azobenzene linker, thereby regulating their cooperative action.
Quantitative Data for Selected Azobenzene Photoswitches
The efficiency of photoswitching and the stability of the isomers are crucial for practical applications. The following tables summarize key photophysical and kinetic parameters for representative azobenzene derivatives.
Table 1: Photoisomerization Quantum Yields (Φ) of Selected Azobenzene Derivatives [1][5][6][7][8][9]
| Azobenzene Derivative | Solvent | Φ (trans → cis) at λ (nm) | Φ (cis → trans) at λ (nm) |
| Unsubstituted Azobenzene | Methanol | 0.11 (313) | 0.48 (436) |
| Unsubstituted Azobenzene | n-Hexane | 0.25 (313) | 0.50 (436) |
| 4-Methoxyazobenzene | Cyclohexane | 0.12 (334) | 0.45 (436) |
| 4,4'-Dimethoxyazobenzene | Dichloromethane | 0.14 (365) | 0.42 (450) |
| Tetra-ortho-methoxyazobenzene | Aqueous Sol. | ~0.1 (530-560) | ~0.2 (460) |
Table 2: Thermal Half-Lives (t½) of the cis Isomer for Selected Azobenzene Derivatives
| Azobenzene Derivative | Solvent | Temperature (°C) | Thermal Half-life (t½) |
| Unsubstituted Azobenzene | n-Hexane | 25 | ~48 hours |
| 4-Aminoazobenzene | Ethanol | 25 | ~10 minutes |
| 4-Nitroazobenzene | Toluene | 25 | ~150 hours |
| Tetra-ortho-methoxyazobenzene | Aqueous Sol. | 25 | ~2.4 days |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of an Azobenzene-Containing Catalyst
This protocol provides a general framework for the synthesis of a photoswitchable catalyst by incorporating an azobenzene moiety. The specific reaction conditions will vary depending on the target molecule.
Materials:
-
Appropriately functionalized azobenzene precursor (e.g., with amino or hydroxyl groups).
-
Catalytically active molecule with a suitable functional group for coupling (e.g., carboxylic acid, halide).
-
Coupling reagents (e.g., DCC, EDC for amide bond formation; Pd catalyst for cross-coupling).
-
Anhydrous solvents (e.g., DCM, THF, DMF).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization).
Procedure:
-
Solubilization: Dissolve the functionalized azobenzene precursor and the catalytic molecule in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Reaction: Add the coupling reagents to the reaction mixture. The choice of reagents will depend on the nature of the desired linkage. For example, for an amide bond, a carbodiimide-based coupling agent is typically used. For C-C or C-N bond formation, a suitable transition metal catalyst (e.g., Palladium or Copper) and ligands are employed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or preparative high-performance liquid chromatography (HPLC) to obtain the pure photoswitchable catalyst.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
Protocol 2: Light-Activated Catalytic Reaction
This protocol describes a general procedure for conducting a chemical reaction under the control of light using an azobenzene-containing catalyst.
Materials:
-
Photoswitchable azobenzene-containing catalyst.
-
Substrates for the catalytic reaction.
-
Appropriate solvent for the reaction.
-
Photoreactor or a reaction vessel equipped with a light source (e.g., LED lamp with specific wavelengths).
-
UV-Vis spectrophotometer for monitoring isomerization.
-
Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, NMR).
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., quartz cuvette or a Schlenk tube), dissolve the photoswitchable catalyst and the substrates in the chosen solvent.
-
Initial State (Dark Reaction): Stir the reaction mixture in the dark to determine the catalytic activity of the thermally stable trans-isomer. Take aliquots at regular intervals and analyze the product formation to establish a baseline reaction rate.
-
Photoswitching to the "ON" or "OFF" State: Irradiate the reaction mixture with light of a specific wavelength to induce isomerization of the azobenzene moiety. For example, use a ~365 nm LED to convert the trans-isomer to the cis-isomer. The choice of wavelength will depend on the absorption spectrum of the specific azobenzene derivative.
-
Monitoring Isomerization: Use a UV-Vis spectrophotometer to monitor the photoisomerization process until a photostationary state (PSS) is reached, indicated by no further changes in the absorption spectrum.
-
Catalytic Reaction under Irradiation: Continue the reaction under constant irradiation or after reaching the PSS. Monitor the reaction progress by taking aliquots and analyzing for product formation.
-
Reversing the Switch: To switch the catalyst back to its initial state, irradiate the reaction mixture with light of a different wavelength (e.g., >400 nm) or allow for thermal relaxation in the dark.
-
Data Analysis: Determine the reaction rates for both the "ON" and "OFF" states of the catalyst to quantify the degree of photocontrol.
Visualizations
Signaling Pathway for Photocontrol of a Generic Catalytic Reaction
Caption: Photocontrol of a generic catalytic reaction via azobenzene isomerization.
Experimental Workflow for Light-Activated Catalysis
Caption: A typical experimental workflow for studying a light-activated catalytic system.
Logical Relationship of Catalyst Design
Caption: Logical relationships in the design of an azobenzene-based photoswitchable catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Minireview on Azobenzene-Linked Photoswitchable Catalytic Systems | The Bombay Technologist [bombaytechnologist.in]
- 4. BJOC - Recent advances towards azobenzene-based light-driven real-time information-transmitting materials [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient photoswitchable organometallic complexes with azobenzene and stilbene units: the case of Au(i) - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Azobenzene in Photo-Switchable Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans and cis states upon irradiation with light of specific wavelengths. This unique property has led to their extensive use in the development of "smart" materials, particularly photo-switchable liquid crystals (LCs). The incorporation of azobenzene moieties into liquid crystalline systems, either as dopants or as integral parts of the mesogenic molecules, allows for the dynamic, non-contact control of the material's optical and physical properties.
The principle behind this photo-switching lies in the significant change in molecular geometry during isomerization. The rod-like trans isomer is thermally stable and fits well within the ordered structure of a liquid crystal phase (e.g., nematic or smectic). Upon irradiation with UV light (typically around 365 nm), it converts to the bent, banana-shaped cis isomer. This change in shape disrupts the local molecular ordering, leading to a phase transition, typically from an ordered liquid crystalline phase to a disordered isotropic phase. This process is reversible; the cis isomer can revert to the trans form either thermally over time or rapidly upon irradiation with visible light (typically > 420 nm). This reversible control over the LC phase forms the basis for a wide range of applications, including optical data storage, light-controlled shutters, and actuators.
Quantitative Data Presentation
The photo-switching characteristics of azobenzene-containing liquid crystals can be quantified by several key parameters. The following table summarizes representative data from the literature for different azobenzene-based systems.
| Azobenzene System | Host LC Phase | Switching Wavelength (nm) | trans-cis Isomerization Time | cis-trans Relaxation Time | Key Findings |
| Fluorine-substituted benzoate ester with azobenzene side chain | Nematic, SmA | ~365 (UV) | 19-20 seconds | ~230 minutes (thermal) | The introduction of fluorine atoms influences the mesophase type and transition temperatures.[1] |
| Azobenzene-doped polymer-dispersed liquid crystals (PDLCs) | Nematic | UV | Not specified | Not specified | Allows for optically and electrically switchable scattering and transparent states.[2] |
| Azobenzene liquid crystal films | Nematic | Laser pulse | 200 microseconds | Not specified | Demonstrates rapid nematic-to-isotropic phase transition for optical switching applications.[3] |
| Crosslinked LC networks with "photomelting" azobenzene monomer | Smectic C | UV / Visible | 2-4 seconds | 2-4 seconds (light-induced) | Exhibits a photoswitchable glass transition temperature, enabling photomechanical actuation.[4] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Azobenzene Liquid Crystal Monomer
This protocol describes a general synthesis route for a rod-like liquid crystal compound containing an azobenzene core, similar to those reported in the literature.[5][6]
Materials:
-
Appropriate starting materials (e.g., substituted phenols and anilines)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acyl chloride or bromoalkane for terminal chain attachment
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for reaction and purification (e.g., ethanol, DMF)
Procedure:
-
Diazotization: Dissolve the starting aniline derivative in a cooled solution of hydrochloric acid. Slowly add an aqueous solution of sodium nitrite while maintaining a low temperature (0-5 °C) to form the diazonium salt.
-
Azo Coupling: In a separate flask, dissolve the phenol derivative in an aqueous solution of sodium hydroxide. Slowly add the previously prepared diazonium salt solution to the phenoxide solution at low temperature. The reaction mixture will change color, indicating the formation of the azo compound.
-
Purification of Azo Core: Acidify the reaction mixture to precipitate the azobenzene product. Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify the azobenzene core structure.
-
Terminal Chain Attachment: Dissolve the purified azobenzene core in dry pyridine. At a cooled temperature (e.g., 5 °C), slowly add the desired acyl chloride or bromoalkane.[5]
-
Work-up and Final Purification: After the reaction is complete, remove the pyridine by vacuum distillation. Redissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous sodium sulfate.[5] Purify the final product by column chromatography or recrystallization to obtain the desired azobenzene liquid crystal monomer.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Preparation of a Photo-Switchable Liquid Crystal Cell
This protocol outlines the fabrication of a liquid crystal cell for observing photo-switching behavior.[7][8]
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Cleaning agents (e.g., acetone, isopropanol, deionized water)
-
Photoalignment material (e.g., a solution of an azo dye like Brilliant Yellow in DMF)[8]
-
UV-curable sealant with spacers (e.g., 10 µm)
-
Azobenzene liquid crystal material (synthesized or commercial)
-
UV lamp for curing
-
Hot plate
-
Spin coater
-
Polarized light source for photoalignment
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrates in an oven at ~120 °C.[8]
-
Alignment Layer Deposition: Spin-coat a thin layer of the photoalignment material onto the conductive side of the ITO substrates.[8]
-
Photoalignment: Expose the coated substrates to linearly polarized light (e.g., from a blue laser at 457 nm) to induce anisotropy in the alignment layer. The molecules in the photoalignment layer will tend to orient perpendicularly to the polarization direction of the incident light.[9]
-
Cell Assembly: Apply the UV-curable sealant containing spacers to the perimeter of one of the substrates. Assemble the cell by placing the second substrate on top, with the alignment layers facing inwards.
-
Curing: Cure the sealant by exposing it to UV light to seal the cell.
-
Cell Filling: Heat the empty cell and the azobenzene liquid crystal material to a temperature above the LC's clearing point (isotropic phase). Fill the cell via capillary action.[8][9]
-
Cooling: Slowly cool the filled cell to room temperature to allow for the formation of a well-aligned liquid crystal phase.
Protocol 3: Characterization of Photo-Switching Behavior
This protocol details the methods for observing and quantifying the photo-induced phase transitions.
A. Using UV-Vis Spectroscopy
This method is used to monitor the kinetics of the trans-cis isomerization.[10][11][12]
Equipment:
-
UV-Vis Spectrophotometer
-
UV light source (e.g., 365 nm LED or lamp)
-
Visible light source (e.g., >420 nm LED or lamp)
-
Quartz cuvette
Procedure:
-
Sample Preparation: Dissolve the azobenzene liquid crystal in a suitable solvent (e.g., dichloromethane or DMF) at a known concentration in a quartz cuvette.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the sample in its thermally stable trans state. Note the characteristic high-intensity π-π* transition peak around 360 nm and the lower intensity n-π* transition peak around 440 nm.
-
trans-cis Isomerization: Irradiate the sample with UV light (e.g., 365 nm) directly in the spectrophotometer or externally. Record the spectra at different time intervals. Observe the decrease in the π-π* absorption band and the increase in the n-π* band, indicating the conversion to the cis isomer.[12]
-
Photostationary State (PSS): Continue irradiation until no further changes in the spectrum are observed. This indicates that a photostationary state has been reached.
-
cis-trans Relaxation: Switch off the UV light and either leave the sample in the dark to monitor thermal back-relaxation or irradiate with visible light to induce photo-isomerization back to the trans state. Record the spectra over time to measure the rate of this process.
-
Kinetic Analysis: Plot the change in absorbance at the π-π* maximum as a function of time to determine the kinetics of the isomerization processes.
B. Using Polarized Optical Microscopy (POM)
This method allows for the direct visualization of the phase transition.[2][13]
Equipment:
-
Polarized Optical Microscope with a rotating stage and polarizers
-
Hot stage for temperature control
-
UV and visible light sources that can be directed onto the sample stage
Procedure:
-
Sample Placement: Place the prepared liquid crystal cell on the microscope stage.
-
Initial Observation: With crossed polarizers, observe the texture of the liquid crystal phase at room temperature. A birefringent texture (e.g., schlieren texture for nematic phase) indicates an ordered state.[1]
-
Photo-Switching to Isotropic: Irradiate a region of the sample with UV light. The birefringent texture in the irradiated area should disappear and become dark, indicating a transition to the optically isotropic liquid phase.
-
Reversibility Check: Turn off the UV light and irradiate the same area with visible light. The birefringent texture should reappear as the material switches back to the liquid crystalline phase.
-
Image Capture: Record images and videos of the photo-switching process to document the dynamic changes in the liquid crystal texture.
Visualizations
Caption: Mechanism of photo-induced phase transition in azobenzene-containing liquid crystals.
Caption: Experimental workflow for developing and characterizing photo-switchable liquid crystals.
Caption: Relationship between azobenzene molecular structure and liquid crystal properties.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. rua.ua.es [rua.ua.es]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
troubleshooting low quantum yield in azobenzene isomerization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with low quantum yield during azobenzene photoisomerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low conversion to the cis-isomer after irradiating my trans-azobenzene sample. What are the likely causes and how can I improve the quantum yield?
A1: Low trans-to-cis isomerization quantum yield can stem from several factors. Systematically investigate the following possibilities:
-
Incorrect Wavelength: The excitation wavelength is critical and must align with the π-π* absorption band of the trans-isomer. For unsubstituted azobenzene, this is typically in the 320-380 nm range. Verify the absorption spectrum (λmax) of your specific azobenzene derivative and ensure your light source is precisely tuned to this wavelength. Using a wavelength that is too long or too short will lead to inefficient excitation.[1]
-
Insufficient Light Intensity or Duration: The total number of photons delivered to the sample (photon dose) is crucial for efficient isomerization. You can increase the irradiation time or use a higher intensity light source. However, be aware that excessive light exposure can lead to photodegradation of your molecule.[1]
-
Solvent Polarity: The polarity of the solvent can significantly influence the quantum yield. Nonpolar solvents generally favor a higher quantum yield for trans-to-cis isomerization.[1][2] If your experimental setup allows, consider testing a less polar solvent.
-
Aggregation: In concentrated solutions or in the solid state, azobenzene molecules can form aggregates (specifically H-aggregates), which can quench the photoisomerization process.[1] Aggregation is often indicated by a blue-shift (hypsochromic shift) in the UV-Vis absorption spectrum.[1] To mitigate this, try diluting your sample.
-
Steric Hindrance: Increased steric hindrance in the environment surrounding the azobenzene moiety can slow down the isomerization process, thereby decreasing the quantum yield.[3] This is particularly relevant when azobenzene is incorporated into larger molecules like polymers or DNA, or when it is in a condensed phase.[3][4][5]
-
Substituent Effects: The electronic properties of substituents on the azobenzene rings can have a profound effect. "Push-pull" azobenzenes, which have electron-donating and electron-withdrawing groups at opposite para-positions, can exhibit a significantly lower trans-to-cis quantum yield compared to the reverse process.[3]
Q2: My cis-isomer seems to be converting back to the trans-isomer very quickly, even without irradiation. What is happening?
A2: This rapid back-conversion is due to thermal cis-to-trans relaxation. The rate of this process is highly dependent on the molecular structure and the environment:
-
Temperature: The rate of thermal cis-to-trans isomerization increases with higher temperatures.[3] If you are observing a low net conversion to the cis form, it might be because the thermal back-isomerization is competing with the photoisomerization process.[1] Consider cooling your sample if the experimental conditions permit.
-
Substituent Effects: As mentioned, "push-pull" substituted azobenzenes often have a less stable cis-isomer, leading to faster thermal relaxation.[6] The half-life of the cis-isomer can range from seconds to hours depending on the substitution pattern.[6]
-
Solvent Polarity: The polarity of the solvent can also affect the rate of thermal isomerization. For some derivatives, an increase in solvent polarity can lead to a significant increase in the thermal isomerization rate.[2]
Q3: After irradiating my sample, I'm seeing a general loss of absorbance and the appearance of new, unidentified peaks in my UV-Vis spectrum. What could be the cause?
A3: These are classic signs of photodegradation, an irreversible photochemical reaction that damages the azobenzene molecule. Here’s how you can minimize it:
-
Limit Light Exposure: Use the lowest possible light intensity and the shortest irradiation time required to achieve your desired level of isomerization. Avoid prolonged and unnecessary exposure to the light source.[1]
-
Deaerate Your Solvent: The presence of oxygen can accelerate photodegradation.[1] Before your experiment, and if possible during, deaerate your solvent by bubbling an inert gas, such as nitrogen or argon, through it.[1]
-
Ensure Purity: Impurities in your solvent or in the azobenzene compound itself can sometimes act as photosensitizers, promoting degradation pathways. Always use high-purity solvents and ensure your azobenzene derivative is pure.[1]
Data Presentation: Factors Influencing Quantum Yield
The following tables summarize key quantitative data related to azobenzene isomerization. Note that quantum yields are highly sensitive to the specific molecular structure, excitation wavelength, solvent, and temperature.
Table 1: Typical Quantum Yields (Φ) for Unsubstituted Azobenzene
| Isomerization Direction | Excitation Wavelength (nm) | Typical Quantum Yield (Φ) | Reference |
| trans → cis | ~313-365 (π-π) | 0.1 - 0.3 | [7] |
| trans → cis | ~436 (n-π) | ~0.25 | [8] |
| cis → trans | ~405-436 (n-π*) | 0.3 - 0.5 | [7] |
Table 2: Influence of Environmental Factors on Isomerization
| Factor | Effect on trans → cis Quantum Yield | Effect on Thermal cis → trans Rate | Key Considerations |
| Solvent Polarity | Generally decreases in more polar solvents.[1][2] | Can increase significantly for certain derivatives.[2] | Nonpolar solvents often favor higher trans-to-cis photoisomerization efficiency. |
| Temperature | For free azobenzene, it is largely temperature-independent.[4][9] | Increases with elevated temperature (Arrhenius behavior).[3][4][9] | For constrained azobenzenes (e.g., in DNA), the trans-to-cis quantum yield can be strongly temperature-dependent.[4][9] |
| Aggregation | Quenches photoisomerization, leading to a lower quantum yield.[1] | Not a primary factor. | Indicated by a blue-shift in the absorption spectrum. Mitigated by dilution.[1] |
| Steric Hindrance | Decreases the quantum yield by slowing the isomerization process.[3] | Can also be affected, but the primary impact is on the photo-induced process. | A significant factor in condensed phases or when azobenzene is part of a larger molecular assembly.[3] |
Experimental Protocols
Protocol 1: Measuring Photoisomerization Quantum Yield using UV-Vis Spectroscopy
This protocol outlines a standard procedure for monitoring the photoisomerization of an azobenzene derivative and determining the quantum yield relative to a chemical actinometer.
Materials:
-
Azobenzene derivative
-
High-purity solvent (e.g., methanol, isooctane)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., LED at 365 nm)
-
Chemical actinometer solution (e.g., potassium ferrioxalate)[10]
-
Inert gas (Nitrogen or Argon) for deaeration (recommended)
Methodology:
-
Sample Preparation: Prepare a dilute solution of your azobenzene derivative in the chosen solvent. The concentration should be adjusted to have an absorbance between 0.8 and 1.0 at the λmax of the trans-isomer's π-π* transition.[11]
-
Deaeration (Optional but Recommended): Bubble an inert gas through the solution for 10-15 minutes to remove dissolved oxygen.[1]
-
Initial Spectrum (100% trans-isomer): Place the cuvette in the spectrophotometer and record the full UV-Vis absorption spectrum. This spectrum represents the pure trans-isomer.
-
trans-to-cis Photoisomerization:
-
Remove the cuvette and irradiate the sample with your light source at the λmax of the π-π* transition.
-
Irradiate for a defined period (e.g., 30 seconds).
-
Place the cuvette back into the spectrophotometer and record the spectrum. You should observe a decrease in the π-π* band and an increase in the n-π* band (typically around 440 nm).[2]
-
-
Reaching the Photostationary State (PSS): Repeat step 4 until no further significant changes in the absorption spectrum are observed with continued irradiation. This indicates that the PSS has been reached.[1]
-
cis-to-trans Isomerization:
-
Photochemical: Irradiate the sample at the PSS with a wavelength corresponding to the n-π* transition of the cis-isomer (e.g., >420 nm visible light).
-
Thermal: Place the sample in the dark at a controlled temperature and record spectra at regular intervals to monitor the thermal back-isomerization.
-
-
Quantum Yield Calculation: The quantum yield (Φ) is determined by comparing the rate of isomerization of your sample to that of a chemical actinometer irradiated under identical conditions. The photon flux of the light source is first determined using the actinometer.[10][11] The quantum yield of your sample can then be calculated using the following relationship:
Φsample = Φactinometer * (moles of sample isomerized / moles of actinometer product formed) * (fraction of light absorbed by actinometer / fraction of light absorbed by sample)[12]
Visualizations
Caption: Troubleshooting workflow for low trans-to-cis quantum yield.
Caption: Interplay of factors influencing azobenzene isomerization quantum yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azobenzene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Optimizing Mills Reaction Conditions for Higher Yield: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Mills reaction for higher yields. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Mills reaction and what is it used for?
The Mills reaction, also known as the Baeyer-Mills reaction, is a condensation reaction between an aniline and a nitrosoarene to synthesize unsymmetrical azobenzenes.[1][2] This reaction is particularly useful for creating azobenzene derivatives with different substituents on the aromatic rings.
Q2: What are the key factors influencing the yield of the Mills reaction?
Several factors can significantly impact the yield of the Mills reaction:
-
Electronic Properties of Reactants: The reaction works best with electron-rich anilines and electron-poor nitrosobenzenes.[1][2]
-
Temperature: Reaction temperature plays a crucial role. While higher temperatures can increase the reaction rate, excessively high temperatures (e.g., 80-90°C) can lead to the formation of undesired side products like azoxybenzene.[1] A study on continuous flow synthesis found 70°C to be an optimal temperature for a specific substrate.[1]
-
Reaction Time/Residence Time: The duration of the reaction is critical. In a continuous flow setup, a residence time of 50 minutes was found to be effective.[1] For batch reactions, a longer reaction time, such as 24 hours, at ambient temperature has been used.
-
Solvent: Acetic acid is a commonly used solvent for the Mills reaction.
Q3: What is the most common side product in the Mills reaction and how can it be minimized?
The most common and yield-reducing side product is azoxybenzene.[3][4][5] This is often formed when the electron-rich aniline reduces the nitrosoarene.[4] To minimize its formation, it is crucial to carefully control the reaction temperature, avoiding excessive heat.[1]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Reactant Quality | - Use freshly distilled aniline. - Ensure the purity of the nitrosobenzene. Impurities from its synthesis can lead to side reactions. |
| Suboptimal Reactant Pairing | - The Mills reaction is most efficient with electron-rich anilines and electron-poor nitrosobenzenes.[1][2] Consider the electronic properties of your substrates. Anilines with strong electron-withdrawing groups may exhibit low reactivity. |
| Incorrect Reaction Temperature | - If the reaction is sluggish at ambient temperature, consider moderately increasing the heat (e.g., to 50-70°C). Monitor the reaction closely for the formation of side products.[1] |
| Insufficient Reaction Time | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Formation of Significant Side Products (e.g., Azoxybenzene)
| Potential Cause | Troubleshooting Steps |
| Excessive Reaction Temperature | - High temperatures (80-90°C and above) can promote the formation of azoxybenzene.[1] Lower the reaction temperature. For continuous flow, 70°C has been shown to be effective.[1] |
| Inherent Reactivity of the Aniline | - Highly electron-rich anilines are more prone to reducing the nitrosoarene, leading to azoxybenzene. If possible, consider using an aniline with slightly less electron-donating character. |
Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Azoxybenzene | - Azoxybenzene can be difficult to separate from the desired azobenzene product. Purification can often be achieved using column chromatography. |
| Residual Acetic Acid | - After the reaction, residual acetic acid can be removed by a two-phase extraction. |
| Complex Reaction Mixture | - If multiple side products are present, column chromatography is the most effective method for isolating the pure azobenzene. |
Data Presentation: Optimization of Mills Reaction Conditions
The following table summarizes the yields of the Mills reaction between various substituted anilines and nitrosobenzene conducted in acetic acid at ambient temperature for 24 hours.
| Aniline Substituent | Yield of Azobenzene (%) | Yield of Azoxybenzene (%) |
| 4-OMe | 0 | 45 |
| 4-Me | 37 | 23 |
| H | 62 | 10 |
| 4-F | 75 | 5 |
| 4-Cl | 78 | 4 |
| 4-Br | 80 | 3 |
| 4-I | 82 | 2 |
| 4-CO2Me | 95 | <1 |
| 4-CN | 96 | <1 |
| 4-NO2 | 0 | 0 |
Data sourced from a study on the Baeyer-Mills reaction.
Experimental Protocols
General Procedure for the Mills Reaction (Batch Synthesis)
-
In a round-bottom flask, dissolve the aniline (1.0 equivalent) in glacial acetic acid.
-
Add the nitrosobenzene (1.0 equivalent) to the solution.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by TLC or HPLC. A typical reaction time is 24 hours.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure azobenzene.
Optimized Continuous Flow Synthesis of Azobenzene
This protocol is based on a published procedure for the synthesis of unsubstituted azobenzene.[1]
-
Preparation of Stock Solutions:
-
Prepare a solution of aniline in glacial acetic acid.
-
Prepare a solution of nitrosobenzene in glacial acetic acid at the same concentration as the aniline solution.
-
-
Flow Reactor Setup:
-
Use a continuous flow reactor system equipped with two pumps and a heated reactor coil.
-
Set the reactor temperature to 70°C.[1]
-
-
Reaction Execution:
-
Pump the aniline and nitrosobenzene solutions at equal flow rates into a T-mixer to initiate the reaction.
-
Pass the reaction mixture through the heated reactor coil with a residence time of 50 minutes.[1]
-
-
Work-up:
-
The output from the reactor can be collected and subjected to a liquid-liquid extraction to remove the acetic acid and isolate the product.
-
-
Purification:
-
The resulting azobenzene can be further purified by column chromatography if necessary. For some substrates, direct isolation after work-up may yield a pure product.[2]
-
Visualizations
References
- 1. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Calculated oxidation potentials predict reactivity in Baeyer–Mills reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Azobenzene Photodegradation in Experiments
Welcome to the Technical Support Center for Azobenzene Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodegradation of azobenzene and its derivatives during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during azobenzene experiments, providing potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Irreversible Loss of Absorbance and Appearance of New Peaks
Q1: I'm observing a continuous decrease in the characteristic absorbance bands of my azobenzene compound during irradiation, and new, undefined peaks are appearing in the spectrum. What is happening?
This is a classic sign of photodegradation, where the azobenzene molecule is irreversibly damaged by light. This is distinct from the desired reversible photoisomerization. The primary mechanism is often photo-oxidation, especially in the presence of oxygen.
Solutions:
-
Limit Light Exposure: Use the minimum light intensity and irradiation time necessary to achieve the desired isomerization.[1] Prolonged exposure to high-intensity light, particularly UV light, can lead to the breakdown of the azo bond and aromatic rings.
-
Wavelength Selection: If your azobenzene derivative's spectral properties allow, use the longest possible wavelength that can still induce photoisomerization. Higher-energy UV light is generally more damaging.
-
Exclude Oxygen: Photo-oxidation is a major degradation pathway.[2] Deoxygenate your solvent by sparging with an inert gas like argon or nitrogen before and during the experiment. Sealing your cuvette or reaction vessel can help prevent oxygen from re-entering the solution.
-
Use High-Purity Solvents: Impurities in solvents can act as photosensitizers, accelerating degradation. Ensure you are using high-purity, photochemically stable solvents. Avoid chlorinated solvents like dichloromethane, as they can decompose under UV irradiation to produce acidic byproducts that can speed up degradation.
-
Purify Your Compound: Impurities in the azobenzene sample itself can also contribute to photodegradation. Ensure your compound is of high purity.
Issue 2: Low or Incomplete Isomerization
Q2: I am not achieving the expected level of conversion to the cis-isomer upon irradiation. What could be the issue?
Several factors can lead to low or incomplete isomerization, including issues with your light source, sample preparation, and competing processes.
Solutions:
-
Verify Light Source:
-
Wavelength: Ensure the emission wavelength of your light source overlaps with the absorption band of the trans-isomer (typically the π-π* transition in the UV region).
-
Intensity and Duration: The total photon dose is critical. You may need to increase the irradiation time or use a more intense light source. However, be cautious of increasing the risk of photodegradation with excessive light exposure.
-
-
Optimize Solvent Conditions:
-
Polarity: The polarity of the solvent can influence photoisomerization quantum yields. Nonpolar solvents often favor a higher quantum yield for trans-to-cis isomerization.
-
Viscosity: High solvent viscosity can hinder the conformational changes required for isomerization.
-
-
Check for Aggregation: At high concentrations, azobenzene molecules can form aggregates that quench photoisomerization. This is often indicated by a blue-shift in the absorption spectrum. Diluting the sample can help mitigate this issue.
-
Consider Thermal Back-Relaxation: The cis-isomer can thermally relax back to the more stable trans-isomer. This process is faster for some derivatives (e.g., "push-pull" substituted azobenzenes) and at higher temperatures. Conducting experiments at lower temperatures can slow down this back-isomerization.
Issue 3: Inconsistent or Irreproducible Results
Q3: My experimental results are not consistent from one run to the next. What could be causing this variability?
Inconsistent results often stem from a lack of control over key experimental parameters.
Solutions:
-
Stabilize Light Source: Use a stabilized power supply for your light source and monitor its output to ensure consistent intensity.
-
Control Temperature: Use a temperature-controlled sample holder to maintain a constant temperature throughout your experiments.
-
Standardize Sample Preparation: Follow a strict, standardized protocol for sample preparation, including solvent degassing, concentration, and handling, to minimize variability between samples.
Quantitative Data on Azobenzene Photostability
The following tables summarize key quantitative data to aid in experimental design and troubleshooting. Please note that these values can be highly dependent on the specific azobenzene derivative, solvent, temperature, and irradiation wavelength.
Table 1: Photoisomerization Quantum Yields (Φ) of Selected Azobenzene Derivatives
| Compound/Derivative | Substitution Pattern | Solvent | Φtrans→cis | Φcis→trans | Reference(s) |
| Azobenzene | Unsubstituted | n-Hexane | 0.11 | 0.44 | [3] |
| Azobenzene | Unsubstituted | Ethanol | 0.12-0.15 | 0.24-0.31 | [3] |
| Azobenzene | Unsubstituted | Methanol | 0.13-0.14 | 0.30-0.37 | [3] |
| 4-Aminoazobenzene | 4-NH2 | Ethanol | 0.03 | 0.36 | |
| 4-Nitroazobenzene | 4-NO2 | Benzene | 0.05 | 0.12 | |
| 4-Methoxy-4'-nitroazobenzene | 4-OCH3, 4'-NO2 | Toluene | 0.09 | 0.65 | |
| Tetra-o-fluoroazobenzene | 2,2',6,6'-F4 | Acetonitrile | 0.60 | 0.15 |
Table 2: Factors Influencing Azobenzene Photodegradation
| Factor | Effect on Photodegradation | Notes |
| Light Intensity | Increased intensity generally increases the rate of photodegradation. | Use the lowest effective intensity. |
| Wavelength | Shorter wavelengths (UV) are typically more damaging than longer wavelengths (visible). | Select the longest wavelength that efficiently induces isomerization. |
| Oxygen | The presence of dissolved oxygen significantly increases the rate of photodegradation via photo-oxidation.[2] | Deoxygenate solutions with inert gas. |
| Solvent Polarity | The effect is complex and derivative-dependent, but polar solvents can sometimes facilitate degradation pathways. | Test different solvents if degradation is a major issue. |
| Solvent Type | Chlorinated solvents can decompose under UV light, producing acidic byproducts that accelerate degradation.[4] | Avoid chlorinated solvents for photoswitching experiments. |
| Temperature | Higher temperatures can sometimes increase the rate of degradation reactions.[2] | Maintain a controlled and, if possible, lower temperature. |
| Impurities | Can act as photosensitizers, accelerating degradation. | Use high-purity solvents and compounds. |
Key Experimental Protocols
Protocol 1: Monitoring Azobenzene Isomerization using UV-Vis Spectroscopy
This protocol outlines a standard procedure for monitoring the photoisomerization of an azobenzene derivative.
Materials:
-
Azobenzene derivative
-
High-purity solvent (e.g., ethanol, acetonitrile, toluene)
-
UV-Vis spectrophotometer
-
Quartz cuvette (1 cm path length)
-
Light source for isomerization (e.g., UV lamp, LED)
-
Inert gas (e.g., nitrogen or argon) and gas-tight syringe/septum (optional)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the azobenzene derivative in the chosen solvent.
-
Dilute the stock solution to a concentration that results in a maximum absorbance of ~1.0-1.5 for the trans-isomer to ensure adherence to the Beer-Lambert law.
-
-
(Optional but Recommended) Deoxygenation:
-
Transfer the diluted solution to the quartz cuvette.
-
Seal the cuvette with a septum and purge the solution by gently bubbling a stream of inert gas through it for 15-20 minutes using a long needle, with a second short needle acting as a vent. Remove the vent needle first, then the inlet needle to maintain a positive pressure of inert gas.
-
-
Initial Spectrum (100% trans-isomer):
-
Place the cuvette in the spectrophotometer.
-
Record the full UV-Vis absorption spectrum. This represents the spectrum of the thermally stable trans-isomer.
-
-
trans-to-cis Photoisomerization:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (e.g., 365 nm).
-
Irradiate for a defined period (e.g., 30 seconds).
-
-
Spectral Measurement:
-
Quickly place the cuvette back into the spectrophotometer and record the UV-Vis spectrum. You should observe a decrease in the π-π* band and an increase in the n-π* band (characteristic of the cis-isomer).
-
-
Reaching the Photostationary State (PSS):
-
Repeat steps 4 and 5 until no further significant changes are observed in the absorption spectrum. This indicates that the photostationary state (a dynamic equilibrium of trans and cis isomers) has been reached.
-
-
cis-to-trans Isomerization:
-
Photochemical: Irradiate the sample at the PSS with a wavelength corresponding to the n-π* transition of the cis-isomer (e.g., >420 nm visible light). Record spectra intermittently until the original trans-isomer spectrum is restored.
-
Thermal: Place the cuvette in a temperature-controlled holder in the dark and record spectra at regular intervals to monitor the thermal back-relaxation to the trans-isomer.
-
Protocol 2: Measuring Photodegradation Quantum Yield
This protocol provides a method for quantifying the photodegradation of an azobenzene derivative.
Materials:
-
Azobenzene derivative solution of known concentration
-
Actinometer solution with a known quantum yield (e.g., ferrioxalate)
-
Monochromatic light source with a known photon flux
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Photon Flux:
-
Using a chemical actinometer, determine the photon flux (photons per second) of your light source at the irradiation wavelength you will be using for the degradation experiment.
-
-
Sample Preparation:
-
Prepare a solution of your azobenzene derivative with an absorbance of approximately 0.1 at the irradiation wavelength.
-
If investigating the effect of oxygen, prepare two identical samples, one deoxygenated (as described in Protocol 1) and one air-saturated.
-
-
Irradiation and Monitoring:
-
Record the initial UV-Vis spectrum of your sample (A0).
-
Irradiate the sample for a short, defined time interval (t).
-
Record the UV-Vis spectrum again (At).
-
Repeat the irradiation and measurement steps for several time intervals.
-
-
Data Analysis:
-
At each time point, calculate the change in the concentration of the azobenzene derivative by monitoring the decrease in the main absorbance peak, using the Beer-Lambert law (A = εcl).
-
The photodegradation quantum yield (Φdeg) can be calculated using the following equation: Φdeg = (number of molecules degraded) / (number of photons absorbed)
-
The number of molecules degraded can be determined from the change in concentration. The number of photons absorbed can be calculated from the photon flux, irradiation time, and the fraction of light absorbed by the sample.
-
Visualizations
Diagram 1: Azobenzene Isomerization and Degradation Pathways
Caption: Azobenzene isomerization and competing photodegradation pathways.
Diagram 2: Troubleshooting Workflow for Azobenzene Photodegradation
Caption: A step-by-step workflow for troubleshooting photodegradation issues.
Diagram 3: Factors Influencing Azobenzene Photostability
Caption: Key factors that influence the photostability of azobenzene.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment [opg.optica.org]
- 3. researchgate.net [researchgate.net]
- 4. A cautionary tale of basic azo photoswitching in dichloromethane finally explained - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Sterically Hindered Azobenzenes
Welcome to the technical support center for the synthesis of sterically hindered azobenzenes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable molecular photoswitches. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of sterically hindered azobenzenes, offering potential causes and recommended solutions.
Problem 1: Low to No Yield in Baeyer-Mills Reaction
The Baeyer-Mills condensation between an aniline and a nitrosobenzene is a common method for synthesizing unsymmetrical azobenzenes. However, sterically hindered substrates, particularly those with ortho-substituents, can lead to poor yields.
| Possible Cause | Recommended Solution |
| Steric Hindrance: Bulky ortho-substituents on the aniline or nitrosobenzene impede the nucleophilic attack required for condensation. | - Optimize Reaction Conditions: Increase the reaction temperature in 10°C increments and extend the reaction time. Monitor progress carefully by TLC or HPLC to avoid product degradation.[1] - Use a Catalyst: While traditionally acid-catalyzed, exploring alternative catalysts may be beneficial. - Alternative Synthetic Route: For highly hindered systems, consider alternative methods such as palladium-catalyzed cross-coupling or oxidative coupling. |
| Poor Nucleophilicity of Aniline: Electron-withdrawing groups on the aniline can significantly reduce its nucleophilicity, slowing down the reaction. | - Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. For instance, in a continuous flow synthesis of p-cyano-substituted azobenzene, increasing the temperature from 70°C to 110°C improved the yield.[1] - Modify Reaction Medium: Ensure the reaction is performed in an appropriate solvent, such as glacial acetic acid. |
| Low Conversion of Starting Materials: Reaction conditions may not be optimal for the specific substrates used. | - Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials and the formation of the product. - Increase Reagent Equivalents: A slight excess of one reagent (typically the less expensive one) can sometimes drive the reaction to completion. |
| Product Degradation: The desired azobenzene may be unstable under the reaction conditions (e.g., prolonged heating or strongly acidic medium). | - Milder Conditions: If possible, use lower temperatures and shorter reaction times once the starting material is consumed.[1] |
Problem 2: Significant Azoxybenzene Byproduct Formation
Azoxybenzenes are common byproducts in many azobenzene syntheses, particularly the Baeyer-Mills reaction. Their formation can be minimized through careful control of reaction conditions.
| Possible Cause | Recommended Solution |
| High Reaction Temperature: Higher temperatures can favor the competing reaction pathway that leads to azoxybenzene formation. | - Control the Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] |
| Impure Starting Materials: Impurities in the aniline or nitrosobenzene can promote side reactions. | - Use Freshly Purified Reagents: Ensure the purity of your starting materials. Nitrosobenzenes, in particular, should be freshly prepared or purified.[1] |
| Reaction Stoichiometry: An imbalance in the stoichiometry of the reactants can sometimes lead to byproduct formation. | - Precise Stoichiometry: Use a 1:1 molar ratio of the aniline and nitrosobenzene. |
Problem 3: Challenges in Oxidative Coupling of Hindered Anilines
Oxidative coupling of anilines is a direct method for synthesizing symmetrical azobenzenes, but it can be challenging for sterically hindered substrates.
| Possible Cause | Recommended Solution |
| Steric Hindrance: Bulky ortho-substituents can prevent the formation of the azo bond. | - Catalyst Selection: The choice of catalyst is crucial. Copper and palladium-based catalysts are commonly used. For hindered substrates, screening different catalysts and ligands may be necessary. - High Temperatures: These reactions often require elevated temperatures to overcome the steric barrier. |
| Overoxidation: The aniline can be oxidized beyond the desired azobenzene to form azoxybenzenes or other byproducts. | - Control of Oxidant: Carefully control the amount and addition rate of the oxidizing agent. - Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help prevent unwanted side oxidations. |
| Low Yields: In addition to steric hindrance, electronic effects can also contribute to low yields. | - Optimize Reaction Parameters: Systematically vary the solvent, temperature, reaction time, and catalyst loading to find the optimal conditions for your specific substrate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing sterically hindered azobenzenes?
A1: The most common methods include the Baeyer-Mills reaction (condensation of an aniline and a nitrosobenzene), oxidative coupling of anilines (for symmetrical azobenzenes), and palladium-catalyzed cross-coupling reactions. For tetra-ortho-substituted azobenzenes, a two-step approach involving palladium-catalyzed C-H ortho-bromination followed by copper-catalyzed methoxylation has been shown to be effective.[2][3]
Q2: How can I synthesize a tetra-ortho-substituted azobenzene?
A2: A successful strategy involves a two-step process:
-
Palladium-catalyzed C-H ortho-bromination: The starting azobenzene is treated with a bromine source in the presence of a palladium catalyst to install bromine atoms at the four ortho positions.
-
Copper-catalyzed methoxylation: The resulting tetra-ortho-bromoazobenzene is then reacted with a methoxide source and a copper catalyst to replace the bromine atoms with methoxy groups. This method has shown good tolerance to various functional groups.[2][3]
Q3: My sterically hindered aniline is not reacting in a palladium-catalyzed amination reaction. What should I do?
A3: Low to no yield in Buchwald-Hartwig amination of hindered substrates can be due to several factors:
-
Inactive Catalyst: Ensure your palladium precatalyst is of high quality and has been stored properly under an inert atmosphere. Consider using a more active precatalyst.
-
Inappropriate Ligand: The choice of ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required. It may be necessary to screen several different ligands to find the optimal one for your system.
-
Reaction Conditions: Hindered couplings often require higher temperatures and longer reaction times. Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.[4]
Q4: Are there any alternatives to the Baeyer-Mills reaction for synthesizing unsymmetrical, sterically hindered azobenzenes?
A4: Yes, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative. One such method involves the coupling of aryl bromides with arylhydrazines using a palladium catalyst and a bulky phosphine ligand. This approach has been shown to tolerate a wide range of functional groups and can be used to synthesize even tetra-ortho-substituted derivatives.[5]
Data Presentation
The following tables summarize yield data for the synthesis of various sterically hindered azobenzenes using different methods.
Table 1: Yields of Substituted Azobenzenes via Baeyer-Mills Reaction in Continuous Flow
| Entry | Aniline Substituent | Product | Yield (%) |
| 1 | 2-Methyl | 2-Methylazobenzene | 54 |
| 2 | 2-Methoxy | 2-Methoxyazobenzene | 68 |
| 3 | 2,6-Dimethyl | 2,6-Dimethylazobenzene | 9 |
| 4 | 4-Cyano | 4-Cyanoazobenzene | 7 (at 70°C), 19 (at 110°C) |
| 5 | 4-Nitro | 4-Nitroazobenzene | 11 |
Data sourced from a continuous flow synthesis setup. Moderate yields for ortho-substituted anilines are attributed to steric hindrance, while low yields for electron-poor anilines are due to reduced nucleophilicity.[6]
Table 2: Overall Yields for Two-Step Synthesis of Tetra-ortho-Methoxyazobenzenes
| Entry | Starting Azobenzene | Final Product | Overall Yield (%) |
| 1 | 4-Propionylazobenzene | 4-Propionyl-2,2',6,6'-tetramethoxyazobenzene | 75 |
| 2 | 4-Methylazobenzene | 4-Methyl-2,2',6,6'-tetramethoxyazobenzene | 82 |
| 3 | 4,4'-Dimethylazobenzene | 4,4'-Dimethyl-2,2',6,6'-tetramethoxyazobenzene | 85 |
Yields are for the two-step process of ortho-bromination followed by methoxylation.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Baeyer-Mills Synthesis of Azobenzenes in Continuous Flow
This protocol describes a general method for the Baeyer-Mills reaction using a continuous flow setup, which can offer better control over reaction parameters compared to batch synthesis.
Materials:
-
Substituted aniline (1.0 equiv)
-
Nitrosobenzene (1.0 equiv)
-
Glacial acetic acid (solvent)
Equipment:
-
Continuous flow reactor system with two pumps, a mixer, and a tube reactor.
Procedure:
-
Prepare a solution of the substituted aniline in glacial acetic acid.
-
Prepare a separate solution of nitrosobenzene in glacial acetic acid at the same concentration as the aniline solution.
-
Set up the continuous flow system, pumping both solutions at equal flow rates into a mixer.
-
Pass the mixed solution through a heated tube reactor. The optimal temperature and residence time will depend on the specific substrates and should be optimized. For many substrates, a temperature of 70°C and a residence time of 50 minutes have been found to be effective.[6]
-
Collect the reaction mixture at the outlet of the reactor.
-
For workup, the collected solution can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Two-Step Synthesis of Tetra-ortho-Methoxyazobenzenes
This protocol outlines the synthesis of highly sterically hindered tetra-ortho-methoxyazobenzenes via a sequential C-H bromination and methoxylation.
Step 1: Palladium-Catalyzed C-H ortho-Bromination
-
To a reaction vessel, add the starting azobenzene, a palladium catalyst (e.g., Pd(OAc)₂), a copper co-catalyst (e.g., Cu(OAc)₂), and a bromine source (e.g., N-bromosuccinimide).
-
Add a suitable solvent (e.g., 1,2-dichloroethane).
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 16 hours).
-
After cooling, purify the crude product to obtain the tetra-ortho-bromoazobenzene.
Step 2: Copper-Catalyzed Methoxylation
-
In a separate reaction vessel, combine the tetra-ortho-bromoazobenzene from Step 1, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a methoxide source (e.g., sodium methoxide).
-
Add a suitable solvent (e.g., a mixture of methanol and N,N-dimethylformamide).
-
Heat the reaction mixture (e.g., at 80 °C) until the starting material is consumed.
-
After workup, purify the product to yield the desired tetra-ortho-methoxyazobenzene.
For detailed reagent quantities and specific conditions, refer to the supporting information of the cited literature.[2][3]
Mandatory Visualization
Caption: Troubleshooting workflow for hindered azobenzene synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Tetra-ortho-Methoxylated Azobenzene Photoswitches via Sequential Catalytic C–H Activation and Methoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Azobenzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azobenzene derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the aqueous solubility of these versatile photoswitchable compounds.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Chemical Modification - Low Yield or Ineffective Solubilization
Q1: My sulfonation reaction resulted in a low yield of the desired water-soluble azobenzene derivative. What could be the cause?
A1: Low yields in sulfonation reactions are often due to several factors. Inadequate temperature control is a primary concern, as the reaction with oleum (fuming sulfuric acid) is highly exothermic and can lead to charring and the formation of unwanted byproducts if the temperature is not kept low.[1] Another common issue is the use of an incorrect concentration of oleum, which can lead to an incomplete reaction or the formation of side products.[1] The purity of the starting azobenzene derivative is also crucial; impurities can react with the sulfonating agent, reducing the yield of the desired product.[1]
Recommended Solutions:
-
Optimize Temperature Control: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice-salt bath) to maintain the temperature between 0-5°C during the addition of oleum.
-
Verify Oleum Concentration: Use fresh oleum of the correct concentration for your specific substrate. The required strength can vary depending on the reactivity of the azobenzene derivative.
-
Ensure Substrate Purity: Purify the starting azobenzene derivative before sulfonation to remove any impurities that could interfere with the reaction.
-
Control Reagent Addition: Add the oleum dropwise with vigorous stirring to prevent localized overheating and ensure uniform reaction conditions.
Q2: I have successfully attached polyethylene glycol (PEG) to my azobenzene derivative, but its water solubility has not significantly improved. Why is this?
A2: While PEGylation is a powerful technique for increasing water solubility, the length of the PEG chain is a critical factor.[2] A PEG chain that is too short may not be sufficient to overcome the hydrophobicity of the azobenzene core. Additionally, the purity of the PEGylated conjugate is important; residual unreacted, hydrophobic starting material can give the impression of poor solubility. The linkage chemistry used for PEGylation can also influence the final properties of the conjugate.
Recommended Solutions:
-
Increase PEG Chain Length: If initial attempts with a short PEG chain are unsuccessful, synthesize conjugates with longer PEG chains (e.g., PEG 2000, PEG 5000).
-
Thorough Purification: Purify the PEGylated azobenzene derivative using techniques like dialysis or size-exclusion chromatography to remove any unreacted starting materials.
-
Characterize the Conjugate: Confirm the successful PEGylation and purity of your compound using techniques such as NMR, and MALDI-TOF mass spectrometry.
Issue 2: Formulation Approaches - Precipitation or Incomplete Complexation
Q1: I am trying to form an inclusion complex with β-cyclodextrin, but my azobenzene derivative precipitates out of the aqueous solution.
A1: Precipitation during the formation of cyclodextrin inclusion complexes can occur for several reasons. The concentration of the azobenzene derivative may be exceeding its solubility limit in the aqueous solution before complexation can occur. The stoichiometry of the complex (the ratio of azobenzene to cyclodextrin) is also crucial for forming a stable, soluble complex.[3] Additionally, the method of preparation can significantly impact the success of complexation.[4][5]
Recommended Solutions:
-
Optimize Concentrations: Start with a lower concentration of the azobenzene derivative and gradually increase it. Ensure the cyclodextrin is fully dissolved before adding the azobenzene.
-
Vary the Stoichiometry: Experiment with different molar ratios of the azobenzene derivative to cyclodextrin (e.g., 1:1, 1:2, 2:1) to find the optimal ratio for your specific compound.
-
Try Different Preparation Methods: If one method (e.g., co-precipitation) fails, try others such as kneading, freeze-drying, or sonication to facilitate complex formation.[5][6]
-
Use a More Soluble Cyclodextrin Derivative: If β-cyclodextrin's solubility is limiting, consider using more water-soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).[7]
Q2: My amorphous solid dispersion (ASD) of an azobenzene derivative is not stable and recrystallizes over time.
A2: The recrystallization of an amorphous solid dispersion is a common challenge and indicates that the polymer is not effectively stabilizing the amorphous form of the azobenzene derivative.[8] The choice of polymer and the drug-to-polymer ratio are critical for the stability of an ASD.[9] Inadequate removal of the solvent during preparation can also act as a plasticizer, promoting recrystallization.
Recommended Solutions:
-
Screen Different Polymers: Test a variety of polymers with different properties (e.g., HPMC, HPMCAS, PVP, Soluplus®) to find one that has good miscibility and interaction with your azobenzene derivative.[9]
-
Optimize Drug Loading: A lower drug loading (a higher proportion of polymer) often leads to a more stable amorphous system. Experiment with different drug-to-polymer ratios.
-
Ensure Complete Solvent Removal: Use a high enough drying temperature and sufficient drying time during preparation (e.g., spray drying or film evaporation) to remove all residual solvent.
-
Proper Storage: Store the ASD in a desiccator at a controlled temperature to prevent moisture absorption, which can also induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to significantly increase the aqueous solubility of a new azobenzene derivative?
A1: For a significant and permanent increase in aqueous solubility, chemical modification through the introduction of ionizable or highly polar functional groups is often the most effective strategy. Sulfonation to add sulfonic acid groups (-SO₃H) or carboxylation to add carboxylic acid groups (-COOH) are common and effective methods.[10][11] These groups are ionizable at physiological pH, rendering the molecule much more water-soluble.
Q2: Can I use co-solvents to dissolve my hydrophobic azobenzene derivative for in vitro experiments?
A2: Yes, using a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol is a common practice for preparing stock solutions of hydrophobic compounds for in vitro assays. However, it is crucial to keep the final concentration of the organic solvent in the aqueous medium very low (typically below 0.5% and ideally below 0.1%) to avoid solvent-induced artifacts or cellular toxicity.
Q3: How do I know if I have successfully formed an inclusion complex between my azobenzene derivative and a cyclodextrin?
A3: Several analytical techniques can be used to confirm the formation of an inclusion complex.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons on the inner cavity of the cyclodextrin and the protons of the encapsulated portion of the azobenzene derivative are strong evidence of complex formation.[12]
-
UV-Vis Spectroscopy: A shift in the maximum absorption wavelength (λmax) of the azobenzene derivative upon addition of the cyclodextrin can indicate complexation.
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting point endotherm of the azobenzene derivative in the DSC thermogram of the complex suggests its inclusion within the cyclodextrin cavity.[4]
-
X-ray Diffraction (XRD): A change from a crystalline diffraction pattern for the pure components to a more amorphous or a different crystalline pattern for the complex is indicative of inclusion.[4]
Q4: What is the difference in solubility between the trans and cis isomers of azobenzene derivatives?
A4: Generally, the cis isomer of an azobenzene derivative is more water-soluble than the trans isomer. This is because the bent shape of the cis isomer disrupts crystal packing and reduces intermolecular interactions, making it easier for water molecules to solvate the molecule. The difference in solubility can be substantial, with the cis isomer sometimes being over 10 times more soluble than the trans isomer.
Data Presentation
The following tables summarize quantitative data on the aqueous solubility of azobenzene and its derivatives, illustrating the impact of different solubilization strategies.
Table 1: Aqueous Solubility of Unmodified Azobenzene and a Representative Derivative
| Compound | Isomer | Aqueous Solubility (mg/L) | Molar Solubility (approx. mM) |
| Azobenzene | trans | 6.4 | 0.035 |
| 4-Hydroxyazobenzene | trans | Sparingly soluble | < 0.1 |
Data for azobenzene from Wikipedia.[]
Table 2: Improvement of Aqueous Solubility through Chemical Modification
| Azobenzene Derivative | Modifying Group | Fold Increase in Solubility (approx.) | Reference |
| Azobenzene | Sulfonation | > 100 | [10] |
| Azobenzene | PEGylation | Dependent on PEG length | [2] |
Table 3: Enhancement of Aqueous Solubility using Cyclodextrins
| Compound | Cyclodextrin | Solubility Enhancement Factor | Reference |
| Various Drugs | 2-Hydroxypropyl-β-cyclodextrin | 5 to >5000 | |
| Hydrocortisone | β-cyclodextrin | ~86 |
Note: The exact solubility enhancement for a specific azobenzene derivative will depend on its structure and the chosen cyclodextrin.
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Sulfonated Azobenzene Derivative
Objective: To introduce sulfonic acid groups onto an azobenzene derivative to dramatically increase its aqueous solubility.
Materials:
-
Azobenzene derivative
-
Oleum (fuming sulfuric acid, e.g., 20% SO₃)
-
Concentrated sulfuric acid
-
Sodium chloride (NaCl)
-
Ice
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In a round-bottom flask, dissolve the azobenzene derivative in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5°C with continuous stirring.
-
Slowly add oleum dropwise from a dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2-4 hours, or until the reaction is complete (monitor by TLC by spotting a neutralized aliquot).
-
Carefully pour the reaction mixture onto crushed ice.
-
The sulfonated product can be "salted out" by adding solid sodium chloride until a precipitate forms.
-
Collect the precipitated product by vacuum filtration and wash with a cold, saturated NaCl solution.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation of an Azobenzene-Cyclodextrin Inclusion Complex by Co-precipitation
Objective: To encapsulate a hydrophobic azobenzene derivative within the cavity of a cyclodextrin to improve its apparent aqueous solubility.
Materials:
-
Azobenzene derivative
-
β-cyclodextrin (or a more soluble derivative like HP-β-CD)
-
Deionized water
-
Ethanol (or another suitable organic solvent for the azobenzene)
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Freeze-dryer (optional)
Procedure:
-
Prepare a solution of the cyclodextrin in deionized water. For β-cyclodextrin, you may need to heat the solution to 60°C to achieve the desired concentration (e.g., 50 mM).[4]
-
In a separate beaker, dissolve the azobenzene derivative in a minimal amount of a water-miscible organic solvent like ethanol.[4]
-
While vigorously stirring the cyclodextrin solution, add the azobenzene solution dropwise.[4]
-
Continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) overnight to allow for complex formation.[4]
-
Allow the solution to cool to room temperature, which may induce the precipitation of the inclusion complex.
-
Collect the precipitate by centrifugation or vacuum filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.
-
Dry the resulting powder. For a finer, more easily dissolvable powder, freeze-drying (lyophilization) is recommended.[4]
-
Characterize the product using techniques like DSC, XRD, and NMR to confirm the formation of the inclusion complex.[4][12][13]
Visualizations
Caption: Workflow for the sulfonation of an azobenzene derivative.
Caption: Strategies for enhancing the aqueous solubility of azobenzene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Assembly behavior of inclusion complexes of β-cyclodextrin with 4-hydroxyazobenzene and 4-aminoazobenzene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group - Google Patents [patents.google.com]
- 12. onlinepharmacytech.info [onlinepharmacytech.info]
- 13. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Residual DMF in Azobenzene Synthesis
Welcome to the technical support center for managing residual N,N-Dimethylformamide (DMF) in your azobenzene synthesis protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My purified azobenzene product is an oil or wax, but it should be a solid.
Q: Why isn't my azobenzene solidifying after synthesis in DMF?
A: The most common reason for azobenzene remaining a liquid or waxy solid at room temperature is the presence of residual DMF.[1] DMF is a high-boiling point solvent (153 °C) and can be difficult to remove completely, effectively depressing the melting point of your product.[1][2]
Troubleshooting Steps:
-
Confirm the presence of DMF: Analyze a sample of your product by ¹H NMR spectroscopy. Residual DMF will show characteristic peaks around 8.02 (s, 1H), 2.92 (s, 3H), and 2.75 (s, 3H). Alternatively, Headspace Gas Chromatography (GC) is a highly sensitive method for detecting residual solvents.[3][4][5]
-
Select an appropriate removal technique: Based on the properties of your azobenzene derivative, choose one of the detailed removal protocols below. For many non-polar to moderately polar azobenzenes, an extensive aqueous wash is effective.
Issue 2: Standard rotary evaporation is not removing the DMF.
Q: I've used a rotary evaporator, but I can still detect DMF in my product. What's wrong?
A: Standard rotary evaporation is often insufficient for removing DMF due to its high boiling point.[2] To effectively remove DMF via evaporation, a high-vacuum pump (providing a vacuum of <5 mbar) is necessary to lower its boiling point to a manageable temperature (e.g., below 50 °C).[2][6]
Troubleshooting Steps:
-
Check your vacuum source: Ensure you are using a high-vacuum pump and not a standard water aspirator.
-
Use a cold trap: Protect your vacuum pump from DMF vapors by using a cold trap, typically with dry ice and acetone or a cryocooler.[7]
-
Consider Azeotropic Distillation: If a high-vacuum pump is unavailable or your compound is heat-sensitive, consider adding a co-solvent like toluene. The DMF-toluene azeotrope has a lower boiling point than DMF alone, facilitating its removal on a rotary evaporator.[8]
Issue 3: My product is too polar for a simple aqueous extraction.
Q: My azobenzene derivative has polar functional groups and I'm losing product during the aqueous wash. What should I do?
A: When dealing with polar compounds, extensive washing with water can lead to product loss in the aqueous layer.[6][9] In these cases, other purification methods are more suitable.
Troubleshooting Steps:
-
Column Chromatography: This is often the most effective method for separating polar compounds from DMF. DMF will typically elute at a low polarity, allowing for separation from your desired product.[6]
-
Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it by adding an anti-solvent (a solvent in which your product is insoluble but DMF is soluble, such as water or diethyl ether).[10] This can effectively remove the bulk of the DMF.
-
Lyophilization (Freeze-Drying): For certain samples, lyophilization from a suitable solvent mixture (like water/t-BuOH) can be an effective, albeit slower, method for removing residual high-boiling solvents.
Data Presentation: DMF Removal Techniques
The following table summarizes common techniques for removing residual DMF, their principles of operation, and typical applications.
| Technique | Principle of Operation | Best Suited For | Key Considerations |
| Aqueous Extraction | DMF is highly soluble in water. Repeated washing of an organic solution of the product with water or brine removes the DMF into the aqueous phase.[6][9][11] | Non-polar to moderately polar products that are insoluble in water. | Can lead to emulsions. Multiple washes are necessary. For 5 mL of DMF, a rule of thumb is to use 5 x 10 mL of water for washing.[9][11] |
| High-Vacuum Evaporation | Reduces the atmospheric pressure, significantly lowering the boiling point of DMF, allowing for its removal at lower temperatures.[2][12] | Thermally stable compounds. | Requires a high-vacuum pump (<5 mbar) and an efficient cold trap to protect the pump.[6][7] |
| Azeotropic Distillation | A co-solvent (e.g., toluene) is added to form a lower-boiling azeotrope with DMF, which is then removed by rotary evaporation under standard vacuum.[8] | Compounds that are sensitive to high temperatures or when a high-vacuum pump is not available. | The co-solvent must be easily separable from the product. |
| Column Chromatography | The product and DMF are separated based on their differential adsorption to a stationary phase (e.g., silica gel).[6] | Polar compounds where aqueous extraction leads to product loss. | The choice of eluent is critical to ensure good separation. |
| Precipitation | An anti-solvent is added to the DMF solution, causing the product to precipitate while the DMF remains in solution.[10] | Products that are solids and have low solubility in a solvent that is miscible with DMF (e.g., water, diethyl ether). | The product must be easily filtered and washed. |
Experimental Protocols
Protocol 1: Extensive Aqueous Workup for DMF Removal
This protocol is suitable for water-insoluble azobenzene derivatives.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent in which your product is soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether).[6]
-
Add an equal volume of deionized water to the separatory funnel.
-
Gently invert the funnel several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[13]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the water wash 5-7 times. For stubborn cases, washing with a 5% LiCl aqueous solution can improve the removal of DMF.[9][11]
-
After the final water wash, wash the organic layer once with brine to remove dissolved water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9]
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the DMF-free product.
Protocol 2: Quantification of Residual DMF using Headspace GC (HS-GC)
This protocol outlines the general steps for quantifying residual DMF, based on principles described in USP <467>.[14]
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of DMF in the same diluent at a known concentration.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of DMF in your sample.
-
-
HS-GC Instrument Parameters (Example):
-
Injector: Headspace sampler.
-
Headspace Conditions: Optimize vial equilibration temperature and time (e.g., 80 °C for 20 minutes).
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold, then ramp up to a final temperature (e.g., 225-240 °C) to elute the solvent.[15]
-
Detector: Flame Ionization Detector (FID).[3]
-
Analysis and Calculation:
-
Run the standards to generate a calibration curve (peak area vs. concentration).
-
Run the sample vial.
-
Quantify the amount of DMF in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Workflow for Product Isolation from DMF
The following diagram illustrates the general decision-making process for isolating a product after a reaction in DMF.
Caption: Decision tree for selecting a DMF removal strategy.
Signaling Pathway for DMF Removal Method Selection
This diagram shows the logical flow for troubleshooting DMF removal.
Caption: Troubleshooting workflow for removing residual DMF.
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. echemi.com [echemi.com]
- 11. Workup [chem.rochester.edu]
- 12. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 13. biotage.com [biotage.com]
- 14. agilent.com [agilent.com]
- 15. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 16. globalresearchonline.net [globalresearchonline.net]
overcoming aggregation-induced quenching of azobenzene photoswitching
Technical Support Center: Azobenzene Photoswitching
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome aggregation-induced quenching (AIQ) of azobenzene photoswitching, a common challenge in solid-state and high-concentration applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Induced Quenching (AIQ) of azobenzene photoswitching?
Aggregation-Induced Quenching refers to the significant reduction or complete suppression of the reversible trans-cis photoisomerization of azobenzene molecules when they are in a densely packed state, such as in solid films, crystals, or concentrated solutions.[1][2] This phenomenon is a major obstacle for applications that require photoswitching in the solid state, including smart materials, molecular machines, and drug delivery systems.[3][4]
Q2: What are the primary causes of AIQ for azobenzenes?
The primary causes of AIQ in azobenzene systems are:
-
Strong Intermolecular Interactions: In aggregates, strong π-π stacking and van der Waals interactions between azobenzene molecules can create electronically coupled states (e.g., excitonic coupling) that alter the energy landscape, favoring rapid, non-radiative decay back to the ground state over productive isomerization.[1]
-
Steric Hindrance: The significant volume required for the trans to cis isomerization is often unavailable in a tightly packed crystal lattice or dense aggregate. The surrounding molecules physically block the necessary conformational change, effectively locking the switch in the trans state.[1][2]
Q3: How can I identify if AIQ is occurring in my experiment?
You can diagnose AIQ by comparing the photoswitching behavior of your azobenzene derivative in a dilute solution versus a concentrated or solid state using UV-Vis spectroscopy. Key indicators of AIQ include:
-
Reduced Isomerization: A significantly lower fraction of the cis-isomer at the photostationary state (PSS) upon UV irradiation in the solid state compared to the dilute solution.[4][5]
-
Spectral Changes: The absorption spectrum of the aggregated sample may show a blue-shift (H-aggregates) or a red-shift (J-aggregates) in the main π-π* transition band (~320-380 nm) compared to the spectrum in a dilute solution, indicating strong intermolecular electronic coupling.[6][7]
-
No Change Upon Irradiation: In severe cases, the UV-Vis spectrum of the solid-state sample shows no change even after prolonged irradiation with UV light.
Section 2: Troubleshooting Guide
Q4: My azobenzene-functionalized material shows excellent photoswitching in solution but little to no response in a solid-state film. What are the first steps to troubleshoot this?
This is a classic sign of AIQ. The logical workflow is to confirm aggregation and then select a strategy to mitigate it.
Caption: Troubleshooting workflow for diagnosing and addressing AIQ.
Q5: What are the most effective strategies to overcome AIQ?
There are several proven strategies, each with its own advantages. The choice depends on your specific molecular system and application.
-
Introduce Steric Hindrance: Modify the azobenzene structure by adding bulky substituents (e.g., tert-butyl, adamantyl, or ortho-alkyl groups) to the phenyl rings.[8] These groups act as "bumpers," physically preventing the chromophores from packing too closely, thus preserving the free volume needed for isomerization.
-
Utilize a Polymer Matrix: Covalently attach the azobenzene as a side group to a polymer backbone or blend it into a polymer film.[3][4] The polymer chains can hold the azobenzene moieties apart, providing a local environment with sufficient free volume for switching. Introducing flexible linkers between the polymer backbone and the azobenzene can further enhance switching efficiency.[3][4]
-
Employ Host-Guest Chemistry: Encapsulate the azobenzene "guest" molecule within a larger "host" molecule, such as a cyclodextrin, cucurbituril, or a self-assembled molecular cage.[2][9][10] The host's cavity isolates individual azobenzene molecules, preventing aggregation and providing a protected environment where they can freely isomerize.
Caption: Conceptual diagram of AIQ and common mitigation strategies.
Section 3: Data & Protocols
Quantitative Data Summary
The following table summarizes representative data on how photoswitching performance is affected by aggregation and subsequently improved by anti-AIQ strategies.
| Azobenzene System | State | Irradiation λ (nm) | cis-Isomer at PSS (%) | Thermal Half-life (t1/2) | Reference |
| Polymer MA-Azo | Dilute Solution (Toluene) | 365 | 77% | - | [4] |
| Solid Film | 365 | 56% | > 4 days | [4] | |
| Polymer MA-Azo-C6 (with C6 alkyl linker) | Dilute Solution (Toluene) | 365 | 97% | - | [4] |
| Solid Film | 365 | 97% | > 4 days | [4] | |
| Azobis(2-imidazole) | Acetonitrile | 448 | 80% | 175 min | [11] |
| Azobenzazoles (Compound 1) | Acetonitrile | 448 | 84% | 520 days | [11] |
Note: PSS = Photostationary State. Data is compiled to illustrate trends. The inclusion of a flexible alkyl linker in the MA-Azo-C6 polymer dramatically overcomes the quenching seen in the parent MA-Azo polymer film, restoring solution-like switching efficiency.[4] Similarly, modifying the core structure (Azobenzazoles vs. Azobis(imidazole)) can drastically alter properties like thermal stability.[11]
Experimental Protocols
Protocol 1: Evaluating Azobenzene Photoswitching in a Solid-State Film using UV-Vis Spectroscopy
This protocol details the steps to prepare and analyze an azobenzene-containing polymer film to quantify its photoswitching performance and diagnose AIQ.
1. Materials & Equipment:
-
Azobenzene-functionalized polymer
-
Volatile solvent (e.g., Toluene, Dichloromethane, THF)
-
Spin-coater
-
Quartz slides or glass coverslips
-
UV-Vis Spectrophotometer
-
UV light source (e.g., 365 nm LED) with controlled intensity[5][12]
-
Visible light source (e.g., 450 nm or >500 nm LED) for reverse isomerization[12]
2. Sample Preparation (Spin-Coating):
-
Prepare a dilute solution of the azobenzene polymer (e.g., 5-10 mg/mL) in a suitable volatile solvent. Ensure the polymer is fully dissolved.
-
Clean a quartz slide thoroughly using sonication in acetone and isopropanol, then dry with nitrogen gas.
-
Place the quartz slide on the spin-coater chuck.
-
Deposit a few drops of the polymer solution onto the center of the slide.
-
Spin-coat the film at a defined speed (e.g., 1000-3000 rpm) for 60 seconds to create a thin, homogeneous film.
-
Anneal the film by heating it gently on a hotplate (above the solvent's boiling point but below the polymer's glass transition temperature) for 5-10 minutes to remove residual solvent.
3. Photoswitching Analysis:
-
Record Initial Spectrum: Place the film-coated slide in the spectrophotometer and record the initial UV-Vis absorption spectrum. This represents the thermally stable, trans-isomer-rich state. Note the wavelength and absorbance of the maximum of the π-π* transition band (λmax).
-
trans → cis Isomerization:
-
Irradiate the film with the UV light source (e.g., 365 nm) directly inside the spectrophotometer (if equipped with a fiber optic port) or outside for a set duration.[12]
-
Record spectra at regular intervals (e.g., every 10-30 seconds) until no further spectral changes are observed. This final state is the photostationary state (PSS).
-
The characteristic change is a decrease in the π-π* band and an increase in the n-π* band (~450 nm).[13]
-
-
Calculate cis-Isomer Percentage at PSS: The percentage of cis-isomer at the PSS can be estimated using the absorbance at λmax before and after irradiation, although NMR is more precise for absolute quantification.[4]
-
cis → trans Isomerization:
-
Following UV irradiation, irradiate the same film with the visible light source to drive the isomerization back to the trans form. Record spectra periodically until the original spectrum is recovered.
-
Alternatively, to measure thermal relaxation, store the UV-irradiated sample in the dark at a constant temperature and record the spectrum over time (minutes to days) as it reverts to the trans form.[12]
-
4. Data Interpretation:
-
Compare the PSS achieved in the solid film to that of the same compound in a dilute solution. A significantly lower PSS in the film indicates AIQ.[4]
-
Observe the rate and reversibility of the switching cycles. Poor reversibility may indicate photodegradation or fatigue.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible photoswitching of encapsulated azobenzenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Solid-State Photochemical Energy Storage in Polymers with Azobenzene Side Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. researchgate.net [researchgate.net]
- 8. Role of Sterically Bulky Azobenzenes in the Molecular Assembly of Pyrene Derivatives: Rectangular Sheet-like Structures and Their Emission Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gating the photochromism of an azobenzene by strong host–guest interactions in a divalent pseudo[2]rotaxane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Gating the photochromism of an azobenzene by strong host–guest interactions in a divalent pseudo[2]rotaxane - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02811F [pubs.rsc.org]
- 11. research.chalmers.se [research.chalmers.se]
- 12. benchchem.com [benchchem.com]
- 13. Photo-isomerization and light-modulated aggregation behavior of azobenzene-based ionic liquids in aqueous solutions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08419F [pubs.rsc.org]
Technical Support Center: Isolating Pure trans-Azobenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful isolation of pure trans-azobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating trans- and cis-azobenzene?
The separation of trans- and cis-azobenzene isomers is primarily based on their differing physical properties. The trans isomer is thermodynamically more stable, less polar, and has a planar structure with no net dipole moment. In contrast, the cis isomer is less stable, more polar due to its bent geometry (possessing a dipole moment of 3.0 D), and generally has greater solubility in more polar solvents.[1][2] These differences in polarity and stability are exploited in chromatographic and recrystallization techniques.
Q2: Which purification method is better for isolating trans-azobenzene: column chromatography or recrystallization?
Both column chromatography and recrystallization are effective methods for purifying trans-azobenzene, and the choice often depends on the scale of the purification, the nature of the impurities, and the desired final purity. Column chromatography is excellent for separating compounds with different polarities and can be effective in removing the more polar cis-isomer and other polar byproducts.[3] Recrystallization is a highly effective technique for removing impurities from solid crystalline compounds and can yield very pure trans-azobenzene, especially when the impurities have different solubility profiles.[4] For achieving very high purity, a combination of both methods may be employed.
Q3: How can I prevent the isomerization of trans-azobenzene to the cis-isomer during purification?
To prevent unwanted isomerization of trans-azobenzene to the cis-isomer, it is crucial to minimize exposure to UV light and heat.[1][5] All purification steps, including solvent evaporation, should be conducted in the dark or under amber light. It is also advisable to avoid high temperatures during solvent removal; rotary evaporation at reduced pressure and moderate temperatures is recommended. Since the trans isomer is the more thermodynamically stable form, allowing a solution of azobenzene to equilibrate in the dark will favor the trans isomer.[6]
Troubleshooting Guides
Column Chromatography
Issue 1: I am not getting good separation between trans- and cis-azobenzene on my silica gel column.
-
Cause: The solvent system (mobile phase) may not have the optimal polarity.
-
Solution: The polarity of the eluent is critical for good separation. Since trans-azobenzene is less polar than cis-azobenzene, it will elute first from a normal-phase silica gel column. To improve separation, you can decrease the polarity of the solvent system. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the more polar solvent (e.g., ethyl acetate or dichloromethane). It is recommended to first test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives a good separation of the spots corresponding to the two isomers.[7]
Issue 2: My trans-azobenzene is isomerizing to the cis-isomer on the silica gel column.
-
Cause: The silica gel can be slightly acidic, which can catalyze the isomerization of azobenzene. Additionally, exposure to ambient light during the chromatography process can induce photoisomerization.
-
Solution: To mitigate acid-catalyzed isomerization, the silica gel can be deactivated by adding a small amount of a neutralizer like triethylamine (1-3%) to the eluent.[7] To prevent photoisomerization, it is crucial to protect the column from light by wrapping it in aluminum foil.
Issue 3: My compound is not eluting from the column.
-
Cause: The solvent system may be too non-polar for your compound, causing it to remain strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can incrementally increase the percentage of ethyl acetate. If the compound is still not eluting, a more polar solvent like methanol can be added in small percentages to the mobile phase.[7]
Recrystallization
Issue 1: I am getting a low yield after recrystallization.
-
Cause 1: Too much solvent was used to dissolve the crude product.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Using an excess of solvent will keep more of the desired product dissolved in the mother liquor upon cooling, thus reducing the yield.[4]
-
Cause 2: The cooling process was too rapid.
-
Solution 2: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and improves the overall recovery.[8]
Issue 2: The recrystallized product is not pure.
-
Cause 1: The chosen recrystallization solvent does not effectively differentiate between the desired compound and the impurities.
-
Solution 1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at both high and low temperatures.[4] It may be necessary to screen several solvents to find the optimal one.
-
Cause 2: The crystals were not washed properly after filtration.
-
Solution 2: After collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Principle of Separation | Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase based on polarity. | Difference in solubility of the compound and impurities in a solvent at varying temperatures.[4] |
| Typical Purity Achieved | Good to Excellent (>95%)[9] | Good to Excellent (>98%) |
| Typical Yield | Variable, depends on separation efficiency and fraction collection (can be >80%). | Moderate to High (can be >80-90% with proper technique).[9] |
| Applicability | Effective for separating mixtures of compounds with different polarities, including the cis and trans isomers. | Best for purifying crystalline solids from soluble or insoluble impurities. |
| Key Considerations | Requires careful selection of the solvent system; potential for isomerization on the stationary phase. | Requires finding a suitable solvent where the solubility of trans-azobenzene is high when hot and low when cold. |
| Isomer | Polarity | Dipole Moment | Typical TLC Behavior (Silica Gel) |
| trans-azobenzene | Less Polar | 0 D[2] | Higher Rf value |
| cis-azobenzene | More Polar | 3.0 D[2] | Lower Rf value |
Experimental Protocols
Protocol 1: Purification of trans-Azobenzene by Column Chromatography
This protocol describes the purification of a crude reaction mixture containing trans-azobenzene, cis-azobenzene, and other potential impurities using silica gel column chromatography.
1. Materials and Equipment:
-
Crude azobenzene mixture
-
Silica gel (60-120 mesh)
-
Glass chromatography column with a stopcock
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., 95:5 v/v)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude azobenzene mixture in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Rinse the sample flask with a small amount of eluent and add this to the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluate in fractions.
-
Continuously add more eluent to the top of the column to maintain a constant flow.
-
Monitor the separation by collecting small fractions and analyzing them by TLC. The less polar trans-azobenzene will elute before the more polar cis-azobenzene.
-
-
Isolation of Pure trans-Azobenzene:
-
Identify the fractions containing pure trans-azobenzene using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a moderate temperature, while protecting the sample from light.
-
Protocol 2: Purification of trans-Azobenzene by Recrystallization
This protocol describes the purification of crude trans-azobenzene by recrystallization from ethanol.
1. Materials and Equipment:
-
Crude trans-azobenzene
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
2. Procedure:
-
Dissolution:
-
Place the crude trans-azobenzene in an Erlenmeyer flask.
-
Add a minimal amount of ethanol.
-
Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
-
Visualizations
Caption: Experimental workflow for isolating pure trans-azobenzene.
Caption: Decision-making for selecting the appropriate purification method.
References
- 1. Photo-enhanced Aqueous Solubilization of an Azo-compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Chromatography [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Molecular engineering of cyclic azobenzene-peptide hybrid ligands for the purification of human blood Factor VIII via photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
addressing loss of photo-responsiveness in azobenzene compounds
Welcome to the technical support center for azobenzene-based photoswitches. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the photo-responsive behavior of azobenzene compounds.
Troubleshooting Guide: Loss of Photo-Responsiveness
This guide addresses the common problem of diminished or complete loss of photo-switching capability in azobenzene derivatives during experimentation.
Issue 1: No or Poor Isomerization Upon Irradiation
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Wavelength or Insufficient Light Power | Verify the absorption spectra (π-π* and n-π* transitions) of both trans and cis isomers of your specific azobenzene derivative. Ensure your light source (e.g., LED, laser) emits at the correct wavelength and provides sufficient power to induce isomerization without causing photodegradation. Use a power meter to quantify the light intensity at the sample.[1] |
| Aggregation-Caused Quenching (ACQ) | The hydrophobic nature of the azobenzene core can lead to aggregation in aqueous or polar solvents, which can quench the excited state and inhibit photoswitching.[2][3][4][5] To mitigate this, consider chemical modification by introducing polar or charged functional groups (e.g., carboxylates, sulfonates, quaternary ammonium salts, PEG chains).[1] Alternatively, for in vitro assays, use a minimal amount of a biocompatible co-solvent like DMSO.[1] |
| Steric Hindrance/Dense Packing | In solid-state systems like self-assembled monolayers (SAMs) or densely packed polymers, steric hindrance can severely restrict the conformational changes required for isomerization.[6][7][8][9][10] In SAMs, creating mixed monolayers with alkane thiol spacers can increase free volume and restore photoswitching.[6][7][8] For polymeric systems, designing polymers with greater free volume around the azobenzene moiety is crucial.[11] |
| Solvent Effects | The polarity of the solvent significantly impacts isomerization kinetics.[12][13] In highly polar solvents, the thermal cis-to-trans relaxation can be extremely fast, making the cis isomer appear absent upon UV irradiation.[12] Conversely, non-polar solvents might favor an inversion mechanism for isomerization.[13] It is crucial to select a solvent that is compatible with your desired switching kinetics. |
| Quenching by the Local Environment | The immediate microenvironment, such as the surface of a biomolecule, can quench the excited state of the azobenzene.[1] Consider tethering the photoswitch to the target using a flexible linker to create distance from potential quenching groups.[1] |
Issue 2: Compound Degrades or Photobleaches Over Time
Possible Causes & Solutions
| Cause | Recommended Action |
| Photodegradation | Prolonged exposure to high-intensity light, especially UV, can lead to irreversible chemical degradation of the azobenzene molecule.[14][15][16][17][18] This can involve the cleavage of the azo bond.[14][15] Minimize irradiation times and use the lowest effective light intensity. If possible, use visible-light-switchable azobenzenes to avoid UV-induced damage.[19][20][21] |
| Photo-oxidation | In the presence of oxygen, excited-state azobenzene can undergo photo-oxidation.[19] For sensitive experiments, consider deoxygenating the solvent by bubbling with an inert gas like nitrogen or argon. |
| Fatigue | Even without complete degradation, some azobenzene derivatives show fatigue after repeated switching cycles, leading to a gradual loss of photo-responsiveness.[1][22] If high cycle numbers are required, screen for more robust azobenzene derivatives. Some ortho-substituted compounds are known for their high fatigue resistance.[22] |
Frequently Asked Questions (FAQs)
Q1: Why is my azobenzene compound not switching in an aqueous buffer?
A1: This is often due to poor water solubility leading to aggregation.[1] The hydrophobic azobenzene molecules stack together, which prevents the necessary conformational change for isomerization. To address this, you can either introduce water-solubilizing groups onto your molecule or use a small amount of a co-solvent like DMSO.[1]
Q2: The biological effect of my photoswitch is very short-lived, and I have to constantly irradiate the sample. What can I do?
A2: This indicates that the cis isomer of your azobenzene is thermally unstable and rapidly reverts to the trans form.[1] The half-life of the cis isomer is highly dependent on its chemical structure and environment. To prolong the effect, you can:
-
Modify the Azobenzene: Introducing ortho-substituents (e.g., fluorine, methoxy groups) can dramatically increase the thermal half-life of the cis isomer.[19][22]
-
Lower the Temperature: If your experimental setup allows, reducing the temperature will slow down the thermal relaxation rate.
Q3: I am working with a self-assembled monolayer (SAM) of an azobenzene thiol on gold, but it shows no photo-response. Why?
A3: In a 100% azobenzene SAM, the molecules are often too tightly packed, leading to severe steric hindrance that completely prevents photo-isomerization.[6][7][8] To enable switching, you need to create more space between the azobenzene units. This can be achieved by forming a mixed SAM with a spacer molecule, such as an alkane thiol.[6][7]
Q4: Can I switch my azobenzene using only visible light?
A4: Yes, but it depends on the specific azobenzene derivative. Standard azobenzenes require UV light for the trans-to-cis isomerization.[23][24] However, by chemically modifying the azobenzene core, for example with push-pull substituents or ortho-methoxy groups, the absorption bands can be red-shifted, allowing for trans-to-cis switching with visible light (e.g., blue or green light).[19][25] This is highly desirable for biological applications to avoid UV-induced phototoxicity.[1][19][26]
Q5: How do I confirm that my azobenzene is actually isomerizing?
A5: The most common and effective methods are UV-Vis and ¹H NMR spectroscopy.
-
UV-Vis Spectroscopy: The trans and cis isomers have distinct absorption spectra. The trans isomer typically shows a strong π-π* absorption in the UV region and a weaker n-π* absorption at longer wavelengths. Upon isomerization to the cis form, the π-π* band decreases in intensity and blue-shifts, while the n-π* band often increases in intensity.[23][27]
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are different for the trans and cis isomers due to their different geometries. By taking NMR spectra before and after irradiation, you can quantify the ratio of the two isomers.[12]
Data Summary Tables
Table 1: Influence of Solvent Polarity on Isomerization
| Solvent | Polarity | Effect on trans-to-cis Isomerization | Effect on Thermal cis-to-trans Relaxation |
| Toluene | Low | Efficient photo-isomerization | Slow relaxation |
| THF | Medium | Efficient photo-isomerization (~80-90% cis)[12] | Moderate relaxation |
| Dichloromethane | Medium-High | Fast thermal relaxation can mask photo-isomerization[12] | Fast relaxation[12] |
| DMSO, DMF, Methanol | High | Very fast thermal relaxation often prevents observation of the cis isomer[12] | Very fast relaxation[12] |
Note: These are general trends. The exact behavior depends on the specific azobenzene derivative.
Table 2: Thermal Half-lives of Selected Azobenzene Derivatives
| Compound | Solvent | Thermal Half-life (τ₁/₂) of cis-isomer |
| Azobenzene | Acetonitrile | ~4.7 hours[27] |
| 4-Aminoazobenzene | Ethanol | minutes[27] |
| 4-Nitro-4'-dimethylaminoazobenzene | Toluene | seconds[27] |
| 2,2',6,6'-Tetrafluoroazobenzene | Acetonitrile | ~36.9 hours[27] |
| Ortho-aminated azobenzene derivative (Compound 9) | Acetonitrile | Several days[22] |
| Tetra-ortho-methoxy amidoazobenzene | Aqueous Solution | ~2.4 days[19] |
Experimental Protocols
Protocol 1: Monitoring Photo-isomerization using UV-Vis Spectroscopy
Objective: To monitor the trans-to-cis and cis-to-trans isomerization of an azobenzene compound by observing changes in its absorption spectrum.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the azobenzene compound in a suitable spectroscopic-grade solvent (e.g., DMSO, ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of ~1.0 for the trans isomer's π-π* transition.[23]
-
Initial Spectrum: Record the absorption spectrum of the sample in the dark. This spectrum represents the thermally stable, predominantly trans isomer.[23][27]
-
trans → cis Isomerization: Irradiate the sample with a UV light source (e.g., 365 nm LED) directly inside the spectrophotometer. Record spectra at regular intervals until no further spectral changes are observed.[23] The final spectrum represents the photostationary state (PSS) enriched in the cis isomer.
-
cis → trans Isomerization (Light-induced): Following UV irradiation, irradiate the sample with a visible light source (e.g., >450 nm LED) to drive the isomerization back to the trans form, again recording spectra until the PSS is reached.[23]
-
cis → trans Isomerization (Thermal): To measure the thermal half-life, first enrich the cis isomer by UV irradiation. Then, store the sample in the dark at a constant temperature. Record the absorption spectrum at regular time intervals as the compound thermally reverts to the trans isomer.[23] The kinetics are typically first-order, from which the half-life can be calculated.
Visualizations
Diagrams of Key Processes
Caption: The reversible photo-isomerization cycle of azobenzene.
Caption: Troubleshooting workflow for loss of photo-responsiveness.
Caption: Workflow for UV-Vis analysis of photo-isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric hindrance of photoswitching in self-assembled monolayers of azobenzene and alkane thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A steric hindrance alleviation strategy to enhance the photo-switching efficiency of azobenzene functionalized metal–organic frameworks toward tailorable carbon dioxide capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. experts.tsu.edu [experts.tsu.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Controlling azobenzene photoswitching through combined ortho -fluorination and -amination - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07308A [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. Azobenzene - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Detour to success: photoswitching via indirect excitation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02538E [pubs.rsc.org]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Surface Interaction Effects on Azobenzene Isomerization
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with azobenzene isomerization in surface-based experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the photoisomerization of my azobenzene derivative quenched on a metallic surface?
A1: Quenching of photoisomerization on metallic surfaces is a common issue arising from strong electronic coupling between the azobenzene's π-system and the metal substrate.[1][2] This interaction can provide a rapid, non-radiative decay pathway for the excited state of the azobenzene, preventing the conformational change to the cis isomer. The proximity to the metal surface can lead to energy transfer, effectively suppressing the desired photoisomerization.[3]
Q2: How can I decouple the azobenzene molecule from the substrate to enable isomerization?
A2: Several strategies can be employed to decouple the azobenzene from the surface:
-
Introduce Bulky Spacer Groups: Incorporating bulky substituents, such as tert-butyl groups, into the azobenzene structure can act as "legs" that physically lift the photoswitchable core away from the surface.[4][5][6] This increased distance reduces the electronic coupling with the substrate.
-
Utilize Insulating Layers: Depositing a thin insulating layer, like sodium chloride (NaCl), on the metallic substrate can electronically decouple the azobenzene from the metal, allowing for isomerization.[7][8]
-
Employ 3D Molecular Architectures: Designing molecules with a three-dimensional structure where only a portion of the molecule is in contact with the surface can leave other azobenzene units free to isomerize.[9]
Q3: What is the effect of different metallic substrates on azobenzene isomerization?
A3: The choice of metallic substrate significantly impacts isomerization:
-
Gold (Au): While gold surfaces can quench isomerization,[1] successful light-induced and STM-induced switching has been demonstrated on Au(111) for appropriately designed molecules with decoupling elements.[4][5]
-
Silver (Ag): Similar to gold, silver surfaces can also suppress photoisomerization.[2]
-
Copper (Cu): Copper surfaces can be reactive, leading to the dissociation of the azobenzene molecule, which is a different deactivation pathway than quenching.[10][11]
-
Platinum (Pt): Studies suggest that the electronic coupling between azobenzene and Pt{111} is weaker than with Au{111}, making it a potentially better metallic substrate to reduce quenching.[1]
Q4: Can I induce isomerization without using light?
A4: Yes, especially for surface-bound azobenzene, isomerization can be triggered by the tip of a Scanning Tunneling Microscope (STM).[12][13] This can occur through two primary mechanisms:
-
Inelastic Electron Tunneling: Electrons tunneling from the STM tip can excite vibrational modes of the molecule, leading to isomerization.[7]
-
Electric Field: The strong electric field present in the STM junction can also induce the reversible trans-cis isomerization.[4][5]
Troubleshooting Guides
Issue 1: Low or No Conversion to the cis-Isomer Upon Irradiation
| Possible Cause | Troubleshooting Steps |
| Strong Molecule-Substrate Coupling | 1. Synthesize azobenzene derivatives with bulky spacer groups (e.g., tert-butyl groups) to increase the distance from the surface. 2. Deposit a thin insulating layer (e.g., NaCl) between the substrate and the azobenzene.[7][8] 3. Consider using a substrate with weaker electronic coupling, such as platinum instead of gold.[1] |
| Incorrect Wavelength or Insufficient Light Intensity | 1. Verify the absorption spectrum of your surface-adsorbed azobenzene, as it may be different from the solution-phase spectrum. 2. Ensure the excitation wavelength corresponds to the π-π* transition of the trans-isomer. 3. Increase the light intensity or irradiation time, being mindful of potential photodegradation. |
| Surface-Catalyzed Decomposition | 1. If using a reactive substrate like copper, consider switching to a more inert surface like gold or an insulator.[10][11] 2. Use surface characterization techniques (e.g., XPS) to check for molecular dissociation. |
| Aggregation-Induced Quenching | 1. Control the surface coverage to prevent the formation of dense aggregates. 2. Design molecules that self-assemble into well-ordered monolayers where intermolecular interactions do not inhibit switching. |
Issue 2: Rapid Thermal Back-Isomerization to the trans-Isomer
| Possible Cause | Troubleshooting Steps |
| Substrate-Mediated Relaxation | 1. The metallic surface can provide a pathway for accelerated thermal relaxation. Decoupling strategies (spacers, insulating layers) can help mitigate this. 2. Some studies on gold nanoparticles have shown accelerated thermal cis-to-trans isomerization.[3][14] |
| Molecular Design | 1. The inherent thermal stability of the cis-isomer is dependent on the molecular structure. "Push-pull" substituted azobenzenes often have faster thermal relaxation. 2. Consider molecular designs that increase the stability of the cis-isomer. |
| Environmental Factors | 1. Perform experiments at lower temperatures to slow down the thermal relaxation process. |
Data Presentation
Table 1: Strategies for Mitigating Surface Effects on Azobenzene Isomerization
| Strategy | Method | Example(s) | Key Outcome |
| Steric Decoupling | Introduction of bulky side groups | 3,3',5,5'-tetra-tert-butylazobenzene (TBA)[4][5] | Physically lifts the azobenzene core from the surface, reducing electronic quenching. |
| Electronic Decoupling | Use of a thin insulating interlayer | Azobenzene on NaCl/Ag(111)[7][8] | Prevents charge and energy transfer between the molecule and the metallic substrate. |
| Substrate Selection | Choosing a less interactive metal | Platinum (Pt) instead of Gold (Au)[1] | Weaker electronic coupling leads to a lower quenching rate. |
| Three-Dimensional Design | Synthesis of complex molecular architectures | Tetra(azobenzene)methane on Ag(111)[9] | Upright azobenzene units are decoupled from the surface and remain photoswitchable. |
Experimental Protocols
General Protocol for STM-Induced Isomerization of Azobenzene on a Surface
-
Substrate Preparation:
-
Obtain a single-crystal substrate (e.g., Au(111)).
-
Clean the substrate in ultra-high vacuum (UHV) by cycles of sputtering with inert gas ions (e.g., Ar+) and subsequent annealing to obtain a clean, well-ordered surface.
-
-
Molecular Deposition:
-
Deposit the azobenzene derivative onto the clean substrate via thermal evaporation from a Knudsen cell in UHV.
-
Control the deposition rate and time to achieve the desired surface coverage (sub-monolayer to monolayer).
-
The substrate can be held at room temperature or cooled to cryogenic temperatures during deposition to influence molecular assembly.
-
-
STM Imaging and Manipulation:
-
Cool the sample to low temperatures (e.g., 5 K) to minimize thermal diffusion and increase imaging stability.
-
Image the adsorbed molecules in constant-current mode to determine their adsorption geometry and arrangement.
-
To induce isomerization, position the STM tip over a target molecule.
-
Apply a voltage pulse of a specific magnitude and duration. The required voltage will depend on the molecule-substrate system and the desired isomerization pathway (trans to cis or cis to trans).[4][5]
-
Alternatively, isomerization can be induced by scanning at a specific bias voltage that excites the molecule.
-
-
Data Analysis:
-
Acquire STM images before and after the voltage pulse to confirm a change in the molecule's conformation, which is indicative of isomerization.
-
Analyze the apparent height and shape of the molecule in the STM images to distinguish between the trans and cis isomers.[9]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Isomerization of an azobenzene derivative on a thin insulating layer by inelastically tunneling electrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversible Photoswitching and Isomer‐Dependent Diffusion of Single Azobenzene Tetramers on a Metal Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coverage-driven dissociation of azobenzene on Cu(111): a route towards defined surface functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Elucidation of Isomerization Pathways of a Single Azobenzene Derivative Using an STM - The Journal of Physical Chemistry Letters - Figshare [figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Light-Induced and Thermal Isomerization of Azobenzenes on Immobilized Gold Nanoparticle Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the E-Z Configuration of Azobenzene: A Comparative Guide to 2D NMR and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. Azobenzene and its derivatives are fundamental building blocks in photoswitchable materials, molecular machines, and photopharmacology, where their function is dictated by the reversible isomerization between the E (trans) and Z (cis) configurations. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the unambiguous validation of these isomers, supported by experimental data and protocols.
Differentiating E- and Z-Azobenzene with 2D NMR
The key to distinguishing between the E and Z isomers of azobenzene lies in the spatial arrangement of their phenyl rings. In the planar E-isomer, the phenyl groups are on opposite sides of the N=N double bond, placing the ortho-protons far apart. Conversely, the non-planar Z-isomer holds the phenyl groups on the same side, bringing the ortho-protons into close proximity (less than 4 Å).[1] This spatial relationship can be definitively identified using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).[2][3]
These techniques detect through-space correlations between protons that are close to each other, irrespective of through-bond connectivity.[1] A cross-peak between the signals of the ortho-protons in a 2D NOESY or ROESY spectrum is a clear indication of their spatial proximity, thus confirming the Z configuration.[4] The absence of such a cross-peak supports the assignment of the E configuration.
Table 1: Comparison of ¹H NMR Chemical Shifts and NOESY Correlations for E- and Z-Azobenzene
| Isomer | Ortho-Proton Chemical Shift (δ, ppm) | Meta-Proton Chemical Shift (δ, ppm) | Para-Proton Chemical Shift (δ, ppm) | Key 2D NOESY Cross-Peak |
| E-Azobenzene | ~7.8-7.9 | ~7.4-7.5 | ~7.3-7.4 | Absent between ortho-protons of opposite rings |
| Z-Azobenzene | ~6.8-6.9 | ~7.1-7.2 | ~7.0-7.1 | Present between ortho-protons of opposite rings |
Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns. The upfield shift of all protons in the Z-isomer is a characteristic feature.[5]
Caption: NOE signal relationship for E- and Z-azobenzene ortho-protons.
Experimental Protocol: 2D NOESY for Azobenzene Analysis
This protocol outlines the steps for acquiring a 2D NOESY spectrum to validate the configuration of a photoswitched azobenzene sample.
A. Sample Preparation and Isomerization:
-
Prepare a solution of E-azobenzene in a deuterated solvent (e.g., benzene-d6 or CDCl₃) at a concentration of 5-10 mM in an NMR tube.
-
Acquire a standard 1D ¹H NMR spectrum of the pure E-isomer.
-
To generate the Z-isomer, irradiate the sample with UV light (e.g., 365 nm) until the photostationary state is reached, which can be monitored by the changes in the 1D ¹H NMR spectrum.[5] The characteristic upfield shift of aromatic protons indicates the E-to-Z conversion.[6]
B. 2D NOESY Experiment Setup:
-
Load the NMR tube containing the mixture of E- and Z-isomers (or the purified Z-isomer) into the spectrometer.
-
Load a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).[1]
-
Set the spectral width to encompass all proton signals.
-
Set the number of points in the direct (F2) and indirect (F1) dimensions. A typical setup might be 2048 points in F2 and 256-512 increments in F1.
-
Crucially, set an appropriate mixing time (d8). For small molecules like azobenzene, a mixing time in the range of 500 ms to 1.5 s is generally effective. This time allows for the buildup of the Nuclear Overhauser Effect.[1]
-
Set the number of scans (ns) to a multiple of 2 or 8, depending on the specific pulse program, to achieve an adequate signal-to-noise ratio.[1]
-
Acquire the 2D NOESY data.
C. Data Processing and Analysis:
-
Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Analyze the 2D spectrum for cross-peaks. A cross-peak correlating the ortho-proton signals of the azobenzene phenyl rings confirms the presence of the Z-isomer.
Caption: Workflow for validating Z-azobenzene using 2D NOESY.
Comparison with Alternative Validation Methods
While 2D NMR is a powerful tool, other spectroscopic techniques are also employed to characterize azobenzene isomerization. Each method offers distinct advantages and limitations.
Table 2: Performance Comparison of Azobenzene Isomer Validation Techniques
| Technique | Principle | Advantages | Disadvantages |
| 2D NOESY/ROESY NMR | Detects through-space proton-proton proximity (< 5 Å).[3] | Provides unambiguous structural proof of configuration in solution; Can analyze E/Z mixtures. | Requires longer acquisition times; Less sensitive than other methods; Requires specialized instrumentation. |
| 1D ¹H NMR | E- and Z-isomers have distinct chemical shifts due to different electronic environments and ring-current effects.[5][6] | Fast and readily available; Good for monitoring isomerization kinetics.[7] | Assignment can be ambiguous for complex derivatives without 2D data; Provides indirect structural evidence. |
| UV-Vis Spectroscopy | E- and Z-isomers exhibit different absorption spectra (e.g., E-isomer has a strong π-π* band ~320-350 nm, Z-isomer has a weaker n-π* band ~440 nm).[8] | Highly sensitive and excellent for quantifying isomer ratios and monitoring switching kinetics; Fast and simple. | Provides no direct structural information on its own; Spectra can be convoluted by other chromophores. |
| X-ray Crystallography | Provides precise bond lengths and angles by diffracting X-rays from a single crystal. | The "gold standard" for definitive solid-state structure determination.[9] | Requires a suitable single crystal, which can be difficult to grow, especially for the metastable Z-isomer; Structure may differ from the solution-state conformation. |
Conclusion
For the definitive validation of the E and Z configuration of azobenzene in solution, 2D NOESY or ROESY NMR spectroscopy is the most direct and powerful method. It provides irrefutable evidence of the through-space proximity of the phenyl rings in the Z-isomer. While techniques like 1D NMR and UV-Vis spectroscopy are invaluable for routine monitoring and kinetic studies due to their speed and simplicity, they offer indirect structural evidence. X-ray crystallography remains the ultimate tool for solid-state characterization but is not always feasible and may not reflect the behavior in solution. Therefore, a comprehensive analysis, leveraging the strengths of each technique, is often the most robust approach, with 2D NMR serving as the cornerstone for unambiguous configurational assignment.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Azobenzene vs. Stilbene: A Comparative Guide to Molecular Photoswitches
In the realm of molecular machinery and photopharmacology, the ability to remotely control biological and chemical processes with light is a paramount advantage. At the heart of this capability are molecular photoswitches, molecules that undergo reversible structural changes in response to light. Among the most extensively studied and utilized photoswitches are azobenzene and stilbene. This guide provides a detailed, data-driven comparison of these two classes of photochromic molecules to aid researchers, scientists, and drug development professionals in selecting the optimal switch for their specific applications.
Core Principles of Photoisomerization
Both azobenzene and stilbene derive their photoswitching ability from the photoisomerization of a central double bond. For azobenzene, this is a nitrogen-nitrogen double bond (N=N), while for stilbene, it is a carbon-carbon double bond (C=C). Upon absorption of light of a specific wavelength, these molecules can be converted from their more stable trans (or E) isomer to a less stable cis (or Z) isomer. This isomerization induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum.[1][2][3] The cis isomer can then revert to the trans form either through irradiation with a different wavelength of light or via thermal relaxation in the dark.[4][5]
Comparative Photophysical and Photochemical Properties
The utility of a molecular photoswitch is defined by several key performance parameters, including its absorption spectra, the efficiency of photoisomerization (quantum yield), and the stability of its metastable state (thermal half-life). These properties are highly dependent on the molecular structure, including the nature of substituents on the phenyl rings, and the solvent environment.[6][7]
| Property | Azobenzene | Stilbene | Key Considerations & References |
| Central Double Bond | N=N | C=C | The N=N bond in azobenzene allows for a lower energy n-π* transition, which is often in the visible range.[5][8] |
| λmax (trans → cis) | ~320-380 nm (π-π)~440 nm (n-π) | ~280-320 nm (π-π) | Azobenzene's n-π transition can often be triggered with less harmful, longer wavelength UV-A or even visible light, a significant advantage for biological applications.[9][10][11] Stilbene typically requires higher energy UV-B light. |
| λmax (cis → trans) | Visible light (e.g., blue light) or thermal | UV light or thermal | The reverse isomerization in azobenzenes can often be induced by visible light, allowing for bidirectional photonic control.[1] |
| Quantum Yield (Φtrans→cis) | 0.1 - 0.3 | 0.2 - 0.5 | Stilbene generally exhibits a higher quantum yield for trans to cis isomerization, meaning it is more efficient at converting light energy into a structural change.[5][12] |
| Quantum Yield (Φcis→trans) | 0.4 - 0.6 | ~0.35 | Azobenzene typically has a higher quantum yield for the reverse cis to trans isomerization. |
| Thermal Half-life of cis Isomer | Milliseconds to years (highly tunable) | Generally very long (days to years) | The thermal stability of cis-azobenzene can be extensively tuned through chemical modification, allowing for applications requiring either fast or very slow thermal relaxation.[4][10] The cis isomer of stilbene is generally more thermodynamically stable than that of azobenzene.[9] |
| Photochemical Side Reactions | Generally robust and photostable | Can undergo photocyclization to form dihydrophenanthrene, which can be irreversible.[9] | Azobenzene's high photostability makes it suitable for applications requiring many switching cycles. |
| Solubility in Water | Low, but can be improved with polar substituents. The Z isomer is generally more soluble than the E isomer.[9] | Low, requires solubilizing groups for aqueous applications. | For biological applications, both molecules often require chemical modification to enhance water solubility.[13] |
Visualizing the Photoswitching Process
The fundamental process of photoisomerization for both azobenzene and stilbene can be represented as a reversible reaction, as depicted in the following diagrams.
Caption: Reversible photoisomerization of azobenzene between its trans and cis states.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 10. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Absorption Spectra of 2,2'-Bipyridine: Computational vs. Experimental Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental and computationally-derived UV-Vis absorption spectra of C12H10N2, commonly known as 2,2'-bipyridine. An essential ligand in coordination chemistry and a fundamental building block in the development of novel therapeutic agents, a thorough understanding of its electronic properties is paramount. This document summarizes key quantitative data, outlines experimental and computational methodologies, and presents a logical workflow for spectral analysis.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the experimentally measured and computationally predicted absorption maxima (λmax), molar absorptivity (ε), and calculated excitation energies with corresponding oscillator strengths for 2,2'-bipyridine.
| Parameter | Experimental Value | Computational Value | Methodology/Reference |
| λmax (nm) | 281 | ~280-290 | Experimental: Acetonitrile solution[1] |
| 280 | Experimental: Water solution[2] | ||
| 281 | Experimental: Methanol solution[2] | ||
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | 11,200 at 281 nm | - | Experimental: Acetonitrile solution[1] |
| Excitation Energy (eV) & Oscillator Strength (f) | - | ~4.3-4.4 eV (f > 0) | Computational: TD-DFT/B3LYP (typical) |
Note: Computational values are often reported as vertical excitation energies and oscillator strengths. The λmax corresponds to the transition with the highest oscillator strength. The exact calculated values can vary depending on the level of theory, basis set, and solvent model employed.
Experimental and Computational Protocols
Experimental Measurement of UV-Vis Absorption Spectra
The experimental absorption spectrum of 2,2'-bipyridine is typically determined using a UV-Vis spectrophotometer. A detailed protocol involves the following steps:
-
Sample Preparation: A stock solution of 2,2'-bipyridine is prepared by accurately weighing the solid compound and dissolving it in a UV-grade solvent (e.g., acetonitrile, ethanol, water) to a known concentration. Serial dilutions are then performed to obtain a range of concentrations suitable for spectrophotometric analysis.
-
Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is calibrated using a blank solution containing only the solvent. The absorbance of the 2,2'-bipyridine solutions is then measured over a specific wavelength range (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
-
Data Analysis: The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Computational Prediction of UV-Vis Absorption Spectra
The theoretical absorption spectrum of 2,2'-bipyridine is commonly calculated using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for studying excited states. The general workflow is as follows:
-
Molecular Geometry Optimization: The ground-state geometry of the 2,2'-bipyridine molecule is optimized using a selected density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Excited State Calculations: Using the optimized geometry, a TD-DFT calculation is performed to obtain the vertical excitation energies and corresponding oscillator strengths for a number of low-lying excited states.
-
Solvent Effects: To simulate the experimental conditions more accurately, solvent effects can be included in the calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Spectrum Simulation: The calculated excitation energies (often converted to wavelengths) and oscillator strengths are used to generate a theoretical absorption spectrum, typically by fitting Gaussian or Lorentzian functions to the calculated transitions.
Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the experimental and computational absorption spectra of a molecule like 2,2'-bipyridine.
Conclusion
The comparison between experimental and computational absorption spectra of 2,2'-bipyridine reveals a good agreement, with TD-DFT methods providing reliable predictions of the main absorption features. Minor discrepancies can arise from the choice of computational parameters and the inherent approximations in theoretical models. For drug development professionals and researchers, this combined approach of experimental validation and computational insight offers a powerful tool for understanding and predicting the photophysical properties of molecules, aiding in the rational design of new compounds with desired electronic characteristics.
References
A Comparative Guide to Near-Infrared Photoswitches Beyond Azobenzene
For Researchers, Scientists, and Drug Development Professionals
The quest for precise spatiotemporal control in biological systems and advanced materials has propelled the development of molecular photoswitches. While azobenzene has been a foundational tool, its reliance on UV-Vis light for isomerization limits its application in biological contexts due to poor tissue penetration and potential phototoxicity. This guide provides a comprehensive comparison of emerging alternatives that operate in the near-infrared (NIR) window (700-1000 nm), offering deeper tissue penetration and reduced phototoxicity, making them ideal for in vivo applications and advanced photopharmacology.
This guide focuses on three promising classes of organic photoswitches—Diarylethenes, Spiropyrans, and Hemithioindigos—and explores the use of Upconverting Nanoparticles (UCNPs) as a versatile platform for indirect NIR photoswitching.
Performance Comparison of NIR Photoswitches
The following tables summarize key quantitative data for representative NIR-responsive photoswitches from different classes. It is important to note that these parameters can be highly dependent on the molecular structure and the solvent used.
Table 1: Diarylethene Derivatives
| Compound/Derivative | λ_max (Open-ring) (nm) | λ_max (Closed-ring) (nm) | Forward λ (nm) | Reverse λ (nm) | Φ (Open→Close) | Φ (Close→Open) | Thermal Half-life (t_1/2) | Fatigue Resistance | Solvent |
| DAE with Phenylpyridinium | - | 700-750 (phosphorescence) | 365 | >600 | - | - | Thermally stable | Good | Aqueous media |
| DAE with PbS Nanocrystals | - | - | UV | Green | - | - | Thermally stable | >4 cycles with no obvious fatigue | - |
| Water-soluble DAE | - | - | 532 | - | - | High | Thermally stable | High | Aqueous solution |
Table 2: Spiropyran and Merocyanine Derivatives
| Compound/Derivative | λ_max (Spiro) (nm) | λ_max (Mero) (nm) | Forward λ (nm) | Reverse λ (nm) | Φ (Spiro→Mero) | Φ (Mero→Spiro) | Thermal Half-life (t_1/2) | Fatigue Resistance | Solvent |
| Cationic Spiropyrans | Colorless | Far-red/NIR | Visible | Different visible λ | - | - | - | - | - |
| Bis-spiropyran on UCNPs | - | - | 980 (indirect) | - | - | - | - | - | - |
Table 3: Hemithioindigo Derivatives
| Compound/Derivative | λ_max (Z-isomer) (nm) | λ_max (E-isomer) (nm) | Forward λ (nm) | Reverse λ (nm) | Φ (Z→E) | Φ (E→Z) | Thermal Half-life (t_1/2) of E-isomer | Fatigue Resistance | Solvent |
| peri-Anthracenethioindigo (PAT) | 590 | 800 | 800 | 590 | High | High | Days | High | - |
| Bipyrrole-containing HTI | - | - | NIR | NIR | Near-quantitative | Near-quantitative | Thermally bistable | - | - |
Table 4: Upconverting Nanoparticle (UCNP)-based Systems
| UCNP Composition | Excitation λ (nm) | Emission λ (nm) | Photoswitch Actuated | Key Feature |
| NaYF4:Tm,Yb | 975 | Blue | Azobenzene (AAQ) | Remote control of ion channels in brain slices.[1] |
| NaYF4:Er,Yb/Tm,Yb (core-shell) | 980 (intensity dependent) | UV (high power), Visible (low power) | Dithienylethene (DTE) | Two-way switching with a single NIR wavelength.[2] |
Experimental Protocols
General Synthesis of a Diarylethene Photoswitch
This protocol provides a generalized approach for the synthesis of a 1,2-dithienylethene derivative, a common core for diarylethene photoswitches.
-
Synthesis of the Thiophene Precursor:
-
Start with a commercially available thiophene derivative.
-
Perform a Vilsmeier-Haack formylation to introduce an aldehyde group at the 2-position.
-
Protect the aldehyde group, for example, as a diethyl acetal.
-
Perform a lithium-halogen exchange at the 3-position using n-butyllithium, followed by quenching with an electrophile to introduce a desired substituent.
-
Deprotect the aldehyde to yield the functionalized thiophene-2-carbaldehyde.
-
-
Coupling Reaction:
-
React two equivalents of the thiophene precursor with a perfluorocyclopentene in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature. This forms the diarylethene core.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel, followed by recrystallization to obtain the pure diarylethene photoswitch.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Measurement of Photoswitching Quantum Yield
The photoisomerization quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photoswitch. This protocol outlines a general method for its determination.
-
Sample Preparation:
-
Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., acetonitrile, toluene) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength.
-
-
Actinometry:
-
Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate for UV-Vis) or a calibrated photodiode.
-
-
Irradiation and Monitoring:
-
Irradiate the sample solution with a monochromatic light source at a wavelength where one isomer absorbs.
-
Monitor the change in the absorption spectrum at regular time intervals using a UV-Vis spectrophotometer until the photostationary state (PSS) is reached.
-
-
Data Analysis:
-
Calculate the number of molecules isomerized from the change in absorbance.
-
Calculate the number of photons absorbed by the sample from the photon flux and the absorbance of the solution.
-
The quantum yield is the ratio of the number of molecules isomerized to the number of photons absorbed.
-
Visualizations of Mechanisms and Workflows
Signaling Pathway: Photocontrol of an Ion Channel
The following diagram illustrates a common application of photoswitches in photopharmacology: the reversible control of an ion channel. A photoswitchable ligand is tethered to the channel, and its isomerization controls the ligand's ability to bind to and either block or open the channel pore.
Caption: Photocontrol of an ion channel using a photoswitchable ligand.
Mechanism: Upconverting Nanoparticle (UCNP) Mediated Photoswitching
UCNPs can absorb low-energy NIR light and emit higher-energy visible or UV light, which can then be used to isomerize a nearby photoswitch. This provides an indirect method for NIR photoswitching.
Caption: Mechanism of UCNP-mediated photoswitching.
Experimental Workflow: Characterization of a Novel Photoswitch
This diagram outlines a typical workflow for the synthesis and characterization of a new photoswitchable molecule.
Caption: Experimental workflow for photoswitch characterization.
References
A Comparative Guide to Confirming the Purity of Synthesized Azobenzene by HPLC Analysis
For researchers and professionals in drug development and materials science, confirming the purity of synthesized photoswitchable molecules like azobenzene is a critical step. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of the two primary HPLC modes—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for the purity analysis of azobenzene, supported by experimental data and detailed protocols.
The choice between RP-HPLC and NP-HPLC fundamentally depends on the polarity of the analytes and the desired separation mechanism. In the context of azobenzene synthesis, analysis must resolve the target trans-azobenzene from potential impurities, including unreacted starting materials (e.g., aniline, nitrobenzene), byproducts, and the cis-azobenzene isomer, which may be present after synthesis or upon exposure to light.
Comparative Performance of HPLC Methods
The following table summarizes typical performance data for the separation of azobenzene and its isomers using validated RP-HPLC and NP-HPLC methods. This data is crucial for selecting the optimal method for purity assessment, where baseline resolution between the main peak and any impurities is paramount.
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Normal-Phase HPLC (NP-HPLC) |
| Principle | Separation based on hydrophobicity. Non-polar compounds are retained longer. | Separation based on polarity. Polar compounds are retained longer. |
| Stationary Phase | C8 (Octylsilyl) silica gel | Silica Gel |
| Mobile Phase | Acetonitrile:Acetate Buffer (pH 4.1) (11:14 v/v)[1] | n-Hexane:Isopropanol (90:10 v/v) |
| Retention Time (tR) | cis-Azobenzene: ~9.5 mintrans-Azobenzene: ~11.0 min[1] | trans-Azobenzene: ~5.0 mincis-Azobenzene: ~6.5 min |
| Resolution (Rs) | > 1.5 between cis and trans isomers[1] | > 2.0 between trans and cis isomers |
| Typical Purity | >99% achievable | >99% achievable |
| Advantages | Robust, highly reproducible, wide availability of columns, good for separating non-polar impurities. | Excellent for separating structural isomers[2]; can provide different selectivity compared to RP-HPLC. |
| Disadvantages | May have lower selectivity for certain isomers compared to NP-HPLC. | Sensitive to water content in the mobile phase; solvents are more hazardous and expensive. |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below. These protocols serve as a foundation and may require optimization based on specific instrumentation and the impurity profile of the synthesized azobenzene.
Method A: Reversed-Phase HPLC (RP-HPLC) Protocol
This method is effective for separating azobenzene from both its cis-isomer and potentially more polar or non-polar impurities.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Partisil 10 µm C8, 25 cm x 4.6 mm[1].
-
Mobile Phase: A mixture of acetonitrile and acetate buffer (pH 4.1) in a ratio of 11:14 (v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 313 nm for azobenzene isomers[1]. A secondary wavelength, such as 254 nm, can also be monitored[1].
-
Injection Volume: 25 µL[1].
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized azobenzene sample in acetonitrile to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
The purity of the synthesized azobenzene is determined by calculating the area percentage of the main peak (typically trans-azobenzene) relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method B: Normal-Phase HPLC (NP-HPLC) Protocol
This method offers alternative selectivity and is particularly adept at separating geometric isomers.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or DAD detector.
-
-
Chromatographic Conditions:
-
Column: Silica gel column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 325 nm (for trans-azobenzene) and 450 nm (for cis-azobenzene).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized azobenzene sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter compatible with organic solvents.
-
-
Data Analysis:
-
Calculate the purity using the peak area normalization method as described for the RP-HPLC protocol.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for obtaining reproducible and reliable results in HPLC analysis.
Caption: Workflow for HPLC Purity Analysis of Azobenzene.
Conclusion
Both Reversed-Phase and Normal-Phase HPLC are powerful techniques for confirming the purity of synthesized azobenzene.
-
RP-HPLC on a C8 or C18 column is generally the first choice due to its robustness, reproducibility, and wide applicability. It provides excellent separation for azobenzene from many potential polar and non-polar impurities.
-
NP-HPLC on a silica column serves as an excellent orthogonal method. It offers a different selectivity profile that can be particularly advantageous for resolving challenging-to-separate geometric isomers or impurities with similar hydrophobicity but different polarities.
For rigorous purity confirmation, employing both methods can provide a comprehensive and reliable assessment of the synthesized compound. The choice of the primary method will depend on the expected impurities based on the synthetic route and the specific separation goals of the analysis.
References
A Comparative Study of Azobenzene Isomerization: Solution vs. Solid State
For Researchers, Scientists, and Drug Development Professionals
Azobenzene and its derivatives are quintessential photochromic molecules, capable of reversible isomerization between their trans and cis isomers upon light irradiation. This unique property has led to their widespread application in diverse fields, from drug delivery and molecular machines to optical data storage. The efficiency and kinetics of this isomerization are highly dependent on the surrounding environment. This guide provides a comparative analysis of azobenzene isomerization in solution versus the solid state, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The isomerization behavior of azobenzene is quantified by two key parameters: the photoisomerization quantum yield (Φ), which measures the efficiency of the light-induced conversion, and the thermal relaxation half-life (t½), which describes the stability of the metastable cis isomer. The following tables summarize these parameters for azobenzene and its derivatives in different environments.
Table 1: Photoisomerization Quantum Yields (Φ) of Azobenzene Derivatives in Solution
| Azobenzene Derivative | Solvent | Φ (trans → cis) | Φ (cis → trans) | Reference |
| Unsubstituted Azobenzene | Methanol | 0.11 - 0.14 | 0.41 - 0.44 | [1] |
| Unsubstituted Azobenzene | Hexane | ~0.25 | ~0.50 | [2] |
| Unsubstituted Azobenzene | Acetonitrile | 0.11 | 0.46 | [1] |
| 4-Aminoazobenzene | Ethanol | - | - | [3] |
| 4-Nitro-4'-dimethylaminoazobenzene | Toluene | - | - | [3] |
Table 2: Thermal cis-to-trans Isomerization Half-Lives (t½) and Activation Energies (Ea) in Solution
| Azobenzene Derivative | Solvent | Temperature (°C) | t½ | Ea (kJ/mol) | Reference |
| Unsubstituted Azobenzene | Various | Varies | Hours to Days | ~95 | [3] |
| Push-Pull Substituted | Various | Varies | Milliseconds to Seconds | Lower than unsubstituted | [3] |
| Ortho-substituted | Various | Varies | Can be very long (hours to years) | Higher than unsubstituted | [3] |
| 4-Anilino-4'-nitroazobenzene | Various | 25 | Varies with solvent polarity | Varies with solvent polarity | [4] |
| 4-hexyl-4′-methoxyazobenzene | Chloroform | Varies | - | - | [5] |
Table 3: Isomerization Data for Azobenzene Derivatives in the Solid State (Polymer Films)
| Polymer System | State | cis-isomer content at PSS (%) | Thermal Relaxation t½ (days) | Reference |
| Methacrylate with directly attached azobenzene | Solid Film | 56 | 7.0 | [6][7] |
| Acrylate with directly attached azobenzene | Solid Film | 43 | 6.7 | [6][7] |
| Methacrylate with C2H4O linker | Solid Film | 85 | 4.5 | [6][7] |
| Acrylate with C2H4O linker | Solid Film | 80 | 4.3 | [6][7] |
| Methacrylate with C4H8O linker | Solid Film | 97 | 3.6 | [6][7] |
| Acrylate with C4H8O linker | Solid Film | 96 | 3.3 | [6][7] |
Key Observations from the Data
-
Solution Phase: In solution, the photoisomerization quantum yields and thermal relaxation rates are significantly influenced by solvent polarity and viscosity.[8] For instance, the rate of thermal cis-to-trans isomerization for some derivatives increases with solvent polarity.[4]
-
Solid State: In the solid state, isomerization is often hindered by dense crystal packing due to a lack of free volume.[6] However, incorporating azobenzene into polymer matrices can allow for efficient switching. The inclusion of flexible linkers between the azobenzene moiety and the polymer backbone can significantly increase the achievable cis-isomer content at the photostationary state (PSS) and influence the thermal relaxation half-life.[6][7] Generally, the thermal relaxation of the cis isomer is significantly slower in solid-state polymer films compared to solutions, with half-lives extending to several days.[6][7]
Isomerization Mechanisms: A Tale of Two Pathways
The isomerization of azobenzene can proceed through two primary mechanisms: rotation around the N=N double bond or inversion through a semi-linear transition state. The dominant pathway is highly dependent on the electronic state and the steric constraints of the environment.
In the solution phase , trans-to-cis isomerization is believed to occur through different mechanisms depending on the excitation wavelength. Excitation to the S1 state (n→π* transition) is often associated with the inversion pathway, while excitation to the S2 state (π→π* transition) is linked to the rotation pathway.[2][9] The thermal cis-to-trans relaxation in the ground state is generally thought to proceed via an inversion mechanism.[9] For certain substituted azobenzenes, the mechanism can switch from inversion in nonpolar solvents to rotation in polar solvents.[10]
In the solid state , the confined environment significantly impacts the isomerization mechanism. The steric hindrance imposed by crystal packing or a rigid polymer matrix can inhibit the large-amplitude motions required for the rotation pathway. Consequently, the inversion mechanism, which requires less free volume, is often favored in the solid state.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. research.chalmers.se [research.chalmers.se]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding Solid-State Photochemical Energy Storage in Polymers with Azobenzene Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Azobenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates, azobenzene and its derivatives have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial efficacy of various azobenzene compounds against pathogenic bacteria and fungi, benchmarked against conventional antibiotics. Detailed experimental protocols and mechanistic insights are presented to facilitate further research and development in this critical area.
Comparative Antimicrobial Activity
The antimicrobial efficacy of azobenzene derivatives is profoundly influenced by the nature and position of substituents on their aromatic rings. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative azobenzene compounds against common pathogens, alongside a comparison with standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Azobenzene Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (µg/mL) | Listeria monocytogenes (µg/mL) | Reference |
| 4,4′-dihydroxy-azobenzene | 64 | - | [1] |
| Azobenzene Derivative A4 | 20 | 25 | [2] |
| Hydroxylated Azobenzenes | up to 8 | up to 8 | [3] |
| Nitro-substituted azobenzenes | Inhibition zone of 39 mm* | - | [3] |
| Comparative Antibiotics | |||
| Amoxicillin | - | - | [3] |
| Erythromycin | - | - | [3] |
| Resveratrol | >60 | >60 | [2] |
| Ciprofloxacin | - | - | [4] |
*Value represents the zone of inhibition in a disk diffusion assay, not an MIC value.
Table 2: Minimum Inhibitory Concentration (MIC) of Azobenzene Derivatives against Gram-Negative Bacteria and Fungi
| Compound | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Candida albicans (µg/mL) | Reference |
| 4,4′-dihydroxy-azobenzene | Not effective | Not effective | - | [1] |
| Azobenzene Derivative A4 | >60 | >60 | 17 | [2] |
| Azo compounds with -OH groups | - | - | 15-30 | [3] |
| Comparative Antibiotics | ||||
| Ciprofloxacin | - | - | - | [4] |
Mechanistic Insights: How Azobenzene Derivatives Combat Microbes
The antimicrobial activity of azobenzene compounds is primarily attributed to two key mechanisms: disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase.[3] Some derivatives, particularly those with cationic groups, are thought to interact with the negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.[3] Others are believed to interfere with DNA replication by inhibiting DNA gyrase, an enzyme crucial for maintaining DNA topology.[3]
Experimental Protocols for Antimicrobial Validation
Accurate and reproducible assessment of antimicrobial activity is paramount. The following are detailed methodologies for key experiments used to validate the efficacy of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (Azobenzene derivative or antibiotic)
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the growth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: Determine the MIC by visually identifying the lowest concentration of the test compound that completely inhibits microbial growth (no turbidity). This can be confirmed by measuring the optical density (OD) using a spectrophotometer.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial culture
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is indicative of the bacterium's susceptibility to the compound.
DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of DNA gyrase. Include a positive control (reaction without the inhibitor) and a negative control (reaction without the enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and a loading dye).
-
Agarose Gel Electrophoresis: Analyze the reaction products by running the samples on an agarose gel.
-
Result Interpretation: Visualize the DNA bands under UV light after staining. The inhibition of DNA gyrase is indicated by the presence of relaxed plasmid DNA, while the supercoiled form will be present in the positive control.
Visualizing the Processes
To better understand the experimental workflows and proposed mechanisms of action, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Test.
Caption: Proposed Antimicrobial Mechanisms of Azobenzene Derivatives.
References
- 1. Photomodulation Approaches to Overcome Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Trends on Photoswitchable Antibiotics: From Syntheses to Applications - Photocatalysis: Research and Potential - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. Photocontrol of Antibacterial Activity: Shifting from UV to Red Light Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to potentiate antimicrobial photoinactivation by overcoming resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficiency of different synthetic routes to azobenzene
For Researchers, Scientists, and Drug Development Professionals
Azobenzene and its derivatives are crucial compounds in various fields of research and development, including drug design, molecular switches, and dye manufacturing. The efficiency of synthesizing these molecules is paramount for timely and cost-effective research. This guide provides an objective comparison of four primary synthetic routes to azobenzene, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Efficiency
The choice of synthetic route to azobenzene is often a trade-off between yield, reaction time, cost, and scalability. The following table summarizes the key quantitative data for four common methods.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) |
| Reduction of Nitrobenzene | Nitrobenzene | Zinc dust, Sodium hydroxide | 10 hours | Reflux | 84-86%[1] |
| Oxidation of Aniline | Aniline | Potassium permanganate (KMnO₄), Ferrous sulfate (FeSO₄) | Not specified | Not specified | Moderate (inferred)[2] |
| Baeyer-Mills Reaction | Aniline, Nitrosobenzene | Acetic acid | 50 minutes | 70°C | >99%[3][4] |
| Diazonium Coupling & Rearrangement | Aniline | Sodium nitrite, Hydrochloric acid, H⁺-exchanged clay | 3 hours (rearrangement) | Room Temperature | ~95% (rearrangement step)[5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended to be reproducible in a standard laboratory setting.
Reduction of Nitrobenzene
This method involves the reduction of nitrobenzene using zinc dust in an alkaline solution.
Procedure: [1]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 250 g of nitrobenzene, 2.5 L of methanol, and a solution of 325 g of sodium hydroxide in 750 mL of distilled water.
-
With vigorous stirring, add 265 g of zinc dust to the mixture.
-
Heat the mixture to reflux and maintain for 10 hours. The reaction mixture will turn reddish.
-
Filter the hot mixture to remove the sodium zincate precipitate and wash the precipitate with a small amount of warm methanol.
-
Distill the methanol from the filtrate.
-
Chill the residue to crystallize the crude azobenzene and collect the crystals by filtration.
-
To purify, wash the crude product with 500 mL of 2% hydrochloric acid at approximately 70°C with rapid stirring for 5 minutes.
-
Cool the mixture to solidify the azobenzene, filter, and wash with water.
-
Recrystallize the product from a mixture of 95% ethanol and water.
Oxidation of Aniline
This route involves the direct oxidation of aniline. While various oxidizing agents can be used, a combination of potassium permanganate and ferrous sulfate can directly yield azobenzene.
Procedure: (General method, specific conditions may vary)[2]
-
Prepare a solution of aniline in a suitable solvent.
-
In a separate flask, prepare a solution of potassium permanganate and ferrous sulfate.
-
Slowly add the oxidizing agent solution to the aniline solution with constant stirring at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
Purify the crude azobenzene by column chromatography or recrystallization.
Baeyer-Mills Reaction (Continuous Flow)
This highly efficient method involves the condensation of aniline and nitrosobenzene in a continuous flow system.
-
Prepare a solution of aniline in acetic acid and a separate solution of nitrosobenzene in acetic acid.
-
Using a continuous flow reactor system, pump both solutions at a controlled flow rate into a T-mixer.
-
Pass the combined stream through a heated reactor coil maintained at 70°C with a residence time of 50 minutes.
-
The output from the reactor is then subjected to an in-line aqueous workup and extraction.
-
The organic phase containing the azobenzene product is collected.
-
The solvent is removed under reduced pressure to yield the pure product. This method can be scaled up for large-scale synthesis.[3][4]
Diazonium Coupling and Rearrangement
This route first involves the formation of a diazonium salt from aniline, which then couples with another aniline molecule to form diazoaminobenzene. This intermediate then undergoes an acid-catalyzed rearrangement to p-aminoazobenzene, a derivative of azobenzene. The initial steps are foundational for azobenzene synthesis through this pathway. The rearrangement of diazoaminobenzene can be particularly efficient.
Procedure for Rearrangement of Diazoaminobenzene: [5]
-
Prepare diazoaminobenzene by the coupling of a benzenediazonium salt with aniline.
-
Mix the prepared diazoaminobenzene with a natural or H⁺-exchanged clay catalyst.
-
Keep the mixture in the dark at room temperature for 3 hours (with H⁺-exchanged clay) or 6 hours (with natural clay).
-
After the reaction period, extract the product from the clay using a suitable organic solvent.
-
Evaporate the solvent to obtain p-aminoazobenzene.
Synthetic Pathways Overview
The following diagram illustrates the logical relationships between the starting materials and the final azobenzene product for the different synthetic routes discussed.
References
Unlocking Photonic Potential: A Comparative Analysis of Azobenzene Performance in Diverse Polymer Matrices
For researchers, scientists, and professionals in drug development, the dynamic interplay between photoresponsive molecules and their surrounding matrix is a critical determinant of functionality. Azobenzene, a benchmark photoswitchable molecule, exhibits a fascinating range of behaviors when incorporated into different polymer systems. This guide provides an objective comparison of azobenzene's performance across various polymer matrices, supported by experimental data, to aid in the rational design of advanced photoresponsive materials.
The photoisomerization of azobenzene between its stable trans and metastable cis isomers, triggered by light, can induce significant changes in the macroscopic properties of a polymer, including its mechanical and thermal characteristics.[1][2] The choice of polymer matrix plays a pivotal role in modulating the efficiency and kinetics of this isomerization, as well as the stability of the resulting states. This guide delves into these key performance indicators, offering a comparative overview to inform material selection.
Comparative Performance of Azobenzene in Polymer Matrices
The interaction between azobenzene and the polymer matrix significantly influences its photoisomerization kinetics and thermal stability. The free volume within the polymer, steric hindrance, and specific intermolecular interactions can either facilitate or impede the conformational changes of the azobenzene moieties.[3][4]
| Polymer Matrix | Photoisomerization Kinetics (trans-to-cis) | Thermal cis-to-trans Relaxation | Key Observations | Reference |
| Polystyrene (PS) | Slower in bulk compared to the surface. Rate constant at the surface is ~10 times faster than in the glassy bulk. | - | The "liquid-like" surface of glassy PS provides a less constrained environment, enhancing isomerization speed. | [5] |
| Poly(methyl methacrylate) (PMMA) | - | - | Light illumination can lead to a decrease in material hardness and an increase in viscoplastic response. | [1] |
| Poly(acrylic acid, sodium salt) | Slower in the polymer complex compared to aqueous solution. | Higher trans-isomer concentration at photo-stationary state. | Formation of surfactant aggregates near the polyelectrolyte chains creates steric hindrance, inhibiting photoisomerization. | [3][4] |
| Polyimides (PIs) | - | High stability of cis isomers; return reaction not completed after 7 days. | High glass transition temperatures of polyimides contribute to the temporal stability of the cis state. | [6] |
| Polydimethylsiloxane (PDMS) | - | - | Can be used to create flexible, photoresponsive elastomers. | [7] |
| Poly(N-isopropylacrylamide) (PNIPAM) | - | - | Often used in hydrogels where azobenzene isomerization can trigger volume phase transitions. | |
| Liquid Crystalline Polymers (LCPs) | Can induce significant and rapid deformations. | - | Strong coupling between azobenzene mesogens and the polymer backbone leads to enhanced photomechanical effects. | [7] |
Experimental Protocols
A fundamental understanding of the experimental methodologies used to characterize azobenzene-polymer systems is crucial for interpreting performance data.
Photoisomerization Kinetics
The kinetics of trans-cis photoisomerization are typically monitored using UV-Vis Spectroscopy .
-
Sample Preparation: Thin films of the azobenzene-containing polymer are prepared on a transparent substrate (e.g., quartz) by methods such as spin-coating.[8]
-
Irradiation: The film is irradiated with a light source of a specific wavelength that induces the trans-to-cis isomerization (typically in the UV region, e.g., 365 nm).[9]
-
Data Acquisition: The UV-Vis absorption spectrum is recorded at different time intervals during irradiation. The decrease in the absorbance of the π-π* transition band (characteristic of the trans isomer) and the increase in the n-π* transition band (characteristic of the cis isomer) are monitored.[9]
-
Kinetic Analysis: The rate constants of isomerization are determined by fitting the time-dependent absorbance data to appropriate kinetic models.
Mechanical Properties
The influence of azobenzene isomerization on the mechanical properties of the polymer matrix is often investigated using Nanoindentation .
-
Sample Preparation: A smooth, flat film of the azobenzene-polymer composite is prepared.
-
Measurement in Dark: Nanoindentation measurements are performed in the absence of light to determine the baseline mechanical properties (e.g., hardness, elastic modulus) of the material with azobenzene in its trans state.[1]
-
Measurement under Illumination: The sample is then illuminated with a light source that induces trans-cis isomerization. Nanoindentation measurements are repeated under illumination to quantify the changes in mechanical properties.[1]
-
Data Analysis: The load-displacement curves obtained from the nanoindenter are analyzed to extract mechanical properties. Statistical analysis of multiple indentations is often performed to ensure reliability.[1]
Thermal Stability
The thermal stability of the cis isomer is a critical parameter for applications requiring long-term information storage or sustained altered states. This is typically assessed by monitoring the thermal back-relaxation to the trans isomer.
-
Photoisomerization: The azobenzene in the polymer film is first converted to the cis form by UV irradiation.
-
Thermal Relaxation: The sample is then stored in the dark at a specific temperature.
-
Spectroscopic Monitoring: The UV-Vis spectrum is recorded at various time intervals to monitor the reappearance of the trans-isomer absorption band.[10]
-
Data Analysis: The rate of thermal cis-to-trans isomerization is determined by analyzing the spectral changes over time.
Visualizing the Mechanism
The underlying principle of azobenzene's influence on polymer matrices is the change in molecular geometry and dipole moment upon photoisomerization. This microscopic change translates into macroscopic effects.
Caption: The causal chain from light absorption to macroscopic property changes in azobenzene-containing polymers.
The experimental workflow for characterizing these materials often involves a series of spectroscopic and mechanical tests.
Caption: A typical workflow for the characterization of azobenzene-polymer films.
References
- 1. A closer look at the light-induced changes in the mechanical properties of azobenzene-containing polymers by statistical nanoindentation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Photo-Isomerization Kinetics of Azobenzene Containing Surfactant Conjugated with Polyelectrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of C12H10N2 (Azobenzene): A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of C12H10N2, commonly known as azobenzene. Adherence to these guidelines is crucial due to the hazardous nature of this compound.
Immediate Safety and Handling Protocols
Before commencing any procedure involving azobenzene, it is imperative to consult the Safety Data Sheet (SDS). Azobenzene is classified as a hazardous substance, harmful if swallowed or inhaled, and is a suspected carcinogen that may cause genetic defects.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3][4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber) and wear protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In areas with potential for dust formation or where exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Handling and Storage:
-
Handle azobenzene in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Do not eat, drink, or smoke when handling this product.[3][5]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Immediately clear the area of all personnel and move upwind of the spill.[6]
-
Alert Authorities: Notify emergency responders and inform them of the location and nature of the hazard.[6]
-
Containment: For minor spills, use dry clean-up procedures and avoid generating dust.[6] You can dampen the solid spill material with acetone and transfer it to a suitable container.[7]
-
Cleanup: Use absorbent paper dampened with acetone to pick up any remaining material.[7] Place all contaminated materials, including absorbent paper and contaminated clothing, into a suitable, closed, and labeled container for disposal.[1][6][7]
-
Decontamination: Wash all contaminated surfaces with acetone followed by a soap and water solution.[7]
Disposal Procedures
The primary and recommended method for the disposal of azobenzene is through a licensed disposal company.[1] The most common technique is incineration.[2] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
Under no circumstances should azobenzene be disposed of down the drain or in regular trash. [8] This can lead to hazardous chemical reactions in the drainage system and cause significant environmental harm.[8]
Chemical Waste Management Best Practices
To ensure overall laboratory safety and compliance, the following general principles for chemical waste management should be strictly followed:
-
Segregation: Never mix incompatible chemicals.[9][10] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[9]
-
Containerization: Use only approved, chemically compatible containers for waste storage.[8][10] Containers must be in good condition, leak-proof, and kept securely closed.[9][10]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[8]
-
Storage: Store chemical waste in a designated and properly ventilated Satellite Accumulation Area (SAA).[9][11]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| UN Number | UN3077 | [3] |
| Proper Shipping Name | Environmentally hazardous substances, solid, n.o.s. | [3] |
| Hazard Class | 9 | [3] |
| Packing Group | III | [3] |
| Melting Point | 66 - 69 °C / 150.8 - 156.2 °F | [3] |
| Boiling Point | 293 °C / 559.4 °F | [3] |
| Flash Point | 100 °C / 212 °F | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of azobenzene waste.
Caption: Azobenzene Waste Disposal Workflow.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. AZOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Protocols for Handling Azobenzene (C12H10N2)
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of Azobenzene (C12H10N2), a chemical compound utilized in various research and development applications. Due to its hazardous nature, strict adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.
Azobenzene is a suspected carcinogen and mutagen, and it may cause organ damage through prolonged or repeated exposure.[1][2][3] It is also harmful if swallowed or inhaled.[2][3] The following procedures are designed to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling Azobenzene.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1] Double gloving is recommended. | Provides a barrier against skin contact. |
| Eye/Face Protection | Tightly sealed safety goggles or a face shield.[1] | Protects eyes from splashes and airborne particles. |
| Body Protection | A lab coat with long sleeves, preferably disposable. Tyvek-type disposable sleeves taped to gloves if a full disposable suit is not worn.[4] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is a risk of dust formation or if exposure limits are exceeded.[1] A self-contained breathing apparatus (SCBA) is recommended for emergency situations. | Protects against inhalation of airborne particles or vapors. |
Operational Plan: Step-by-Step Handling Procedure
All handling of Azobenzene must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Preparation and Pre-Handling Check :
-
Ensure the chemical fume hood is functioning correctly.[5]
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Don the required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.[5]
-
-
Weighing and Aliquoting :
-
Conduct all manipulations of the compound, including weighing and dilutions, within the chemical fume hood.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
Avoid the creation of dust or aerosols.[1]
-
-
Dissolving and Solution Preparation :
-
Post-Handling :
-
Carefully remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Decontaminate the work area within the fume hood.
-
Emergency Procedures
-
In Case of a Spill :
-
Evacuate personnel from the area.[1]
-
Wear appropriate PPE.
-
Dampen the solid spill material with acetone and transfer the dampened material to a suitable container.[4]
-
Use absorbent paper dampened with acetone to pick up any remaining material.[4]
-
Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[4]
-
Do not let the product enter drains.[1]
-
-
First Aid :
-
Skin Contact : Immediately flood affected skin with water while removing and isolating all contaminated clothing.[4] Gently wash all affected skin areas thoroughly with soap and water.[4]
-
Eye Contact : Wash out immediately with fresh running water.[6] Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids.[6]
-
Inhalation : Immediately leave the contaminated area; take deep breaths of fresh air.[4]
-
Ingestion : DO NOT INDUCE VOMITING. If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical.[4]
-
In all cases of exposure, seek immediate medical attention.[2][4]
-
Disposal Plan
All waste generated from handling Azobenzene must be treated as hazardous waste.
-
Solid Waste : Contaminated gloves, wipes, and disposable lab coats should be collected in a clearly labeled, sealed plastic bag and placed in a designated hazardous waste container.[7]
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically resistant container.[7]
-
Disposal Method : The primary recommended method for the disposal of Azobenzene is incineration.[1] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] All waste must be handled in accordance with local, state, and federal regulations.[6]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely handling and disposing of Azobenzene in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of Azobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. AZOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
